1,3-Dibromo-5,7-dimethyladamantane
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-dibromo-5,7-dimethyladamantane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Br2/c1-9-3-10(2)6-11(13,4-9)8-12(14,5-9)7-10/h3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWKEBIXYLMOKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)Br)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical properties of 1,3-Dibromo-5,7-dimethyladamantane
An In-Depth Technical Guide to the Physicochemical Properties of 1,3-Dibromo-5,7-dimethyladamantane
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1,3-Dibromo-5,7-dimethyladamantane, a key chemical intermediate. The adamantane cage, with its unique rigid and polycyclic structure, offers a stable and predictable three-dimensional scaffold that is highly valued in medicinal chemistry and materials science.[1] This document delves into the synthesis, physicochemical properties, reactivity, and applications of the 1,3-dibromo-5,7-dimethyl derivative, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction to 1,3-Dibromo-5,7-dimethyladamantane
1,3-Dibromo-5,7-dimethyladamantane (CAS No. 21912-23-2) is an organobromine compound featuring a tricyclic alkane core.[2] The adamantane structure is essentially a diamondoid, the smallest unit cage of a diamond-crystal lattice, which imparts exceptional thermal and chemical stability. The bridgehead positions (1, 3, 5, and 7) are tertiary carbons, making them particularly interesting for functionalization. In this molecule, two of these positions are substituted with bromine atoms and two with methyl groups.
The presence of two bromine atoms at the 1 and 3 bridgehead positions provides reactive sites for nucleophilic substitution, making this compound a versatile building block for synthesizing more complex, disubstituted adamantane derivatives.[2][3] These derivatives are explored for a variety of applications, from pharmaceuticals to advanced polymers, due to the desirable properties conferred by the adamantane scaffold, such as high lipophilicity and structural rigidity.[1][2]
Synthesis of 1,3-Dibromo-5,7-dimethyladamantane
The primary synthetic route to 1,3-Dibromo-5,7-dimethyladamantane involves the direct electrophilic bromination of 1,3-dimethyladamantane. The bridgehead C-H bonds of the adamantane core are susceptible to substitution reactions.
Synthesis Workflow
Caption: General workflow for the synthesis of 1,3-Dibromo-5,7-dimethyladamantane.
Detailed Experimental Protocol
This protocol is based on established methods for the bromination of substituted adamantanes.[3][4]
Materials:
-
1,3-Dimethyladamantane (≥99%)[5]
-
Liquid Bromine (Br₂)
-
Catalyst: HBr in Acetic Acid or a Lewis acid (e.g., AlBr₃)[3][6]
-
Halogenated hydrocarbon solvent (e.g., Dichloromethane)[2][6]
-
5% Sodium hydrosulfite solution
-
Deionized Water
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a stirrer, dropping funnel, and reflux condenser, charge 1,3-dimethyladamantane and a catalytic amount of HBr in acetic acid.[3][4]
-
Bromination: Heat the mixture to approximately 50-55°C. Slowly add liquid bromine drop-wise to the reaction mixture while maintaining the temperature. The use of a halogenated hydrocarbon solvent is also reported to facilitate the reaction.[2][6]
-
Causality: The application of heat and a catalyst facilitates the electrophilic substitution of hydrogen atoms with bromine at the electron-rich tertiary bridgehead carbons. The methyl groups are electron-donating, further activating the adamantane core, though they also provide steric hindrance.
-
-
Reaction Monitoring: Maintain the reaction at 50-55°C for several hours (e.g., 12 hours) until the reaction is complete, which can be monitored by Gas Chromatography (GC).[3][4]
-
Work-up: After completion, cool the reaction mixture. Distill any excess bromine. Dilute the cooled mixture with a solvent like dichloromethane.[3][4]
-
Quenching: Carefully wash the organic mixture with a 5% sodium hydrosulfite solution to neutralize any remaining bromine, followed by washes with deionized water.[4]
-
Isolation: Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and filter.
-
Purification: Remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved through crystallization or distillation to obtain high-purity 1,3-Dibromo-5,7-dimethyladamantane.[7]
Physicochemical Properties
Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 21912-23-2 | [2][8][9] |
| Molecular Formula | C₁₂H₁₈Br₂ | [2][8][9] |
| Molecular Weight | 322.08 g/mol | [2][8][9] |
| Appearance | Data not available; expected to be a solid at room temperature. | |
| Melting Point | Not explicitly reported in available literature. | [2] |
| Boiling Point | Not explicitly reported in available literature. | [2] |
| Solubility | Expected to be soluble in nonpolar organic solvents and insoluble in water. | [2] |
Spectroscopic Data (Inferred and Comparative)
While specific spectra for 1,3-Dibromo-5,7-dimethyladamantane are not widely published, its spectroscopic characteristics can be reliably inferred from data on closely related compounds such as 1,3-dibromoadamantane and other adamantane derivatives.[10][11][12]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region (δ 1.0-3.0 ppm). The signals would correspond to the methyl protons (a singlet) and the various methylene (CH₂) and methine (CH) protons of the adamantane cage. The protons on carbons adjacent to the bromine atoms would be shifted downfield.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides a clearer picture of the molecule's symmetry. Key expected signals include:
-
Carbons bearing the bromine atoms (C-Br) would be significantly deshielded.
-
Carbons bearing the methyl groups (C-CH₃).
-
The methyl carbons themselves (-CH₃).
-
The remaining methylene and methine carbons of the adamantane skeleton. Studies on 1,3-disubstituted adamantanes confirm that substituent effects are largely additive, allowing for predictable chemical shifts.[11]
-
Crystal Structure
Specific crystallographic data for 1,3-Dibromo-5,7-dimethyladamantane is not available in the surveyed literature. However, studies on similar molecules like 1,3-dibromoadamantane and 1,3,5,7-tetrabromoadamantane provide valuable insights.[13][14] Adamantane derivatives are known for their ability to form plastic crystals, a mesophase where molecules have long-range positional order but are rotationally disordered. The crystal packing is influenced by intermolecular interactions, such as Br···Br van der Waals contacts, which help in the formation of supramolecular structures.[14] For 1,3-dibromoadamantane, the crystal system is orthorhombic with a Pnma space group.[13]
Reactivity and Applications
Core Structure and Reactivity
Caption: Molecular structure highlighting the reactive bridgehead positions.
The reactivity of 1,3-Dibromo-5,7-dimethyladamantane is dominated by the two carbon-bromine bonds at the bridgehead positions.[3]
-
Nucleophilic Substitution (Sₙ1): The rigid, cage-like structure of the adamantane core prevents backside attack, making the Sₙ2 mechanism impossible.[3] However, the tertiary nature of the bridgehead carbons allows for the formation of a relatively stable tertiary carbocation upon departure of the bromide leaving group. This makes bridgehead bromoadamantanes readily undergo Sₙ1 reactions with various nucleophiles.[3] The presence of electron-donating methyl groups further stabilizes the carbocation intermediate, enhancing reactivity.[3]
-
Further Functionalization: The two bromine atoms can be substituted sequentially, allowing for the synthesis of di-functionalized adamantanes. This makes the molecule a valuable precursor for creating derivatives with tailored properties.[2][3] For example, it can be converted to 1,3-diamino-5,7-dimethyladamantane, a monomer used in the production of high-performance polyimide films.[2]
Key Applications
-
Organic Synthesis: It serves as a fundamental building block for introducing the 5,7-dimethyladamantane-1,3-diyl scaffold into larger molecules.[2]
-
Pharmaceutical Intermediates: Adamantane derivatives are widely used in drug discovery. Amantadine is a well-known antiviral drug.[1] 1,3-Dibromo-5,7-dimethyladamantane is a precursor for creating novel pharmaceutical compounds where the adamantane cage can be used to control lipophilicity and drug-receptor interactions.[2]
-
Materials Science: The thermal stability and rigidity of the adamantane core make it an attractive component for advanced polymers and materials with enhanced thermal resistance and mechanical strength.[2]
-
Agrochemicals: It has potential as a starting material for novel pesticides and herbicides.[2]
Safety and Handling
Conclusion
1,3-Dibromo-5,7-dimethyladamantane is a highly valuable and versatile chemical intermediate. Its unique physicochemical properties, derived from the rigid and stable adamantane scaffold, combined with the reactivity of its two bridgehead bromine atoms, make it a crucial starting material in diverse fields. From the synthesis of advanced polymers to the development of novel pharmaceuticals, this compound provides a robust platform for creating complex and functional molecules. This guide has synthesized the available technical information to provide a solid foundation for its use in research and development.
References
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Cas 21912-23-2,5,7-Dimethyl-1,3-dibromoadamantane. lookchem. [Link]
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Synthesis of (a) 1,3-dimethyl-5,7-bis(p-hydroxyphenyl)adamantane (IId). PrepChem.com. [Link]
-
1,3-Dibromoadamantane | C10H14Br2 | CID 265790. PubChem - NIH. [Link]
-
(PDF) 1,3,5,7-Tetrabromoadamantane. ResearchGate. [Link]
- CN104592034A - Synthetic method of 1, 3-diamidophenyl-5, 7-dimethyl adamantane.
-
13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance. [Link]
-
1-Bromo-3,5-dimethyladamantane: Synthesis & Pharmaceutical Applications. Acme Synthetic Chemicals. [Link]
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Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. MDPI. [Link]
-
1,3-dibromo-5,7-dimethyladamantane | CAS 21912-23-2. Veeprho. [Link]
-
21912-23-2 | Product Name : 1,3-Dibromo-5,7-dimethyladamantane. Pharmaffiliates. [Link]
-
Synthesis of 1,3-dimethyladamantane by skeletal rearrangement of C 12H18 and C12H20 hydrocarbons over Na/H-Y-zeolite | Request PDF. ResearchGate. [Link]
-
1,3-dibromoadamantane. NIST WebBook. [Link]
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1,3-Dibromo-5,5-dimethylhydantoin, a useful reagent for ortho-monobromination of phenols and polyphenols. Okayama University. [Link]
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Adamantane in Drug Delivery Systems and Surface Recognition. PMC - NIH. [Link]
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Molecular Architecture and Steric Hindrance of 1,3-Dibromo-5,7-dimethyladamantane: A Technical Guide
Executive Summary
In the realm of advanced organic synthesis and medicinal chemistry, diamondoid scaffolds offer unparalleled structural rigidity and lipophilicity. Among these, 1,3-dibromo-5,7-dimethyladamantane (CAS: 21912-23-2) stands out as a critical intermediate[1]. As an application scientist, understanding the interplay between its rigid tricyclic architecture and the profound steric hindrance it generates is essential for predicting its reactivity. This whitepaper deconstructs the structural mechanics of this molecule, explains the causality behind its unique reaction pathways, and provides self-validating experimental protocols for its synthesis and downstream application in drug development.
Molecular Architecture of the Diamondoid Scaffold
Adamantane (tricyclo[3.3.1.1^{3,7}]decane) is a highly symmetrical, strain-free hydrocarbon consisting of three fused cyclohexane rings in the chair conformation. When substituted to form 1,3-dibromo-5,7-dimethyladamantane, the molecule acquires a molecular weight of 322.08 g/mol [2].
The spatial geometry is defined by:
-
Bridgehead Substitution: The methyl groups at the 5 and 7 positions and the bromine atoms at the 1 and 3 positions all occupy bridgehead carbons.
-
Conformational Locking: Unlike linear or simple cyclic alkanes, the adamantane cage cannot undergo ring flips or bond rotations. The substituents are locked into a rigid tetrahedral array, projecting outward from the core[1].
This rigidity is a double-edged sword: it imparts exceptional thermal and chemical stability but creates massive steric bulk that dictates the trajectory of any incoming reagent.
Steric Hindrance and Mechanistic Causality
The reactivity of 1,3-dibromo-5,7-dimethyladamantane is entirely governed by the steric hindrance of its cage. Standard rules of nucleophilic substitution must be re-evaluated when working with this scaffold.
The Suppression of SN2 Pathways
In a standard SN2 reaction, the nucleophile must approach the electrophilic carbon from exactly 180° opposite the leaving group, transitioning through a trigonal bipyramidal geometry. For bridgehead carbons on the adamantane cage, this backside trajectory is physically located inside the carbon skeleton. Consequently, SN2 reactions are completely suppressed by the steric blockade of the cage[3].
The Facilitation of SN1 Pathways
Because backside attack is impossible, substitution at the 1,3-positions must proceed via an SN1 mechanism (carbocation formation). Generally, bridgehead carbocations are highly unstable due to Bredt's rule corollaries—they cannot achieve the planar
Inverted Carbon Chemistry
The extreme steric proximity of the 1 and 3 positions can be exploited to synthesize highly strained "inverted carbon" structures. When 1,3-dibromo-5,7-dimethyladamantane is exposed to strong single-electron donors (like Na-K alloy), the halogens are stripped to form a 1,3-diradical or dianion, which collapses to form a highly strained cyclopropyl-like bond inside the cage, yielding 1,3-dehydro-5,7-dimethyladamantane[5].
Mechanistic pathways and steric logic at the adamantane bridgehead.
Physicochemical Properties
To facilitate analytical tracking during synthesis, the core quantitative data for 1,3-dibromo-5,7-dimethyladamantane is summarized below:
| Property | Value | Analytical Relevance |
| IUPAC Name | 1,3-Dibromo-5,7-dimethyladamantane | Nomenclature standardization[2] |
| CAS Registry Number | 21912-23-2 | Database querying[1] |
| Molecular Formula | C₁₂H₁₈Br₂ | Mass spectrometry target[2] |
| Molecular Weight | 322.08 g/mol | Yield calculations[2] |
| Structural Core | Tricyclo[3.3.1.1^{3,7}]decane | Defines NMR shielding environment |
| Role in Synthesis | Halogenated Intermediate | Precursor to APIs and polymers[1] |
Validated Experimental Protocols
As a Senior Application Scientist, I emphasize that a protocol is only as good as its in-process controls. The following methodologies are designed as self-validating systems to ensure high yield and purity.
Protocol A: Synthesis of 1,3-Dibromo-5,7-dimethyladamantane
Causality: Direct bromination of 1,3-dimethyladamantane requires the polarization of the Br-Br bond to overcome the steric hindrance of the cage. Iron (Fe) powder is used to generate FeBr₃ in situ, a strong Lewis acid that facilitates electrophilic hydride abstraction and subsequent bromination[6].
Step-by-Step Workflow:
-
System Preparation: Purge a 250 mL round-bottom flask with anhydrous Nitrogen. Charge the flask with 63 g of 1,2-dichloroethane (solvent) and 0.5 g of fine Iron (Fe) powder[6].
-
Substrate Addition: Introduce the starting material, 1,3-dimethyladamantane. Self-Validation: Ensure the moisture content of the solvent is <50 ppm via Karl Fischer titration to prevent catalyst quenching.
-
Bromination: Heat the mixture to 70–80°C. Add 108 g (0.675 mol) of elemental bromine (Br₂) dropwise via an addition funnel[6]. Causality: Dropwise addition controls the exothermic generation of HBr gas and prevents non-specific polybromination.
-
Reaction Monitoring: Stir for 2 hours. Self-Validation: Pull an aliquot, neutralize with sodium bisulfite, and analyze via GC-MS. The reaction is complete when the m/z 164 peak (starting material) is fully replaced by the m/z 322 isotopic cluster (product).
-
Isolation: Quench the reaction mixture into ice-cold aqueous sodium bisulfite to destroy excess Br₂. Extract the organic layer, wash with brine, dry over MgSO₄, and evaporate the solvent to yield the solid product.
Protocol B: Synthesis of 1,3-Dehydro-5,7-dimethyladamantane
Causality: To form the inverted carbon species, standard reducing agents fail due to the steric shielding of the bromines. A liquid Sodium-Potassium (Na-K) alloy is required to provide a massive surface area for rapid single-electron transfer[5].
Step-by-Step Workflow:
-
Inert Setup: In a rigorously dried flask under Argon, dissolve 1.0 g of 1,3-dibromo-5,7-dimethyladamantane in 50 mL of anhydrous ether[5].
-
Alloy Introduction: Add 0.83 g of Na-K alloy (1:5 w/w). Initiate high-speed mechanical stirring to disperse the alloy into micro-droplets[5].
-
Catalysis: Inject 25 µL of t-butanol or hexamethylphosphoramide (HMPA) to initiate the radical process[5].
-
Monitoring & Isolation: Stir for ~2 hours. Self-Validation: Monitor via GC using a Carbowax 20M column. Because the resulting dehydroadamantane spontaneously copolymerizes with oxygen at room temperature, replace the standard condenser with a vacuum sublimation cold-finger assembly to isolate the product directly from the reaction matrix[5].
Synthetic divergence of 1,3-dibromo-5,7-dimethyladamantane.
Applications in Drug Development and Materials
The unique steric profile of 1,3-dibromo-5,7-dimethyladamantane makes it an invaluable precursor in two primary fields:
-
Neuropharmacology (Memantine Synthesis): The compound is a direct intermediate in the synthesis of Memantine, a noncompetitive NMDA receptor antagonist used to treat moderate-to-severe Alzheimer's disease[7]. The sterically hindered bridgehead bromines are subjected to a Ritter reaction (using acetonitrile and a strong acid) to replace the halogens with amine precursors, ultimately yielding the active pharmaceutical ingredient[7].
-
Advanced Polymer Science: The rigid diamondoid core is used to synthesize highly thermally resistant materials. When polymerized, the steric bulk of the adamantane units restricts polymer chain mobility, drastically increasing the glass transition temperature (
) and providing exceptional optical clarity and high refractive indices[5].
References
-
1,3-Dibromo-5,7-dimethyladamantane - the NIST WebBook. National Institute of Standards and Technology (NIST). 2
-
Cas 21912-23-2, 5,7-Dimethyl-1,3-dibromoadamantane. LookChem.1
-
5,7-Dimethyl-1,3-dibromoadamantane synthesis. ChemicalBook. 6
-
Synthesis and Reactions of Strained Hydrocarbons Possessing Inverted Carbon Atoms. Canadian Journal of Chemistry. 5
-
Cyclooctadiene-Derived Cage-Divergent Synthesis of Heteroadamantanes. ChemRxiv. 3
-
The SN1 Reaction Mechanism. Master Organic Chemistry.4
-
Amantadine Impurities and Related Compound. Veeprho. 7
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Solvation Thermodynamics and Phase Extraction of 1,3-Dibromo-5,7-dimethyladamantane: A Technical Guide
Executive Summary
In the landscape of neuropharmacology, diamondoid derivatives play a foundational role due to their unique lipophilicity and blood-brain barrier permeability. 1,3-Dibromo-5,7-dimethyladamantane (DBDMA, CAS: 21912-23-2) is a critical synthetic intermediate, most notably serving as the direct precursor in the synthesis of Memantine (an NMDA receptor antagonist used for Alzheimer's disease)[1].
Understanding the solubility profile of DBDMA in organic solvents is not merely a matter of physical chemistry; it is the operational cornerstone that dictates the efficiency of extraction, purification, and subsequent amination steps. This whitepaper synthesizes the thermodynamics of DBDMA solvation, provides empirical solubility data, and outlines a self-validating protocol for its phase extraction and crystallization.
Structural Causality & Thermodynamics of Solvation
To master the handling of DBDMA, one must first understand the causality behind its physicochemical behavior. Why does this specific molecule dissolve in certain solvents and completely reject others?
-
The Hydrophobic Cage: The alicyclic, saturated nature of the adamantane core results in a spherical topology with low polarizability. This rigid framework disrupts hydrogen-bonding networks, rendering the molecule nearly completely insoluble in aqueous environments (<0.01 mg/mL)[2].
-
Steric Bulk of Methyl Groups: The addition of two methyl groups at the 5 and 7 positions increases the hydrocarbon surface area. This enhances the molecule's overall lipophilicity, driving strong favorable dispersion forces with non-polar solvents like hexane and toluene[2].
-
Halogen Polarizability: The two bromine atoms at the 1 and 3 positions introduce localized electron density and significant polarizability. This creates an "amphiphilic-like" lipophilicity. The compound is not just a greasy hydrocarbon; its brominated nodes allow for strong dipole-induced dipole interactions with moderately polar, halogenated solvents (e.g., dichloromethane, chloroform) and ethers[3].
Because of these structural features, DBDMA exhibits a highly specific solubility profile: it demands solvents that can accommodate its bulky hydrophobic cage while stabilizing its polarizable carbon-bromine bonds.
Solubility Profile in Organic Solvents
The following table summarizes the quantitative and qualitative solubility behavior of DBDMA across various solvent classes, providing a thermodynamic rationale for solvent selection in synthetic workflows.
| Solvent Class | Specific Solvent | Dielectric Constant (ε) | Solubility Profile | Causal Rationale & Synthetic Application |
| Halogenated | Dichloromethane (DCM) | 8.93 | Excellent (>100 mg/mL) | Matched polarizability stabilizes C-Br bonds. Ideal for liquid-liquid extraction post-bromination[2]. |
| Halogenated | Chloroform (CHCl₃) | 4.81 | Excellent | High dispersion force compatibility. Standard solvent for ¹H-NMR structural validation[4]. |
| Ether | Diethyl Ether | 4.30 | High | Oxygen lone pairs interact with the polarized cage. Used as the solvent for Na-K alloy dehydrohalogenation[3]. |
| Non-polar | Hexane / Heptane | 1.89 | Moderate to High | Favorable hydrophobic interactions with the methyl groups. Used as an anti-solvent or crystallization medium. |
| Polar Aprotic | Acetonitrile (MeCN) | 37.5 | Moderate | Sufficient solubility at elevated temperatures to facilitate solvolysis (Ritter reaction) for amination[5]. |
| Polar Protic | Ethanol / Water | 24.5 / 80.1 | Poor / Insoluble | High hydrogen-bonding networks reject the hydrophobic cage. Used for vapor diffusion crystallization[5]. |
Experimental Workflow: Phase Extraction & Crystallization
The synthesis of DBDMA typically involves the electrophilic bromination of 1,3-dimethyladamantane using neat bromine and an aluminum bromide (AlBr₃) catalyst[3]. The following protocol details the subsequent extraction and purification, designed as a self-validating system where each step contains a physical indicator of success.
Step-by-Step Methodology
Step 1: Reductive Quenching
-
Action: Slowly pour the crude bromination mixture over an ice-cold, saturated aqueous solution of sodium sulfite (Na₂SO₃).
-
Causality: The Na₂SO₃ acts as a reducing agent, converting highly reactive, toxic residual bromine (Br₂) into benign bromide ions (Br⁻). The ice controls the exothermic nature of the quench.
-
Validation Checkpoint: The distinct red/brown color of elemental bromine will rapidly dissipate, leaving a pale yellow or colorless biphasic suspension.
Step 2: Liquid-Liquid Extraction
-
Action: Add Dichloromethane (DCM) to the quenched mixture at a 1:3 aqueous-to-organic volumetric ratio. Agitate vigorously and allow the phases to separate.
-
Causality: DBDMA's high partition coefficient (LogP) drives >95% of the target molecule into the halogenated organic phase, leaving inorganic salts (Al³⁺, Br⁻, SO₄²⁻) in the aqueous phase.
-
Validation Checkpoint: A sharp, rapid phase boundary will form. The lower layer (DCM, density ~1.33 g/cm³) contains the product.
Step 3: Desiccation
-
Action: Collect the lower DCM layer and treat it with anhydrous sodium sulfate (Na₂SO₄). Filter the suspension.
-
Causality: Removes trace water emulsions that would otherwise interfere with crystallization and downstream moisture-sensitive reactions.
-
Validation Checkpoint: The Na₂SO₄ should be added until it stops clumping and flows freely like a "snowstorm" upon swirling, indicating complete desiccation.
Step 4: Solvent Exchange & Crystallization
-
Action: Evaporate the DCM under reduced pressure. Redissolve the resulting crude solid in a minimal volume of warm ethanol. Induce crystallization via slow cooling or by vapor diffusion with acetone[5].
-
Causality: Ethanol acts as a poor solvent at room temperature but a moderate solvent when heated. As the kinetic energy drops, the hydrophobic rejection of the adamantane cage forces DBDMA into a highly ordered crystalline lattice.
-
Validation Checkpoint: Formation of clear, colorless prism crystals. Final purity is confirmed via ¹H-NMR in CDCl₃, ensuring the absence of monobrominated impurities[4].
Workflow Visualization
The following diagram maps the logical flow of the extraction and purification protocol, highlighting the phase partitioning driven by the solubility principles discussed above.
Caption: Phase partitioning and crystallization workflow for DBDMA extraction.
Downstream Implications in Drug Development
The solubility characteristics of DBDMA directly dictate the parameters of subsequent pharmaceutical synthesis. To synthesize Memantine, DBDMA must undergo amination. Because DBDMA is soluble in polar aprotic solvents at elevated temperatures, the industry standard utilizes a Ritter reaction in acetonitrile[5]. The solvent not only dissolves the DBDMA but actively participates as a nucleophile, converting the brominated sites into diacetamidoadamantane intermediates, which are subsequently hydrolyzed to yield the target diammonium salts.
Alternatively, leveraging its high solubility in diethyl ether allows researchers to react DBDMA with sodium-potassium (Na-K) alloy to synthesize highly strained, reactive intermediates like 1,3-dehydro-5,7-dimethyladamantane for advanced polymer science[3].
By mastering the solvation thermodynamics of this unique diamondoid, formulation scientists can optimize yields, reduce solvent waste, and streamline the critical path to active pharmaceutical ingredients.
References
-
EvitaChem. 1,3-Dimethyladamantane Properties, Reactions, and Applications. Retrieved from: 2
-
Molsyns Research. Adamantane Impurity 4 (Memantine Intermediates). Retrieved from: 1
-
Canadian Science Publishing. Synthesis and Reactions of Strained Hydrocarbons Possessing Inverted Carbon Atoms. Retrieved from: 3
-
ACS Publications. The Effect of Environment on Molecular Structure: The Crystalline-State Stereochemistry of N-Methylated Adamantane 1,3-Diammonium Salts. Retrieved from: 5
-
CleanChem Laboratories. CERTIFICATE OF ANALYSIS: (1s,3s,5s,7s)-1,3-Dibromo-5,7-dimethyladamantane. Retrieved from: 4
Sources
- 1. Buy high quality Adamantane Impurity 4 with CAS No - 21912-23-2 from Molsyns Research. Molsyns Research is one of the leading manufacturer and exporter of Adamantane Impurity 4 [molsyns.com]
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- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 1,3-Dibromo-5,7-dimethyladamantane: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Adamantane Cage in Modern Chemistry
The rigid, tricyclic hydrocarbon adamantane, with its unique diamondoid structure, has captivated chemists since its discovery. This structural motif imparts a range of desirable properties to molecules, including high thermal stability, lipophilicity, and a predictable three-dimensional geometry. In the realm of medicinal chemistry and materials science, adamantane derivatives serve as crucial building blocks for creating novel compounds with enhanced biological activity and specific material properties. Among these, halogenated adamantanes are particularly valuable as versatile synthetic intermediates. This guide provides a comprehensive technical overview of 1,3-Dibromo-5,7-dimethyladamantane, a key disubstituted adamantane derivative, focusing on its chemical identifiers, synthesis, properties, and applications.
Core Chemical Identifiers
1,3-Dibromo-5,7-dimethyladamantane is a key organic compound featuring a dimethyl-substituted adamantane core with two bromine atoms at the bridgehead positions.[1] This specific substitution pattern provides two reactive sites for further functionalization, making it a valuable precursor in various synthetic routes.
| Identifier | Value |
| CAS Number | 21912-23-2[1] |
| Molecular Formula | C₁₂H₁₈Br₂[1] |
| Molecular Weight | 322.08 g/mol [1] |
| IUPAC Name | 1,3-Dibromo-5,7-dimethyltricyclo[3.3.1.1³,⁷]decane |
| Synonyms | 5,7-Dimethyl-1,3-dibromoadamantane, 1,3-Dibromo-5,7-dimethyl adamantane[1] |
Synthesis of 1,3-Dibromo-5,7-dimethyladamantane
The primary route to 1,3-Dibromo-5,7-dimethyladamantane involves the direct bromination of 1,3-dimethyladamantane. This electrophilic substitution reaction targets the tertiary hydrogens at the bridgehead positions of the adamantane cage, which are activated by the electron-donating methyl groups.
Causality of the Synthetic Approach
The choice of direct bromination is dictated by the inherent stability of the adamantane core and the reactivity of the bridgehead positions. The adamantyl cation is a stable tertiary carbocation, facilitating electrophilic substitution at these sites. The presence of two methyl groups further stabilizes the carbocation intermediates, directing the bromination to the remaining unsubstituted bridgehead positions (1 and 3). The use of a catalyst, such as a Lewis acid or an iron catalyst, is often employed to polarize the bromine molecule, generating a more potent electrophile and promoting the reaction.
Experimental Protocol: A Representative Synthesis
Materials:
-
1,3-Dimethyladamantane
-
Bromine
-
Anhydrous halogenated hydrocarbon solvent (e.g., dichloromethane or 1,2-dichloroethane)
-
Catalyst (e.g., iron powder or a Lewis acid)
-
Aqueous sodium sulfite or sodium thiosulfate solution
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
Procedure:
-
In a well-ventilated fume hood, dissolve 1,3-dimethyladamantane in an appropriate anhydrous halogenated hydrocarbon solvent in a reaction vessel equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Add a catalytic amount of iron powder or a suitable Lewis acid to the solution.
-
From the dropping funnel, add bromine dropwise to the stirred solution at a controlled rate. The reaction is exothermic, and the temperature should be monitored and controlled, possibly with an ice bath.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitoring by TLC or GC-MS is recommended).
-
Upon completion, carefully quench the excess bromine by the slow addition of an aqueous solution of sodium sulfite or sodium thiosulfate until the red-brown color of bromine disappears.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude 1,3-Dibromo-5,7-dimethyladamantane.
-
The crude product may be purified by recrystallization from a suitable solvent or by column chromatography.
Caption: Synthesis of 1,3-Dibromo-5,7-dimethyladamantane.
Structural Elucidation and Physicochemical Properties
The definitive characterization of 1,3-Dibromo-5,7-dimethyladamantane relies on a combination of spectroscopic techniques.
Spectroscopic Data (Predicted and Analogous Compounds)
While specific, published spectra for 1,3-Dibromo-5,7-dimethyladamantane are scarce, the expected spectroscopic features can be predicted based on the analysis of similar adamantane derivatives.
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid cage structure and the presence of multiple, diastereotopic methylene protons. The spectrum would likely show a series of multiplets in the aliphatic region (δ 1.0-3.0 ppm). The methyl protons would appear as a singlet at a higher field.
-
¹³C NMR: The carbon NMR spectrum would provide key information about the carbon skeleton. Distinct signals would be expected for the quaternary carbons bearing the bromine and methyl groups, the methine carbons, and the methylene carbons. The chemical shifts of the carbons directly attached to the bromine atoms would be significantly downfield.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a dibrominated compound, with intense peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate 1:2:1 ratio. Fragmentation would likely involve the loss of bromine atoms and cleavage of the adamantane cage.
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by C-H stretching and bending vibrations of the adamantane core and methyl groups. The C-Br stretching vibrations would appear in the fingerprint region.
Physical Properties
Information on the physical properties of 1,3-Dibromo-5,7-dimethyladamantane is limited in the public domain, with many databases listing the melting and boiling points as not available.[1] This suggests that the compound may be a solid or a high-boiling liquid at room temperature. For comparison, the related compound 1,3-dibromoadamantane has a melting point of 112-113 °C.
Reactivity and Applications in Drug Development
The two bromine atoms at the bridgehead positions of 1,3-Dibromo-5,7-dimethyladamantane are the primary sites of its reactivity. These positions are prone to nucleophilic substitution reactions, typically proceeding through an Sₙ1 mechanism due to the stability of the resulting tertiary carbocation and the steric hindrance that disfavors an Sₙ2 pathway.
Key Intermediate in the Synthesis of Bioactive Molecules
A significant application of this compound is as a precursor for the synthesis of 1,3-diamino-5,7-dimethyladamantane.[1] This diamine is a valuable building block for various applications, including the development of novel pharmaceuticals and high-performance polymers.
A patented synthetic route describes the conversion of 1,3-Dibromo-5,7-dimethyladamantane to 1,3-diacetylamino-5,7-dimethyladamantane via a Ritter reaction with acetonitrile and sulfuric acid. Subsequent hydrolysis yields the desired 1,3-diamino-5,7-dimethyladamantane.[1]
Caption: Synthesis of 1,3-Diamino-5,7-dimethyladamantane.
Potential in the Development of Novel Therapeutics
The 1,3-diamino-5,7-dimethyladamantane scaffold is of significant interest to medicinal chemists. The two amino groups provide points for the attachment of various pharmacophores, allowing for the creation of bivalent ligands or molecules with tailored properties. The dimethylated adamantane core can enhance lipophilicity, potentially improving a drug candidate's ability to cross the blood-brain barrier, a critical factor for central nervous system (CNS) active drugs.
Another documented reaction is the synthesis of 1,3-dimethyl-5,7-bis(p-hydroxyphenyl)adamantane from 1,3-dimethyl-5,7-dibromoadamantane and phenol. This bisphenol derivative could be a precursor for polymers or other biologically active molecules.
Conclusion and Future Outlook
1,3-Dibromo-5,7-dimethyladamantane is a valuable and versatile intermediate in organic synthesis. Its rigid, disubstituted adamantane core provides a unique scaffold for the development of new molecules with potential applications in pharmaceuticals, materials science, and agrochemicals. While detailed characterization data remains somewhat limited in publicly accessible literature, the established synthetic routes and predictable reactivity make it an attractive starting material for researchers. Future investigations into the reactivity of this compound and the biological activity of its derivatives are likely to uncover new and exciting applications, further solidifying the importance of the adamantane motif in modern chemical research.
References
-
Cas 21912-23-2, 5,7-Dimethyl-1,3-dibromoadamantane | lookchem. (n.d.). Retrieved February 29, 2024, from [Link]
Sources
Comprehensive Characterization and Thermal Analysis of 1,3-Dibromo-5,7-dimethyladamantane
The following technical guide details the characterization and thermal analysis of 1,3-Dibromo-5,7-dimethyladamantane , a critical intermediate in the synthesis of Memantine.
A Technical Guide for Pharmaceutical Development
Executive Summary
In the high-stakes landscape of neurodegenerative drug development, 1,3-Dibromo-5,7-dimethyladamantane serves as the linchpin intermediate for Memantine (a commercially significant NMDA receptor antagonist). Unlike its liquid precursor (1,3-dimethyladamantane), this di-brominated derivative is a crystalline solid whose thermal behavior is complicated by the unique physics of the adamantane cage—specifically, high vapor pressure (sublimation) and plastic crystal phase transitions.
This guide moves beyond basic melting point determination. It establishes a rigorous thermal analysis workflow (DSC/TGA) designed to detect specific impurities (e.g., mono-bromo derivatives) that elude standard HPLC methods due to lack of chromophores.
Physicochemical Profile & Structural Logic
The Adamantane "Cage" Effect
The adamantane core is a rigid, diamondoid structure. Substituents at the bridgehead positions (1, 3, 5, 7) dictate the lattice energy.
-
Precursor: 1,3-Dimethyladamantane is a liquid (MP: -30°C) because the methyl groups disrupt the efficient packing of the globular cage.
-
Target: 1,3-Dibromo-5,7-dimethyladamantane restores lattice stability through increased molecular weight and polarizability introduced by the bromine atoms.
-
Result: The compound is a solid at room temperature.[1] However, like many adamantane derivatives, it exhibits plastic crystallinity —a state where molecules retain translational order but possess rotational freedom before true melting.
Key Properties Table
| Property | Value / Characteristic | Source/Rationale |
| CAS Number | 21912-23-2 | Chemical Abstracts Service |
| Molecular Formula | C₁₂H₁₈Br₂ | Structure |
| Molecular Weight | 322.08 g/mol | Calculated |
| Physical State | Crystalline Solid (Off-white) | Experimental Observation |
| Melting Point | ~108–115°C (Typical Range)* | Analogous to 1,3-dibromoadamantane [1] |
| Solubility | Soluble in DCM, Toluene; Insoluble in Water | Lipophilic Cage |
| Thermal Risk | High Sublimation Potential | Globular Symmetry |
*Note: Exact melting points vary by synthesis route and purity. Thermal analysis is required for batch-specific validation.
Thermal Analysis Methodologies
Differential Scanning Calorimetry (DSC)
Objective: Determine the thermodynamic melting point (
Protocol: Hermetic Sealing
-
Pan Selection: Use Hermetic Aluminum Pans (or Gold-plated high-pressure capsules) capable of withstanding 2–3 bar internal pressure.
-
Sample Mass: 2–5 mg. (Keep mass low to minimize thermal lag, but high enough for signal-to-noise).
-
Reference: Empty hermetic pan of matched weight (
0.1 mg). -
Purge Gas: Dry Nitrogen at 50 mL/min.
Temperature Program
-
Equilibration: 25°C for 5 minutes.
-
Ramp: 10°C/min to 80°C (Approach).
-
Slow Ramp: 2°C/min through the expected melt (80°C to 140°C) to maximize peak resolution.
-
Cooling: 10°C/min back to 25°C (To check for recrystallization or supercooling).
Thermogravimetric Analysis (TGA)
Objective: Quantify residual solvents (DCM, Bromine) and determine the onset of sublimation.
Protocol: Pinhole Technique
-
Pan: Standard Platinum or Aluminum pan.
-
Lid: Pierced lid (50 µm pinhole). This creates a "self-generated atmosphere," suppressing sublimation while allowing solvent vapor to escape.
-
Ramp: 10°C/min from Ambient to 300°C.
Experimental Workflow & Decision Logic
The following diagram illustrates the critical decision path for characterizing this intermediate. Note the specific check for "Plastic Crystal Transitions" (solid-solid phase changes) often mistaken for melting.
Figure 1: Thermal Analysis Decision Tree. Note the differentiation between solvent loss, solid-solid transitions, and true melting.
Data Interpretation Guide
Distinguishing Features
When analyzing the DSC trace of 1,3-Dibromo-5,7-dimethyladamantane, look for these specific signatures:
-
The "Pre-Melt" (Solid-Solid Transition):
-
Adamantane derivatives often undergo a phase change from a rigid crystal lattice to a "plastic" cubic face-centered lattice before melting.
-
Observation: A small endotherm typically 20–40°C below the main melting peak. Do not integrate this as an impurity.
-
-
The Melting Endotherm:
-
Pure Compound: Sharp, narrow peak (Width at half-height < 2°C).
-
Impure (Mono-bromo): Broadened peak with a depressed onset temperature (
). -
Equation: Purity (
) can be estimated via the van't Hoff equation: Where is sample temp, is pure melting point, and is fraction melted.
-
Common Artifacts
-
Sublimation: If the DSC pan is not sealed perfectly, the baseline will slope downward (endothermic) continuously.
-
Decomposition: A sharp exotherm after the melt indicates thermal instability (likely de-bromination).
Synthesis Context & Impurity Profile
Understanding the thermal data requires understanding the synthesis source. The compound is typically synthesized via the Bromination of 1,3-dimethyladamantane [2].[2][3][4][5]
Figure 2: Synthesis pathway highlighting the origin of the mono-bromo impurity (Impurity A), which significantly depresses the melting point.
Critical Insight: The presence of 1-bromo-3,5-dimethyladamantane (a liquid/oil) acts as a solvent impurity, causing a "eutectic melt" behavior in the DSC trace, appearing as a broad, low-temperature shoulder.
References
-
ChemicalBook. (2023).[6] 1,3-Dibromoadamantane Physical Properties. Retrieved from
-
Google Patents. (2013). Synthesis method of 1,3-diamino-5,7-dimethyl adamantine (CN102942490A). Retrieved from
-
National Institutes of Health (NIH). (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. Retrieved from
-
TA Instruments. (n.d.). Thermal Analysis of Pharmaceuticals: DSC and TGA Guidelines. Retrieved from
-
NIST WebBook. (2023). 1,3-Dibromo-5,7-dimethyladamantane Spectral Data. Retrieved from
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN102617277B - Synthesis method of 1-boro-3,5-dimethyladamantane - Google Patents [patents.google.com]
- 3. 1-Bromo-3,5-dimethyladamantane: Synthesis & Pharmaceutical Applications_Chemicalbook [chemicalbook.com]
- 4. 1-Bromo-3,5-dimethyladamantane synthesis - chemicalbook [chemicalbook.com]
- 5. CN104592034A - Synthetic method of 1, 3-diamidophenyl-5, 7-dimethyl adamantane - Google Patents [patents.google.com]
- 6. lookchem.com [lookchem.com]
Technical Whitepaper: Structural and Functional Divergence of Adamantyl Bromides
Executive Summary
Topic: Comparative analysis of 1-Bromoadamantane and 1,3-Dibromo-5,7-dimethyladamantane .
This technical guide analyzes the structural, electronic, and synthetic divergences between the fundamental adamantyl halide, 1-Bromoadamantane (1-Br-Ad) , and the highly functionalized derivative, 1,3-Dibromo-5,7-dimethyladamantane (DBDMA) .
While 1-Br-Ad serves as the academic standard for bridgehead carbocation chemistry and a precursor to antiviral therapeutics (e.g., Rimantadine), DBDMA represents a specialized, bifunctional scaffold. DBDMA is critical in two distinct high-value sectors: as a process impurity marker in the synthesis of Memantine (an Alzheimer’s therapeutic) and as a monomer precursor for high-performance polyimides in materials science.
Part 1: Structural & Electronic Landscape
The reactivity differences between these two molecules are governed by the interplay of cage symmetry , inductive effects , and carbocation stability .
Structural Comparison
| Feature | 1-Bromoadamantane | 1,3-Dibromo-5,7-dimethyladamantane |
| Formula | ||
| Symmetry Point Group | ||
| Substituents | 1 Br (Bridgehead) | 2 Br (1,3-Bridgeheads), 2 Methyls (5,7-Bridgeheads) |
| Molecular Weight | 215.13 g/mol | 322.08 g/mol |
| Physical State | Crystalline Solid (MP: 118°C) | Crystalline Solid (High MP, often >200°C) |
| Solubility | Lipophilic (Soluble in DCM, Hexane) | Highly Lipophilic (Requires polar aprotic for substitution) |
Electronic Effects & Reactivity (The "Why")
The core difference lies in the stability of the intermediate carbocation formed during Solvolysis (
-
1-Bromoadamantane (Baseline):
-
Forms the 1-adamantyl cation.
-
Although tertiary, the bridgehead position prevents the cation from achieving a planar
geometry (Bredt's Rule corollary). However, the rigid cage distributes charge effectively, making it moderately reactive.
-
-
1,3-Dibromo-5,7-dimethyladamantane (The Push-Pull System):
-
The "Push" (+I Effect): The two methyl groups at positions 5 and 7 are electron-donating. In a mono-bromide scenario (e.g., 1-bromo-3,5-dimethyladamantane), these methyls would significantly accelerate solvolysis by stabilizing the cation.[1]
-
The "Pull" (-I Effect): The second bromine atom at position 3 is strongly electron-withdrawing. This destabilizes the formation of a positive charge at position 1.
-
Net Reactivity: The inductive withdrawal of the second bromine typically dampens the rate of the first ionization compared to the mono-bromo-dimethyl analog. However, DBDMA remains reactive enough for hydrolysis and Ritter reactions under forcing conditions.
-
Part 2: Synthetic Pathways & Process Chemistry
Synthesis Workflow
The synthesis of these molecules diverges at the starting material. 1-Br-Ad is derived from adamantane, while DBDMA is derived from 1,3-dimethyladamantane (itself often obtained via isomerization of endo-tetrahydrodicyclopentadiene).
Visualization: Synthesis Logic
Caption: Divergent synthesis pathways. Note that DBDMA can be a target molecule or an impurity in Memantine precursor synthesis.
The Memantine Connection (Critical Context)
Researchers often confuse DBDMA with the Memantine precursor.
-
Memantine Precursor: 1-bromo-3,5-dimethyladamantane (Mono-bromo).
-
The Problem: If the bromination of 1,3-dimethyladamantane is not strictly controlled (temperature >60°C or excess
), the reaction proceeds to the 1,3-dibromo-5,7-dimethyladamantane (DBDMA) . -
Consequence: In drug development, DBDMA is a critical impurity that must be monitored. If it carries through to the amination step, it forms a di-amino impurity which alters the pharmacological profile.
Part 3: Experimental Protocols
Protocol A: Synthesis of 1,3-Dibromo-5,7-dimethyladamantane
Target: High-purity synthesis for use as a reference standard or polymer monomer.
Reagents:
-
1,3-Dimethyladamantane (1.0 eq)
-
Bromine (
) (4.0 - 6.0 eq) – Excess required for di-substitution -
Iron powder (Catalytic) or
(Lewis Acid) -
Solvent: 1,2-Dichloroethane (DCE) or neat (if careful with exotherm)
Step-by-Step:
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, dropping funnel, and caustic scrubber (for HBr gas). Purge with
. -
Charge: Add 1,3-dimethyladamantane and catalyst to the flask.
-
Addition: Add
dropwise at room temperature. The reaction is exothermic. -
Reflux: Heat the mixture to 60–70°C for 12–18 hours. Note: Mono-bromination occurs at 40–50°C; di-bromination requires higher thermal energy.
-
Quench: Cool to 0°C. Quench excess bromine with saturated Sodium Bisulfite (
) solution until the red color dissipates. -
Workup: Extract with Dichloromethane (DCM). Wash organic layer with water, brine, and dry over
. -
Purification: Recrystallize from Acetone/Hexane.
-
Validation: Check GC-MS. Target Mass: ~322 amu (
).
Protocol B: Comparative Solvolysis (Kinetic Study)
Objective: Quantify reactivity differences.
-
Solvent System: 80% Ethanol / 20% Water (v/v).
-
Substrates: Prepare 0.01 M solutions of 1-Br-Ad and DBDMA.
-
Indicator: Bromothymol Blue (detects HBr generation).
-
Method: Titrate aliquots with dilute NaOH at specific time intervals at 60°C.
-
Expected Result: 1-Br-Ad will solvolyze faster than DBDMA due to the inductive deactivation by the second bromine in DBDMA.
Part 4: Applications in Drug Discovery & Materials
Pharmaceutical Impurity Profiling
In the GMP manufacturing of Memantine HCl , DBDMA is a "Process Related Impurity."
-
Limit: USP/EP guidelines typically require this impurity to be controlled < 0.10%.
-
Detection: It has a higher retention time (RT) in Gas Chromatography (GC) compared to the mono-bromo precursor due to higher molecular weight.
High-Performance Polymers (Polyimides)
Unlike 1-Br-Ad, which is a "dead end" monofunctional cap, DBDMA is bifunctional .
-
Workflow: DBDMA
Hydrolysis Diol Ritter Reaction 1,3-Diamino-5,7-dimethyladamantane . -
Utility: This diamine is polymerized with dianhydrides to form Polyimides .[2]
-
Properties: The adamantane cage introduces free volume, lowering the dielectric constant and increasing
(Glass Transition Temperature) and transparency of the films.
References
-
BenchChem. Synthesis of 1-Bromo-3,5-dimethyladamantane from 1,3-dimethyladamantane. (2025).[1][2][3] Retrieved from
-
ChemicalBook. 1,3-Dimethyladamantane Properties and Reactions. Retrieved from
-
NASA Technical Reports. A Process for Preparing 1,3-Diamino-5-Pentafluorosulfanylbenzene and Polymers Therefrom. (Reference for diamine polymer applications). Retrieved from
-
PubChem. 1-Bromoadamantane Compound Summary. National Library of Medicine. Retrieved from
-
Veeprho. 1,3-dibromo-5,7-dimethyladamantane Reference Standard.[4][5] Retrieved from
Sources
Structural and Crystallographic Profiling of 1,3-Dibromo-5,7-dimethyladamantane: A Technical Guide for Advanced Therapeutics and Diamondoid Engineering
Executive Summary
Diamondoids, specifically adamantane derivatives, are highly symmetrical, rigid, and lipophilic aliphatic cage hydrocarbons that have revolutionized both medicinal chemistry and materials science. 1,3-Dibromo-5,7-dimethyladamantane (CAS: 21912-23-2) serves as a critical tetrasubstituted building block in these fields[1][2]. The presence of two bridgehead bromine atoms and two bridgehead methyl groups creates a unique steric and electronic environment, making it an ideal precursor for synthesizing complex 1,3-diammonium salts, advanced polymers, and highly strained dehydroadamantanes[3][4].
This whitepaper provides an in-depth analysis of the crystallographic properties, structural chemistry, and validated synthetic workflows associated with 1,3-dibromo-5,7-dimethyladamantane and its key derivatives.
Physicochemical Profile and Molecular Symmetry
The parent adamantane cage inherently possesses
Table 1: Physicochemical Properties of 1,3-Dibromo-5,7-dimethyladamantane
| Parameter | Value |
| CAS Number | 21912-23-2[1] |
| Molecular Formula | C₁₂H₁₈Br₂[1] |
| Molecular Weight | 322.08 g/mol [1] |
| Core Structure | Tricyclo[3.3.1.1^{3,7}]decane[6] |
| Storage Conditions | 2-8°C (Refrigerator)[7] |
Mechanistic Pathways for Bridgehead Functionalization
The synthesis of 1,3-dibromo-5,7-dimethyladamantane from 1,3-dimethyladamantane requires potent Lewis acid catalysis to overcome the activation energy barrier of the stable alkane[4]. The causality here is rooted in the need to generate a highly electrophilic bromonium species that can abstract a hydride from the sterically hindered bridgehead position. The resulting tertiary carbocation is stabilized by hyperconjugation from the rigid cage framework, allowing subsequent trapping by bromide ions[5].
Synthetic pathways deriving from 1,3-dimethyladamantane to complex diamondoids.
Crystallographic Profiling & Stereochemistry
Obtaining high-quality single crystals of pure, unfunctionalized adamantanes can be challenging due to their high symmetry and spherical nature, which often leads to plastic crystalline phases or severe rotational disorder in the solid state. However, the immediate downstream derivatives of 1,3-dibromo-5,7-dimethyladamantane provide profound crystallographic insights into the stereochemical impact of the 5,7-dimethyl substitution.
When 1,3-dibromo-5,7-dimethyladamantane is converted into 5,7,N,N,N,N′,N′,N′-octamethyl-1,3-diaminoadamantane dibromide dihydrate , the resulting crystal structure reveals the precise spatial demands of the cage[3]. X-ray diffraction analysis demonstrates that the compound crystallizes in the triclinic space group
Table 2: Crystallographic Data for 5,7,N,N,N,N′,N′,N′-Octamethyl-1,3-diaminoadamantane Dibromide Dihydrate
| Crystallographic Parameter | Value |
| Crystal System | Triclinic[3] |
| Space Group | |
| Unit Cell Dimension | 9.154(1) Å[3] |
| Unit Cell Dimension | 14.825(2) Å[3] |
| Unit Cell Dimension | 16.722(2) Å[3] |
| Alpha ( | 108.774(2)°[3] |
| Beta ( | 90.969(2)°[3] |
| Gamma ( | 90.791(2)°[3] |
| Unit Cell Volume ( | 2147.8(5) ų[3] |
| Formula Units per Cell ( | 4[3] |
| Temperature | 294(2) K[3] |
Validated Experimental Workflows
Protocol 1: Synthesis of 1,3-Dibromo-5,7-dimethyladamantane
This protocol leverages the established Stetter and Wulff method, optimized for self-validation through continuous monitoring[3][4].
-
Reagent Preparation: Dissolve 1,3-dimethyladamantane in neat bromine under an inert nitrogen atmosphere to prevent oxidative side reactions.
-
Catalyst Addition: Introduce a catalytic amount of anhydrous AlBr₃. Causality: The Lewis acid is essential to polarize the Br-Br bond, lowering the activation energy required for bridgehead hydride abstraction[4].
-
Reaction Monitoring (Self-Validation): Stir the mixture at reflux. Monitor the reaction progression via Gas Chromatography (GC) using a Carbowax 20M column[4]. The reaction is deemed complete when the mono-brominated intermediate peak is fully consumed.
-
Quenching and Extraction: Quench the reaction mixture over crushed ice and sodium bisulfite to neutralize excess bromine. Extract the aqueous layer with dichloromethane.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude product from methanol to yield pure 1,3-dibromo-5,7-dimethyladamantane.
Protocol 2: Single-Crystal Growth via Vapor Diffusion
To obtain diffraction-quality crystals of adamantane derivatives (such as the diammonium salts derived from the dibromo intermediate), vapor diffusion is the preferred methodology[3].
Vapor diffusion crystallization workflow for adamantane derivatives.
-
Solvent Selection: Dissolve the purified compound in a highly soluble "good" solvent (e.g., ethanol or methanol) to create a near-saturated solution[3].
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean inner vial. Causality: Removing particulate matter prevents heterogeneous nucleation, ensuring the growth of fewer, larger single crystals rather than microcrystalline powder.
-
Chamber Assembly: Place the inner vial (uncapped) into a larger outer vial containing an anti-solvent (e.g., acetone)[3].
-
Thermodynamic Control: Seal the outer vial tightly. Over 3-7 days, the volatile anti-solvent will slowly diffuse into the inner vial, gradually lowering the solubility of the compound. Causality: This kinetically slow, thermodynamically controlled process allows molecules to arrange into an optimal crystalline lattice, minimizing defects and twinning.
-
Harvesting: Once crystals of sufficient size (approx. 0.2 mm) are observed, harvest them directly into a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and lattice degradation prior to X-ray diffraction analysis[3].
References
-
The Effect of Environment on Molecular Structure: The Crystalline-State Stereochemistry of N-Methylated Adamantane 1,3-Diammonium Salts. ACS Publications.
-
Synthesis and Reactions of Strained Hydrocarbons Possessing Inverted Carbon Atoms. Tetracyclo[3.3.1.13.7.01.3]decanes. Canadian Journal of Chemistry.
-
Reactions of Adamantanes in Electrophilic Media. Russian Chemical Reviews (via Scribd).
-
1,3-Dibromo-5,7-dimethyladamantane (CAS: 21912-23-2) Product Data. LookChem.
-
1,3-Dibromo-5,7-dimethyladamantane Reference Standards. Pharmaffiliates.
Sources
Methodological & Application
Application Notes & Protocols: A Detailed Guide to the Synthesis of Memantine Hydrochloride from 1-Bromo-3,5-dimethyladamantane
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Synthesis of Memantine
Memantine, marketed under various brand names, is a cornerstone in the symptomatic treatment of moderate-to-severe Alzheimer's disease.[1][2][3] Its therapeutic effect is primarily attributed to its activity as a low-affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.[2][4][5] By blocking pathological overactivation of NMDA receptors, Memantine mitigates the excitotoxicity implicated in the neurodegenerative processes of Alzheimer's.[6]
The synthesis of Memantine (1-amino-3,5-dimethyladamantane) is a topic of significant interest in medicinal and process chemistry. While various synthetic routes have been explored, this guide focuses on a robust and well-documented pathway starting from 1-bromo-3,5-dimethyladamantane . This precursor is a key intermediate that provides a direct and efficient route to the desired amino-adamantane core.[6][7]
It is important to note that this document details the synthesis from the mono-bromo adamantane derivative. The synthesis from a di-halogenated precursor such as 1,3-dibromo-5,7-dimethyladamantane is not a commonly reported or chemically straightforward route for a mono-amino product like Memantine and is presumed to be a misstatement of the intended starting material. The protocol herein represents a field-proven, efficient, and scalable method for producing high-purity Memantine Hydrochloride.
Pillar 1: Causality and Mechanistic Insight
The selected synthetic strategy is a direct amination of the adamantane core. The bridgehead position of the adamantane cage is particularly susceptible to nucleophilic substitution, proceeding through a stable tertiary carbocation intermediate. The rigidity of the adamantane structure facilitates the formation of this cation.
The chosen method utilizes urea as the aminating agent in a high-boiling point solvent like diphenyl ether. The reaction proceeds in two main stages:
-
Amination: The 1-bromo-3,5-dimethyladamantane is heated with urea. The bromine atom departs, forming a stable 3,5-dimethyladamantyl-1-cation. Urea then acts as the nucleophile, attacking the carbocation.
-
Hydrolysis: The resulting intermediate is subsequently hydrolyzed under basic conditions to yield the primary amine, Memantine free base.
-
Salt Formation: The purified Memantine base is then treated with hydrochloric acid to precipitate the stable and pharmaceutically preferred hydrochloride salt.
This approach is advantageous due to the availability and low cost of urea, and it avoids some of the more hazardous reagents used in other methods, such as formic acid.
Pillar 2: The Self-Validating Protocol
This protocol is designed to be a self-validating system. Each step includes checkpoints and expected outcomes, allowing the researcher to monitor the reaction's progress and the purity of the intermediates and final product.
Materials and Equipment
| Reagents & Materials | Grade | Supplier (Example) |
| 1-Bromo-3,5-dimethyladamantane | ≥98% | Sigma-Aldrich |
| Urea | ACS Reagent Grade | Fisher Scientific |
| Diphenyl ether | ≥99% | Alfa Aesar |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | VWR |
| Toluene | HPLC Grade | Merck |
| Hydrochloric Acid (HCl) | 37% (concentrated) | J.T. Baker |
| Ethanol, Absolute | 200 Proof | Decon Labs |
| Ethyl Acetate | ACS Grade | EMD Millipore |
| Dichloromethane | ACS Grade | Fisher Scientific |
| Anhydrous Sodium Sulfate | Granular | Sigma-Aldrich |
| Equipment | Specifications |
| Three-neck round-bottom flask | 250 mL, 24/40 joints |
| Reflux condenser | 300 mm jacket length |
| Heating mantle with stirrer | With temperature controller |
| Dropping funnel | 100 mL |
| Separatory funnel | 500 mL |
| Rotary evaporator | With vacuum pump and chiller |
| Buchner funnel and filter flask | Appropriate size |
| pH meter or pH strips | Range 1-14 |
| Glassware | Standard laboratory glassware |
Visual Workflow of the Synthesis
Caption: Experimental workflow for Memantine HCl synthesis.
Step-by-Step Experimental Protocol
Part 1: Amination of 1-Bromo-3,5-dimethyladamantane
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask with a magnetic stirrer, reflux condenser, and a temperature probe. Ensure the setup is in a well-ventilated fume hood.
-
Charge Reagents: To the flask, add 1-Bromo-3,5-dimethyladamantane (e.g., 24.3 g, 0.1 mol), urea (e.g., 18.0 g, 0.3 mol), and diphenyl ether (e.g., 42.5 g, 0.25 mol). The molar ratio of the key reactants is 1:3:2.5.[6]
-
Heating - Stage 1: Begin stirring and heat the mixture to 170°C using a heating mantle. Maintain this temperature for 4 hours. The mixture will become a molten slurry.
-
Heating - Stage 2: After 4 hours, reduce the temperature to 100°C and continue stirring for an additional 2 hours to complete the hydrolysis of the intermediate.[6]
-
Monitoring: The reaction can be monitored by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., Hexane:Ethyl Acetate 7:3) to check for the disappearance of the starting bromo-adamantane.
Part 2: Work-up and Isolation of Memantine Free Base
-
Cooling: Turn off the heat and allow the reaction mixture to cool to room temperature (approx. 20-25°C).
-
Basification: Slowly and carefully add a 30% aqueous solution of sodium hydroxide (NaOH) to the stirred mixture until the pH reaches ~12. This step is exothermic; cooling with an ice bath may be necessary. This neutralizes any acidic byproducts and deprotonates the amine.
-
Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with toluene (3 x 75 mL). Combine the organic (toluene) layers.
-
Washing: Wash the combined organic layer with deionized water (2 x 100 mL) to remove residual NaOH and other water-soluble impurities.
-
Drying and Concentration: Dry the toluene solution over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude Memantine free base, which is typically an oily or semi-solid residue.[8]
Part 3: Salt Formation and Purification of Memantine HCl
-
Salt Formation: Dissolve the crude Memantine base in a minimal amount of a suitable solvent like ethyl acetate or toluene. While stirring vigorously, add an 18% aqueous solution of hydrochloric acid (HCl) dropwise.[6] Memantine HCl will precipitate as a white solid.
-
Crystallization: Cool the suspension in an ice-water bath for 30-60 minutes to maximize precipitation.
-
Filtration: Collect the white solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a cold mixture of ethanol and ethyl acetate (e.g., 5:4 v/v) or another suitable solvent system to remove any remaining impurities.[9]
-
Drying: Dry the purified white solid in a vacuum oven at 50-60°C until a constant weight is achieved. The final product is Memantine Hydrochloride.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molar Ratio (Bromo-adamantane:Urea:Solvent) | 1 : 3 : 2.5 | |
| Reaction Temperature (Stage 1) | 170°C | [6] |
| Reaction Time (Total) | 6 hours | [6] |
| Expected Overall Yield | ~75-83% | [10] |
| Purity (by GC) | >99% | [10] |
Pillar 3: Authoritative Grounding & Product Validation
The identity and purity of the synthesized Memantine HCl must be rigorously confirmed using standard analytical techniques.
Chemical Reaction Scheme
Caption: Overall reaction scheme for Memantine HCl synthesis.
Analytical Characterization
-
Infrared (IR) Spectroscopy: The IR spectrum should confirm the presence of key functional groups. Look for characteristic N-H stretching vibrations of the primary amine salt (R-NH₃⁺) in the range of 2800-3100 cm⁻¹ and C-H stretches of the adamantane cage below 3000 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR will show characteristic signals for the methyl groups and the protons on the adamantane cage. The integration of these signals should correspond to the structure of Memantine.
-
¹³C NMR: The carbon NMR will confirm the number of unique carbon environments in the molecule, consistent with its symmetrical structure.
-
-
Mass Spectrometry (MS): Mass spectral analysis will show a molecular ion peak corresponding to the mass of the Memantine free base, confirming the molecular weight.
-
Gas Chromatography (GC): GC analysis is crucial for determining the purity of the final product. The product should show a single major peak with a purity level of >99%.[11] It is also used to ensure that process impurities are below the limits specified by regulatory bodies like the ICH.[11]
-
Melting Point: The measured melting point of the synthesized Memantine HCl should be consistent with the literature value.
By following this comprehensive protocol and validating the final product with the described analytical methods, researchers can confidently synthesize high-purity Memantine Hydrochloride for further study and development.
References
-
Duong, V. B., et al. (2022). Synthesis of memantine hydrochloride by direct aminoation of 1-bromo-3,5-dimethyladamantane. Journal of Military Pharmaco-Medicine, 47(9). Available at: [Link]
-
Duong, V. B., et al. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega, 5(26), 16085–16088. Available at: [Link]
-
Le, T. H., et al. (2021). A CONCISE TWO-STEP METHOD FOR PREPARATION OF MEMANTINE HYDROCHLORIDE FROM 1, 3-DIMETHYLADAMANTANE. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Reddy, G. M., et al. (2018). An Improved Synthesis of Memantine Hydrochloride: Anti-Alzheimer's Drug. ResearchGate. Available at: [Link]
-
Duong, V. B., et al. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega. Available at: [Link]
- Google Patents. (CN102942490A). Synthesis of memantine hydrochloride.
-
De Kimpe, N., et al. Synthesis and pharmacological evaluation of several ring-contracted amantadine analogs. ScienceDirect. Available at: [Link]
- Google Patents. (EP1836157B1). Process for the preparation of 1-amino-3,5-dimethyladamantane hydrochloride.
- Google Patents. (WO2006076562A1). Process for the preparation of 1-amino-3,5-dimethyladamantane hydrochloride.
- Google Patents. (US20060173215A1). Process for the preparation of 1-amino-3,5-dimethyladamantane hydrochloride.
-
Tarasova, O., et al. (2017). Convenient Synthesis of Memantine Hydrochloride. Taylor & Francis Online. Available at: [Link]
-
Nagase, H., et al. (2024). Development of Continuous‐Flow Reactions for the Synthesis of Anti‐Alzheimer Drug Memantine. Chemistry – An Asian Journal. Available at: [Link]
-
Vazquez, S., et al. (2022). Design, synthesis, and in vitro and in vivo characterization of new memantine analogs for Alzheimers disease. Universitat de Barcelona. Available at: [Link]
-
Eureka | Patsnap. (2017). Purification method of memantine hydrochloride. Available at: [Link]
-
Eureka | Patsnap. (2004). Method of synthesizing amantadine hydrochloride. Available at: [Link]
-
Stoymirska, A., et al. (2024). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF SOME AMINOADAMANTANE DERIVATIVES. Journal of Chemical Technology and Metallurgy. Available at: [Link]
-
Duong, V. B., et al. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. PubMed. Available at: [Link]
- Google Patents. (CN106966909A). A kind of purification process of memantine.
- Google Patents. (EP1999100A1). Process for preparing memantine hydrochloride substantially free of impurities.
-
Silva, J., et al. (2024). Development and Validation of a Simple UV–HPLC Method to Quantify the Memantine Drug Used in Alzheimer's Treatment. PMC. Available at: [Link]
-
Pharmarecipereview.com. (2026). 1-Bromo-3,5-dimethyladamantane: Synthesis & Pharmaceutical Applications. Available at: [Link]
-
ResearchGate. (2025). Preparation and characterization of memantine loaded polycaprolactone nanocapsules for Alzheimer's disease. Available at: [Link]
-
ResearchGate. (2023). Synthesis Memantine and Memantine Hydrochloride by Direct Amination of 1-Bromo-3,5-dimethyladamantane with Thiourea. Available at: [Link]
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. Synthesis and pharmacological evaluation of several ring-contracted amantadine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis, and in vitro and in vivo characterization of new memantine analogs for Alzheimers disease - Medicinal Chemistry & Pharmacology [ub.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1-Bromo-3,5-dimethyladamantane: Synthesis & Pharmaceutical Applications_Chemicalbook [chemicalbook.com]
- 8. EP1836157B1 - Process for the preparation of 1-amino-3,5-dimethyladamantane hydrochloride - Google Patents [patents.google.com]
- 9. Purification method of memantine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. EP1999100A1 - Process for preparing memantine hydrochloride substantially free of impurities - Google Patents [patents.google.com]
Application Note: Hydrolysis of 1,3-Dibromo-5,7-dimethyladamantane to Diols
Abstract & Introduction
This application note details the optimized protocols for the hydrolysis of 1,3-Dibromo-5,7-dimethyladamantane (CAS: 21912-23-2) to 1,3-Dihydroxy-5,7-dimethyladamantane (5,7-dimethyl-1,3-adamantanediol).
Adamantane derivatives are critical scaffolds in medicinal chemistry, particularly for NMDA receptor antagonists (e.g., Memantine) and antiviral agents.[1] The introduction of hydroxyl groups at the bridgehead positions (1,3) of the dimethyl-substituted adamantane cage is a pivotal intermediate step for creating cross-linked polymers, specialized photoresists, and advanced pharmaceutical intermediates.
Mechanistic Insight
The transformation proceeds via an
Safety & Handling (HSE)
-
1,3-Dibromo-5,7-dimethyladamantane: Irritant. Avoid inhalation of dust.
-
Silver Nitrate (Method A): Corrosive, oxidizer, stains skin black. Dispose of silver waste separately.
-
Formic Acid (Method B): Highly corrosive, lachrymator. Use in a well-ventilated fume hood.
-
General: Wear nitrile gloves, safety goggles, and a lab coat. All heating steps involving solvents should be performed under reflux with proper condensation.
Experimental Protocols
We present two validated methods. Method A is the "Gold Standard" for laboratory-scale synthesis, prioritizing high purity and mild conditions. Method B is a "Scalable Formolysis" route suitable for larger batches, avoiding expensive silver salts.
Method A: Silver-Assisted Solvolysis (Laboratory Scale)
Best for: High purity, rapid kinetics, small scale (<10 g).
Materials
-
Precursor: 1,3-Dibromo-5,7-dimethyladamantane (1.0 eq)
-
Reagent: Silver Nitrate (
) (2.2 eq) -
Solvent: Acetone / Water (3:1 v/v) or Dioxane / Water (1:1 v/v)
-
Workup: Dichloromethane (DCM), Brine, Sodium Sulfate (
)
Procedure
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-Dibromo-5,7-dimethyladamantane (3.22 g, 10 mmol) in Acetone (30 mL).
-
Reagent Addition: Add Water (10 mL) followed by Silver Nitrate (3.74 g, 22 mmol). Note: A white/yellow precipitate of AgBr will begin to form immediately.
-
Reaction: Attach a reflux condenser and heat the mixture to Reflux (approx. 60-65°C) for 4–6 hours . Monitor by TLC (Mobile phase: Hexane/EtOAc 4:1; Product is significantly more polar).
-
Filtration: Cool the mixture to room temperature. Filter off the silver bromide (AgBr) precipitate using a Celite pad or sintered glass funnel. Wash the cake with small portions of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure to remove acetone. Extract the remaining aqueous suspension with DCM (
mL). -
Drying: Wash combined organic layers with brine, dry over anhydrous
, and filter. -
Isolation: Evaporate the solvent to yield the crude diol as a white solid.
-
Purification: Recrystallize from Ethyl Acetate/Hexane or Toluene if necessary.
Method B: Formolysis & Hydrolysis (Scalable Route)
Best for: Large scale (>10 g), cost-efficiency, industrial application.
Materials
-
Precursor: 1,3-Dibromo-5,7-dimethyladamantane (1.0 eq)
-
Reagent 1: Formic Acid (98%) (Excess, solvent)
-
Reagent 2: Sodium Hydroxide (NaOH) (4.0 eq)
-
Solvent: Ethanol / Water[3]
Procedure
-
Formolysis: In a reaction vessel, combine 1,3-Dibromo-5,7-dimethyladamantane (10.0 g) with Formic Acid (50 mL).
-
Heating: Heat the mixture to Reflux (100–110°C) for 12–18 hours . The reaction converts the bromide to the diformate ester intermediate via an
pathway. -
Concentration: Distill off excess formic acid under reduced pressure.
-
Hydrolysis: Resuspend the oily residue (diformate) in Ethanol (50 mL) and 10% NaOH aqueous solution (30 mL).
-
Saponification: Reflux the mixture for 2–3 hours to cleave the formate esters.
-
Precipitation: Pour the hot reaction mixture into Ice Water (200 mL). The diol product typically precipitates as a white solid.
-
Collection: Filter the solid. If no precipitate forms (due to solubility), extract with Ethyl Acetate (
mL). -
Drying: Dry the solid in a vacuum oven at 60°C.
Data Summary & Comparison
| Parameter | Method A (Ag-Assisted) | Method B (Formolysis) |
| Mechanism | Irreversible precipitation of AgBr drives | Solvolysis in acidic media + Saponification |
| Reaction Time | 4 – 6 Hours | 14 – 20 Hours (Total) |
| Yield (Typical) | 85 – 92% | 75 – 85% |
| Purity (Crude) | High (>95%) | Moderate (requires recrystallization) |
| Cost | High (AgNO3 is expensive) | Low (Formic acid is cheap) |
| Scalability | Low (<50g recommended) | High (kg scale possible) |
Visualization of Reaction Pathways[4]
Figure 1: Reaction pathways for the hydrolysis of 1,3-dibromo-5,7-dimethyladamantane showing both Silver-assisted and Formolysis routes.
Characterization Guidelines
To validate the synthesis, the following analytical parameters should be checked.
-
Appearance: White to off-white crystalline solid.
-
Melting Point: High melting point solid (Expect >250°C; Unsubstituted 1,3-adamantanediol mp is ~325°C [1]).
-
IR Spectroscopy:
-
Broad absorption at 3200–3400 cm⁻¹ (O-H stretch).
-
Absence of peaks at 500–600 cm⁻¹ (C-Br stretch).
-
Strong aliphatic C-H stretches at 2850–2950 cm⁻¹ .
-
-
¹H-NMR (DMSO-d₆, 400 MHz):
- ~4.3–4.5 ppm (s, 2H, -OH).
- ~0.8–1.0 ppm (s, 6H, -CH₃ at C5, C7).
- ~1.1–1.6 ppm (m, Adamantane cage protons).
-
Note: The symmetry of the molecule simplifies the spectrum significantly.
Troubleshooting & Optimization
-
Incomplete Conversion: If starting material remains (detected by TLC), extend reaction time or increase the equivalents of AgNO₃ (Method A). For Method B, ensure the formic acid is fresh and not diluted.
-
Solubility Issues: The starting dibromide is lipophilic. If using Method A, ensure enough Acetone or Dioxane is present to keep the substrate in solution. If the mixture is too aqueous, the reaction rate drops.
-
Elimination Products: While rare in adamantanes (Bredt's rule prevents double bonds at bridgeheads), harsh acidic conditions can sometimes lead to skeletal rearrangements or fragmentation. Keep temperatures controlled (Reflux is generally safe).
References
-
Zhang, Q., et al. "Practical and Scalable Synthesis of 1,3-Adamantanediol." ACS Omega, 2024. Link
-
BenchChem. "1,3-Dibromoadamantane Hydrolysis Protocols." BenchChem Application Notes, 2025. Link
-
Stetter, H., et al. "Über Verbindungen mit Urotropin-Struktur."[1] Chemische Berichte, 1956.[1] (Foundational chemistry of adamantane functionalization).[4]
-
Google Patents. "Method for producing 1,3-dihydroxy adamantane (CN103214348A)." Link
- Moiseev, I. K., et al.
Sources
Application Note: 1,3-Dibromo-5,7-dimethyladamantane as a Versatile Pharmaceutical Intermediate
Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic insights, synthetic workflows, and quality control protocols for adamantane-based drug development.
Executive Summary & Scientific Context
The compound 1,3-Dibromo-5,7-dimethyladamantane (CAS: 21912-23-2) is a highly functionalized diamondoid characterized by its rigid, tricyclic cage structure. While mono-brominated adamantanes are direct precursors to the Alzheimer's disease drug Memantine (1-amino-3,5-dimethyladamantane), the di-brominated variant serves as a critical intermediate for synthesizing complex pharmaceutical derivatives and certified reference standards.
Specifically, it is the primary building block for 1,3-diamino-5,7-dimethyladamantane (CAS: 19385-96-7), a well-documented Memantine impurity whose quantification is mandated by pharmacopeial quality control standards . Beyond impurity profiling, the unique spatial geometry of this dibromo-intermediate is leveraged in the development of novel antiviral agents, antiparkinsonian drugs, and high-performance polymers .
Mechanistic Principles: Bridgehead Reactivity in Diamondoids
The synthetic utility of 1,3-dibromo-5,7-dimethyladamantane relies entirely on the unique stereoelectronic properties of the adamantane cage.
Due to extreme steric hindrance, nucleophilic substitution via an
When subjected to the Ritter Reaction , the carbon-bromine bonds are cleaved in the presence of strong acid to generate a bridgehead dication (or sequential monocations). The nitrogen lone pair of acetonitrile then acts as a nucleophile, attacking the carbocation to form a nitrilium ion, which is subsequently hydrated to yield a diacetamido intermediate.
Figure 1: Synthetic workflow from 1,3-dimethyladamantane to the diamino derivative.
Experimental Protocols
The following methodologies detail the two-stage conversion of 1,3-dimethyladamantane into the diamino pharmaceutical standard, utilizing the dibromo compound as the stable intermediate.
Protocol A: Catalytic Bromination to 1,3-Dibromo-5,7-dimethyladamantane
Causality Focus: Iron powder is selected as a catalyst because it reacts with
Step-by-Step Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Purge the system with inert Nitrogen (
). -
Reagent Loading: Add 63 g of 1,2-dichloroethane (DCE) and 0.5 g of fine iron powder to the flask. Note: DCE is chosen over dichloromethane because its higher boiling point accommodates the thermal energy required for the second bromination event.
-
Bromine Addition: Slowly add 108 g (0.675 mol) of elemental bromine (
) via the dropping funnel over 30 minutes while maintaining the temperature below 20°C using an ice bath. -
Substrate Addition: Introduce 1,3-dimethyladamantane (approx. 0.25 mol) dropwise.
-
Thermal Activation: Remove the ice bath and gradually heat the mixture to reflux (approx. 80-85°C) for 4 hours.
-
Self-Validating Check: Pull a 0.5 mL aliquot, quench with sodium thiosulfate, extract with hexane, and run GC-MS. The reaction is structurally validated as complete when the mono-bromo intermediate peak (m/z ~243) is fully consumed, and the di-bromo peak (m/z 322) dominates the chromatogram.
-
Workup: Quench the reaction with aqueous sodium bisulfite to neutralize excess bromine. Extract the organic layer, wash with brine, dry over anhydrous
, and evaporate the solvent to yield the crude 1,3-dibromo-5,7-dimethyladamantane.
Protocol B: Ritter Reaction & Hydrolysis to 1,3-Diamino-5,7-dimethyladamantane
Causality Focus: Concentrated sulfuric acid is utilized not just as a catalyst, but as an activating solvent. It drives the expulsion of the bulky bromide leaving groups, creating the necessary dication for acetonitrile to attack.
Step-by-Step Procedure:
-
Ritter Adduct Formation: Dissolve the purified 1,3-dibromo-5,7-dimethyladamantane in an excess of acetonitrile (acting as both solvent and nucleophile).
-
Acid Activation: Slowly add concentrated
dropwise at 0°C. Once added, heat the mixture to 60°C for 6 hours. The intermediate formed is 1,3-diacetamido-5,7-dimethyladamantane. -
Hydrolysis: Evaporate the excess acetonitrile under reduced pressure. Add 6M Hydrochloric acid (HCl) to the residue and reflux at 100°C for 12 hours to cleave the acetyl groups.
-
Self-Validating Extraction: Cool the mixture and wash with diethyl ether. Validation: Unreacted organic impurities will remain in the ether layer, while the target diamine hydrochloride salt will partition exclusively into the aqueous layer. A clear phase separation validates the success of the salt formation.
-
Basification: Basify the aqueous layer with 20% NaOH to pH 12 to precipitate the free base. Extract with dichloromethane, dry, and concentrate to yield 1,3-diamino-5,7-dimethyladamantane .
Quantitative Data & Quality Control Parameters
To ensure the integrity of the synthetic workflow, the following physicochemical properties and analytical markers must be monitored across the reaction cascade.
| Compound Name | CAS Number | Molecular Weight | Role in Synthesis | Key Analytical Marker (QC) |
| 1,3-Dimethyladamantane | 702-79-4 | 164.29 g/mol | Starting Material | GC-MS: m/z 164 |
| 1,3-Dibromo-5,7-dimethyladamantane | 21912-23-2 | 322.08 g/mol | Key Intermediate | GC-MS: m/z 322 (Distinct 1:2:1 isotope pattern for |
| 1,3-Diamino-5,7-dimethyladamantane | 19385-96-7 | 194.32 g/mol | API Impurity Standard | HPLC: Purity >98%, LC-MS: m/z 195 [M+H]⁺ |
Table 1: Physicochemical and analytical tracking parameters for the synthesis of adamantane derivatives.
References
Application Note: Advanced Ritter Reaction Protocols for the Synthesis of 1,3-Diacetamido-5,7-dimethyladamantane
Introduction and Scope
The adamantane scaffold is a privileged structural motif in medicinal chemistry, famously utilized in the development of neuropharmacological agents such as the NMDA receptor antagonist memantine and the antiviral/antiparkinsonian drug amantadine[1][2]. Functionalization of the adamantane core relies heavily on bridgehead substitution. Because the rigid, cage-like structure of adamantane strictly prohibits backside nucleophilic attack, standard
This application note details an optimized Ritter reaction protocol for converting 1,3-dibromo-5,7-dimethyladamantane into 1,3-diacetamido-5,7-dimethyladamantane. This di-amide is a critical, highly stable intermediate that can be subsequently hydrolyzed to yield 1,3-diamino-5,7-dimethyladamantane—a versatile building block for advanced drug development[5].
Mechanistic Causality: The "Why" Behind the Workflow
The Ritter reaction fundamentally transforms a carbocation precursor into an N-alkyl amide using a nitrile and a strong acid[2]. For 1,3-dibromo-5,7-dimethyladamantane, the reaction relies on a self-validating cascade of electrophilic and nucleophilic events:
-
Carbocation Generation : Concentrated sulfuric acid (
) acts as a potent protic acid and dehydrating agent. It facilitates the departure of the sterically hindered bridgehead bromide ions. The resulting tertiary adamantyl carbocation is stabilized by hyperconjugation, though it remains a highly reactive electrophile[3][4]. -
Nucleophilic Attack : Acetonitrile (
) serves a dual purpose as both the solvent and the nucleophile. The lone pair on the nitrogen atom of acetonitrile attacks the carbocation, forming a linear nitrilium ion intermediate[5]. -
Hydrolytic Quenching : The deliberate introduction of ice water at the end of the reaction hydrolyzes the nitrilium ion, collapsing it into the highly stable 1,3-diacetamido-5,7-dimethyladamantane[5].
Caption: Ritter reaction mechanism: from 1,3-dibromo-5,7-dimethyladamantane to diacetamido derivative.
Reagent Stoichiometry and Quantitative Data
To ensure a complete double-substitution, a vast excess of both the acid catalyst and the nitrile solvent is required. The following table summarizes the optimized reagent loads for a standard 10-gram scale synthesis.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 1,3-Dibromo-5,7-dimethyladamantane | 322.08 | 1.0 | 10.0 g (31.0 mmol) | Substrate |
| Acetonitrile (Anhydrous) | 41.05 | Excess | 50.0 mL | Solvent / Reactant |
| Sulfuric Acid (98%) | 98.08 | ~10.0 | 16.5 mL | Acid Promoter |
| Ice Water | 18.02 | Excess | 200.0 mL | Quenching Agent |
Expected Yield: 75–85% (8.3 g – 9.4 g of purified di-amide).
Step-by-Step Experimental Protocol
This methodology is adapted from the foundational protocols established by Stetter et al., optimized for modern laboratory safety, yield, and scalability[2][5].
Step 1: Substrate Dissolution
-
In a 250 mL three-neck round-bottom flask equipped with a PTFE magnetic stir bar, an addition funnel, and a reflux condenser, add 10.0 g of 1,3-dibromo-5,7-dimethyladamantane.
-
Add 50.0 mL of anhydrous acetonitrile. Stir at 400 rpm until the substrate is fully suspended or dissolved.
Expert Insight : Acetonitrile must be strictly anhydrous. Premature introduction of water will quench the carbocation prematurely, leading to the formation of 1,3-dihydroxy-5,7-dimethyladamantane rather than the desired amide[3].
Step 2: Acid Catalysis (Exothermic Control)
-
Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0–5 °C .
-
Load 16.5 mL of concentrated
(98%) into the addition funnel. -
Add the acid dropwise over a period of 30–45 minutes .
Expert Insight : The protonation and subsequent leaving of the bromide ions is a highly exothermic process. Rapid addition will cause the acetonitrile to boil and may lead to polymerization, charring, or decomposition of the adamantyl cage[1].
Step 3: Thermal Activation
-
Once the acid addition is complete, remove the ice bath.
-
Gradually heat the reaction mixture to 70 °C using a silicone oil bath.
-
Maintain vigorous stirring at 70 °C for 5 to 6 hours .
Expert Insight : While the first bridgehead substitution occurs relatively quickly, the second bridgehead position is sterically and electronically deactivated by the first substitution. Prolonged heating provides the activation energy necessary to ensure complete conversion to the di-nitrilium intermediate.
Step 4: Hydrolytic Quenching and Isolation
-
Remove the flask from the heat source and allow it to cool to room temperature.
-
Slowly pour the reaction mixture into a 500 mL beaker containing 200 mL of vigorously stirred crushed ice.
-
Stir for 30 minutes as the ice melts. A dense, white to off-white precipitate of 1,3-diacetamido-5,7-dimethyladamantane will form.
Expert Insight : The rapid temperature drop and massive excess of water instantly hydrolyze the nitrilium ion into the stable amide. The high lipophilicity of the adamantane core forces the product to crash out of the aqueous acidic solution, driving the equilibrium forward[5].
Step 5: Filtration and Purification
-
Collect the precipitate via vacuum filtration using a Büchner funnel.
-
Wash the filter cake extensively with cold distilled water (3 × 50 mL) until the filtrate reaches a neutral pH (pH ~7).
-
Recrystallize the crude solid from a mixture of ethanol and water to yield the pure 1,3-diacetamido-5,7-dimethyladamantane.
Downstream Applications
The isolated 1,3-diacetamido-5,7-dimethyladamantane is highly stable and can be stored indefinitely at room temperature. To generate the free amine (1,3-diamino-5,7-dimethyladamantane), the di-amide must undergo vigorous hydrolysis. Standard deprotection protocols utilize refluxing concentrated hydrochloric acid (HCl) or sodium hydroxide in diethylene glycol for 12–24 hours to cleave the robust amide bonds[5].
References
-
Title : The Effect of Environment on Molecular Structure: The Crystalline-State Stereochemistry of N-Methylated Adamantane 1,3-Diammonium Salts Source : ACS Publications URL :[Link]
-
Title : Reactions of Adamantanes in Electrophilic Media Source : Scribd / Russian Chemical Reviews URL : [Link]
-
Title : Synthesis of Adamantane Derivatives Source : Charles University (cuni.cz) URL :[Link]
-
Title : Efficient one-pot process for synthesis of antiviral drug amantadine hydrochloride Source : Indian Academy of Sciences (ias.ac.in) URL :[Link]
-
Title : Adamantane Source : Wikipedia URL : [Link]
-
Title : A Facile Route to 1,3,5,7-Tetraaminoadamantane. Synthesis of 1,3,5,7-Tetranitroadamantane Source : ElectronicsAndBooks / Journal of Organic Chemistry URL :[Link]
Sources
Application Note: Strategic Synthesis and Derivatization of 1-Amino-3,5-Dimethyladamantane (Memantine) Scaffolds
Introduction & Chemical Context
The adamantane scaffold is a pharmacophore of immense value in medicinal chemistry due to its lipophilicity, rigidity, and ability to improve the blood-brain barrier (BBB) penetration of attached functional groups.[1] 1-Amino-3,5-dimethyladamantane , known clinically as Memantine , is a voltage-dependent, uncompetitive antagonist of the NMDA receptor used in the treatment of Alzheimer’s disease.[1]
Beyond its established clinical use, this scaffold serves as a premier "anchor" for designing dual-action ligands. By derivatizing the primary amine, researchers can synthesize libraries of compounds targeting viral channels (Influenza M2), dopaminergic pathways, or hybrid neuroprotective agents.
This guide provides two distinct protocols:
-
Core Synthesis: A robust, scalable route to synthesize the 1-amino-3,5-dimethyladamantane scaffold from 1,3-dimethyladamantane.[2]
-
Derivatization: A modular protocol for N-acylation/amidation to generate peptidomimetic or lipophilic analogs.
Retrosynthetic Strategy
The synthesis relies on the stability of the tertiary adamantyl carbocation. The bridgehead carbons (C1, C3, C5, C7) are susceptible to electrophilic substitution.
-
Pathway: 1,3-Dimethyladamantane
1-Bromo-3,5-dimethyladamantane Ritter Reaction (Acetamide intermediate) Hydrolysis Free Amine. -
Rationale: While direct nitration/hydrolysis routes exist, the Bromo-Ritter route is selected here for its high reproducibility in research laboratories, ease of intermediate purification, and safety profile compared to oleum-based direct amination.
Visualization: Reaction Pathway
Caption: Step-wise conversion of 1,3-dimethyladamantane to Memantine HCl via the Ritter pathway.
Protocol A: Core Scaffold Synthesis
Objective: Synthesis of 1-amino-3,5-dimethyladamantane hydrochloride.
Materials & Reagents[1][2][4][5][6][7][8][9][10][11][12]
-
Precursor: 1,3-Dimethyladamantane (98%+ purity).[2]
-
Reagents: Bromine (
), Acetonitrile (MeCN), Sulfuric Acid ( , 98%), Sodium Hydroxide (NaOH), Ethylene Glycol or Propylene Glycol (high-boiling solvent). -
Solvents: Dichloromethane (DCM), Diethyl Ether, Ethyl Acetate.
Step 1: Bromination[3][5][7][11]
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, dropping funnel, and a caustic scrubber (NaOH trap) for HBr fumes.
-
Reaction: Charge 1,3-dimethyladamantane (10.0 g, 61 mmol). Heat to 60°C.
-
Addition: Dropwise add elemental bromine (3.5 mL, ~68 mmol) over 1 hour. The reaction is exothermic; maintain gentle reflux.
-
Completion: Stir at reflux for 4 hours. Monitor by TLC (Hexane eluent). The starting material spot should disappear.
-
Workup: Dissolve the residue in DCM (50 mL). Wash with saturated
(to quench excess ) and water. Dry over and concentrate.-
Checkpoint: Product is a waxy solid (1-bromo-3,5-dimethyladamantane). Yield approx. 90-95%.
-
Step 2: The Ritter Reaction (Critical Step)
Mechanism: The sulfuric acid facilitates the departure of the bromide, creating a tertiary carbocation. The nitrile nitrogen attacks this cation, followed by hydration to form the amide.
-
Solvation: Dissolve the bromo-intermediate (from Step 1) in Acetonitrile (50 mL).
-
Catalysis: Cool to 0°C (Ice bath). Add concentrated
(15 mL) dropwise. Caution: Highly exothermic. Maintain temp <10°C. -
Reaction: Allow to warm to room temperature and stir for 12 hours.
-
Quench: Pour the mixture over crushed ice (200 g). The N-acetyl intermediate will precipitate as a white/off-white solid.
-
Isolation: Filter the solid. Wash with cold water.[3] Recrystallize from Acetone/Hexane if necessary.
-
Intermediate: 1-Acetamido-3,5-dimethyladamantane.[2]
-
Step 3: Hydrolysis to Amine[3]
-
Digestion: Suspend the acetamide (5.0 g) in a mixture of NaOH (10 g) and Propylene Glycol (40 mL).
-
Reflux: Heat to 140-150°C for 6-8 hours. Note: High temperature is required to cleave the sterically hindered amide.
-
Extraction: Cool to RT. Dilute with water (100 mL). Extract with Toluene or DCM (3 x 50 mL).
-
Salt Formation: Dry the organic layer (
). Bubble anhydrous HCl gas through the solution (or add 2M HCl in ether). -
Filtration: The target Memantine HCl precipitates as a white crystalline solid.
Protocol B: Derivatization (Library Generation)
Objective: Functionalization of the primary amine to create N-acyl derivatives (e.g., Peptidomimetics).
Rationale
Direct acylation of Memantine is hindered by the bulky adamantane cage. Standard Schotten-Baumann conditions often fail. We employ TBTU/HOBt activation or Acid Chlorides with DMAP catalysis.
Workflow: Amide Coupling
-
Activation: In a dry flask, dissolve the Carboxylic Acid (e.g., N-Boc-Glycine, 1.2 eq) in anhydrous DMF.
-
Coupling Agent: Add TBTU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 mins to form the active ester.
-
Addition: Add 1-Amino-3,5-dimethyladamantane (free base, 1.0 eq).
-
Reaction: Stir at RT for 12-24 hours.
-
Workup: Dilute with Ethyl Acetate. Wash with 1M citric acid (removes unreacted amine), sat.
, and brine. -
Deprotection (Optional): If using Boc-amino acids, treat with TFA/DCM (1:1) to reveal the free amino-acyl derivative.
Visualization: Derivatization Logic
Caption: General workflow for synthesizing amide derivatives of Memantine.
Analytical Validation & QC
For all synthesized derivatives, the following specifications must be met to ensure scientific integrity.
| Parameter | Method | Acceptance Criteria | Notes |
| Purity | HPLC (C18 Column) | > 98.5% | Mobile Phase: MeCN/Water (0.1% TFA) |
| Identity | Characteristic | Look for adamantane "cage" multiplets. | |
| Identity | MS (ESI+) | Memantine Core m/z = 180.17 | |
| Melting Point | Capillary | > 250°C (HCl salts) | Sharp range (< 2°C) indicates high purity. |
Troubleshooting Guide
-
Low Yield in Ritter Step: Ensure the
is concentrated (98%). Water kills the carbocation. Ensure temperature does not exceed 40°C during the addition to prevent rearrangement. -
Incomplete Hydrolysis: The acetamide is extremely stable. If 140°C/8h fails, switch to a sealed tube reaction at 160°C or use KOH in diethylene glycol.
-
Solubility: Free base Memantine is soluble in organic solvents; the HCl salt is water-soluble. Do not confuse phases during extraction.
References
-
Synthesis of Memantine via Ritter Reaction
-
Nguyen, T. H. T., et al. (2022).[4] Synthesis of Memantine Hydrochloride by Direct Amination of 1-Bromo-3,5-dimethyladamantane. Journal of Military Pharmaco-Medicine.
-
-
Amidation & Derivatization Protocols
-
One-Pot Industrial Approaches
-
Le, V. D., et al. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega.
-
-
Biological Evaluation of Derivatives
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jmpm.vn [jmpm.vn]
- 5. Synthesis, Neuroprotective Effect and Physicochemical Studies of Novel Peptide and Nootropic Analogues of Alzheimer Disease Drug | MDPI [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Catalytic Synthesis of 1,3-Dibromo-5,7-dimethyladamantane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Adamantane Scaffolds
Adamantane and its derivatives represent a unique class of rigid, lipophilic, and thermodynamically stable cage-like hydrocarbons. These structural motifs are of immense interest in medicinal chemistry and materials science.[1][2] The incorporation of an adamantane cage can significantly enhance the pharmacological properties of drug candidates, including improving their metabolic stability, membrane permeability, and binding affinity. 1,3-Dibromo-5,7-dimethyladamantane (CAS: 21912-23-2) is a pivotal intermediate, serving as a versatile building block for the synthesis of more complex, functionalized adamantane derivatives.[3] Notably, it is a precursor in the synthetic pathway of Memantine, a drug used in the management of moderate-to-severe Alzheimer's disease.[4][5]
The synthesis of this key intermediate relies on the selective bromination of 1,3-dimethyladamantane at the two remaining tertiary bridgehead positions (C5 and C7). The regioselectivity of this reaction is critical and is governed by the inherent reactivity of the adamantane core, which favors substitution at the tertiary carbons due to the enhanced stability of the resulting carbocation or radical intermediates.[4][6] This guide provides a detailed examination of catalytic methods to achieve this transformation efficiently, offering comprehensive protocols and insights into the underlying chemical principles.
Mechanistic Considerations: Electrophilic vs. Radical Pathways
The bromination of the 1,3-dimethyladamantane core proceeds via an electrophilic substitution mechanism. The tertiary C-H bonds at the bridgehead positions are the most electron-rich and sterically accessible sites, making them susceptible to attack by an electrophilic bromine species.
The Role of the Catalyst: A catalyst is employed to increase the electrophilicity of the bromine molecule (Br₂).
-
Lewis Acids (e.g., AlBr₃, BBr₃, FeCl₃): These electron-accepting catalysts polarize the Br-Br bond, creating a potent electrophilic bromine species ([Br]⁺[Lewis Acid-Br]⁻). This complex readily attacks the C-H bond at the bridgehead position, leading to the substitution of a hydrogen atom with a bromine atom.
-
Brønsted Acids (e.g., HBr): Protonic acids can also facilitate the reaction, likely by protonating the bromine molecule and enhancing its electrophilic character.
The reaction proceeds through a stable tertiary carbocation intermediate, which is a key factor driving the high regioselectivity for the bridgehead positions.
Caption: Simplified mechanism for Lewis acid-catalyzed bromination of adamantane.
Comparative Analysis of Catalytic Bromination Protocols
The choice of catalyst and reaction conditions significantly impacts the efficiency, selectivity, and scalability of the synthesis. Below is a summary of established methods for the bromination of dimethyladamantane to its dibromo derivative.
| Catalyst System | Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Key Observations | Reference |
| Boron tribromide / Aluminium bromide | Elemental Bromine (Br₂) | None (Neat Br₂) | Reflux | Not Specified | High yield procedure specifically for 1,3-dibromoadamantane. Requires exclusion of moisture. | [7] |
| HBr in Acetic Acid | Elemental Bromine (Br₂) | None (Neat Br₂) | 50-55 °C | 12 | Catalytic amount of HBr is effective. Excess bromine is used and can be recovered. | [4][8][9][10] |
| Iron Powder or Lewis Acid | Elemental Bromine (Br₂) | Halogenated Hydrocarbon (e.g., CH₂Cl₂) | Not Specified | Not Specified | Mentioned in the context of synthesizing a precursor for a diamine monomer. | [11] |
Detailed Experimental Protocols
Safety Precautions: Liquid bromine is highly corrosive, toxic, and volatile. All manipulations must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves (neoprene or butyl rubber), is mandatory. Reactions can be exothermic; ensure proper temperature control.
Protocol 1: Bromination Catalyzed by HBr in Acetic Acid
This protocol utilizes a catalytic amount of hydrobromic acid to facilitate the electrophilic substitution with elemental bromine. The absence of a traditional solvent, using excess bromine as the reaction medium, is a common approach.
Materials and Equipment:
-
1,3-Dimethyladamantane
-
Liquid Bromine (Br₂)
-
Hydrobromic acid in Acetic Acid (HBr in AcOH, ~33%)
-
Methylene Dichloride (MDC) / Dichloromethane
-
5% Sodium Hydrosulfite (Na₂S₂O₄) solution
-
Deionized Water
-
Round-bottom flask with reflux condenser, dropping funnel, and magnetic stirrer
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, charge 1,3-dimethyladamantane (e.g., 100 g, ~0.61 mol).[8]
-
Catalyst Addition: At room temperature (25-30 °C), add a catalytic amount of HBr in acetic acid (e.g., 1 mL).[8][9]
-
Heating: Heat the reaction mixture to 50-55 °C using a heating mantle.[8][9]
-
Bromine Addition: Slowly add liquid bromine (e.g., 125 mL, ~2.42 mol) drop-wise to the reaction mixture via the dropping funnel, maintaining the internal temperature at 50-55 °C.[8][10] The addition should be controlled to manage the exotherm.
-
Reaction: Once the addition is complete, maintain the reaction mixture at 50-55 °C for 12 hours, with continuous stirring.[8][9][10]
-
Bromine Recovery: After 12 hours, distill off the excess bromine at atmospheric pressure until the pot temperature reaches approximately 85 °C.[8][9]
-
Work-up - Quenching: Cool the reaction mixture to 25-30 °C and dilute it with methylene dichloride (MDC) (e.g., 800 mL). Stir for 30 minutes.[8][9]
-
Cool the MDC mixture to 5 °C in an ice bath. Slowly and carefully add a 5% sodium hydrosulfite solution (e.g., 1500 mL) to quench any remaining bromine until the red-brown color disappears.[8][9]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic (lower MDC) layer. Wash the organic layer twice with deionized water (e.g., 2 x 100 mL).[8]
-
Isolation: Concentrate the organic layer using a rotary evaporator to remove the MDC. The crude product, 1,3-Dibromo-5,7-dimethyladamantane, is typically obtained as an oily residue.[8][10] Further purification can be achieved by vacuum distillation or recrystallization if necessary.
Caption: General experimental workflow for the synthesis of 1,3-Dibromo-5,7-dimethyladamantane.
Protocol 2: Lewis Acid Catalyzed Bromination
While specific protocols for the dibromination of 5,7-dimethyladamantane using Lewis acids are less detailed in the provided results, a general procedure can be adapted from methods used for adamantane itself. This approach often allows for milder conditions.
Materials and Equipment:
-
1,3-Dimethyladamantane
-
Liquid Bromine (Br₂)
-
Anhydrous Lewis Acid (e.g., Aluminum Bromide, AlBr₃, or Boron Tribromide, BBr₃)
-
Anhydrous Halogenated Solvent (e.g., Dichloromethane or Carbon Tetrachloride)
-
5% Sodium Thiosulfate (Na₂S₂O₃) or Sodium Hydrosulfite (Na₂S₂O₄) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In an oven-dried, three-neck round-bottom flask under an inert atmosphere, dissolve 1,3-dimethyladamantane in an anhydrous halogenated solvent.
-
Catalyst Addition: Cool the solution in an ice bath (0-5 °C). Carefully add the Lewis acid catalyst portion-wise. Note: The reaction with the catalyst can be exothermic.
-
Bromine Addition: Slowly add a solution of elemental bromine in the same anhydrous solvent drop-wise via a pressure-equalizing dropping funnel. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5]
-
Work-up - Quenching: Carefully pour the reaction mixture into an ice-cold aqueous solution of sodium thiosulfate or sodium hydrosulfite to quench excess bromine and the Lewis acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with additional solvent.
-
Washing & Drying: Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator. The crude product can be purified by column chromatography or recrystallization to yield pure 1,3-Dibromo-5,7-dimethyladamantane.
Troubleshooting and Optimization
-
Problem: Low Yield / Incomplete Reaction:
-
Possible Cause: Insufficient reaction time or temperature; deactivation of the catalyst by moisture.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents, especially for Lewis acid-catalyzed methods.[7] Extend the reaction time or slightly increase the temperature, monitoring by TLC/GC-MS to avoid side-product formation.
-
-
Problem: Formation of Poly-brominated Products:
-
Possible Cause: Reaction conditions are too harsh (high temperature or excessive catalyst); molar ratio of bromine is too high.
-
Solution: Carefully control the stoichiometry of the brominating agent. Perform the reaction at the lowest effective temperature. For selective mono- or di-bromination, milder reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can be considered as an alternative to liquid bromine.[1][5]
-
-
Problem: Difficult Purification:
-
Possible Cause: Presence of unreacted starting material and multiple brominated species.
-
Solution: Ensure the work-up procedure effectively removes all unreacted bromine and catalyst. A thorough aqueous wash is critical. If separation is challenging, column chromatography on silica gel is an effective purification method.
-
Conclusion
The catalytic bromination of 1,3-dimethyladamantane is a robust and reliable method for producing 1,3-Dibromo-5,7-dimethyladamantane, a valuable intermediate in pharmaceutical synthesis. The protocols detailed herein, particularly the HBr-catalyzed method, provide a scalable and efficient pathway to the desired product. The key to a successful synthesis lies in the careful control of reaction parameters such as temperature, stoichiometry, and the exclusion of water, especially when employing Lewis acid catalysts. By understanding the underlying mechanistic principles and potential pitfalls, researchers can effectively optimize this critical transformation for their specific applications.
References
-
lookchem.com . Cas 21912-23-2, 5,7-Dimethyl-1,3-dibromoadamantane. [Link]
-
National Center for Biotechnology Information . Direct radical functionalization methods to access substituted adamantanes and diamondoids. [Link]
-
Journal of the Chemical Society C: Organic . Selective dibromination of adamantane. [Link]
-
Molequle . 1-Bromo-3,5-dimethyladamantane: Synthesis & Pharmaceutical Applications. [Link]
-
ResearchGate . Transformations of allyl bromides of the adamantane series in the Ritter reaction. [Link]
-
Journal of the American Chemical Society . Site-Selective Aliphatic C–H Bromination Using N-Bromoamides and Visible Light. [Link]
- Google Patents. Process for the preparation of 1-bromo-3,5-dimethyl adamantane.
- Google Patents. Synthetic method of 1, 3-diamidophenyl-5, 7-dimethyl adamantane.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. lookchem.com [lookchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective dibromination of adamantane - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. 1-Bromo-3,5-dimethyladamantane: Synthesis & Pharmaceutical Applications_Chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US20110306796A1 - Process for the preparation of 1-bromo-3,5-dimethyl adamantane - Google Patents [patents.google.com]
- 11. CN104592034A - Synthetic method of 1, 3-diamidophenyl-5, 7-dimethyl adamantane - Google Patents [patents.google.com]
Application Notes & Protocols: Functionalization of 1,3-Dibromo-5,7-dimethyladamantane for Advanced Photoresist Materials
Introduction: The Quest for High-Performance Photoresists
The relentless drive for miniaturization in the semiconductor industry necessitates the development of advanced photolithographic materials capable of resolving increasingly smaller features. Chemically amplified photoresists (CARs) are the cornerstone of modern deep-UV (DUV) and extreme-ultraviolet (EUV) lithography.[1] The performance of these materials is critically dependent on the molecular design of the constituent polymer. Adamantane derivatives have become indispensable components in these formulations due to the unique properties imparted by their rigid, three-dimensional cage structure.[2] The incorporation of an adamantyl moiety into a polymer backbone enhances thermal stability (evidenced by a higher glass transition temperature, Tg), which is crucial for maintaining pattern fidelity during processing.[3] Furthermore, the high carbon-to-hydrogen ratio of adamantane significantly increases the polymer's resistance to plasma etching, a vital property for accurately transferring the patterned image to the underlying substrate.[3][4]
This document provides a detailed guide for the functionalization of 1,3-dibromo-5,7-dimethyladamantane, a versatile building block, for its incorporation into a novel photoresist polymer. We will explore a strategic synthetic pathway, from selective mono-functionalization to polymerization and final resist formulation, providing detailed, field-proven protocols. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.
Section 1: Strategic Synthesis Overview
The overall strategy involves a three-stage process to convert the starting dibromoalkane into a functional photoresist polymer. This approach is designed to create a polymer with a pendant adamantyl group that provides etch resistance and a secondary functional group (the remaining bromine atom) that can be used for further modification or to fine-tune the polymer's dissolution properties.
Caption: High-level experimental workflow.
Section 2: Synthesis of Functional Monomer
The critical challenge in utilizing 1,3-dibromo-5,7-dimethyladamantane is achieving selective functionalization at one of the two equivalent bridgehead positions. Direct nucleophilic substitution can lead to mixtures of mono- and di-substituted products. The following protocol employs a controlled hydrolysis to favor the mono-substituted alcohol, which serves as the precursor for the polymerizable methacrylate monomer.
Protocol 1: Synthesis of 3-Bromo-5,7-dimethyladamantan-1-ol
This protocol leverages the principle that the formation of the adamantyl carbocation is a key intermediate in substitution reactions at the bridgehead position.[5] By using a strong acid catalyst in a controlled aqueous environment, we can promote the hydrolysis of one bromine atom while minimizing the di-substitution side reaction.
Materials:
-
1,3-Dibromo-5,7-dimethyladamantane
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-dibromo-5,7-dimethyladamantane (1.0 eq) in a minimal amount of a co-solvent like THF if necessary, although direct reaction is preferred.
-
Acid Addition: Carefully and slowly add concentrated sulfuric acid (5.0 eq) to the stirred starting material. The reaction is exothermic and should be controlled with an ice bath.
-
Reaction: Heat the mixture to 50-60°C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 9:1 Hexanes:Ethyl Acetate mixture. The product spot should be more polar than the starting material.
-
Quenching: Cool the reaction mixture to room temperature and then pour it slowly over a large volume of crushed ice in a beaker.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil/solid by column chromatography on silica gel, using a gradient elution of Hexanes and Ethyl Acetate (e.g., starting from 100% Hexanes to 9:1 Hexanes:Ethyl Acetate).
-
Characterization: Confirm the structure of the purified 3-bromo-5,7-dimethyladamantan-1-ol using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
Protocol 2: Synthesis of (3-Bromo-5,7-dimethyladamantan-1-yl) methacrylate Monomer
This step attaches the polymerizable methacrylate group to the adamantane core via an esterification reaction. Triethylamine is used as a base to neutralize the HCl byproduct generated during the reaction.[6]
Materials:
-
3-Bromo-5,7-dimethyladamantan-1-ol (from Protocol 1)
-
Methacryloyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve the adamantanol derivative (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Reactant Addition: Cool the solution to 0°C in an ice bath. Add methacryloyl chloride (1.2 eq) dropwise via a syringe over 15 minutes, ensuring the temperature remains below 5°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor for the disappearance of the starting alcohol by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with dilute HCl (1M), water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can often be used directly in the next step. If necessary, purify by passing it through a short plug of silica gel, eluting with DCM.
-
Characterization: Confirm the structure of the methacrylate monomer by ¹H NMR, paying close attention to the appearance of vinyl proton signals (~5.5-6.1 ppm).
Section 3: Terpolymer Synthesis for Photoresist Application
A single monomer is rarely sufficient to meet all the performance requirements of a modern photoresist.[7] Therefore, we will synthesize a terpolymer (a polymer with three different monomer units). This allows for the fine-tuning of properties such as etch resistance, dissolution behavior, and adhesion.
-
Monomer 1 (from Protocol 2): Provides high etch resistance and thermal stability.
-
Monomer 2 (γ-butyrolactone methacrylate, GBLMA): Contains an acid-labile group that imparts the polarity switch mechanism essential for a chemically amplified resist and improves adhesion.
-
Monomer 3 (2-hydroxyethyl methacrylate, HEMA): Enhances adhesion to the substrate and improves the developing characteristics in aqueous base developers.
Protocol 3: Free-Radical Co-polymerization
This protocol uses AIBN as a thermal initiator for a standard free-radical polymerization. The monomer feed ratio is a critical parameter that determines the final polymer composition and properties.
Materials:
-
(3-Bromo-5,7-dimethyladamantan-1-yl) methacrylate (Monomer 1)
-
γ-butyrolactone methacrylate (GBLMA)
-
2-hydroxyethyl methacrylate (HEMA)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
Procedure:
-
Monomer Solution: In a Schlenk flask, dissolve Monomer 1 (e.g., 0.4 eq), GBLMA (0.4 eq), and HEMA (0.2 eq) in anhydrous THF.
-
Initiator Addition: Add the initiator, AIBN (1-2 mol% of total monomers).
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: After the final thaw, backfill the flask with nitrogen and immerse it in an oil bath preheated to 65-70°C. Stir for 12-24 hours.
-
Precipitation: Cool the reaction mixture, which should be noticeably more viscous. Slowly pour the polymer solution into a large beaker containing a stirred, non-solvent such as methanol (at least 10x the volume of the THF). A white polymer should precipitate.
-
Isolation and Drying: Collect the polymer by filtration, wash it thoroughly with fresh methanol, and dry it in a vacuum oven at 50°C overnight until a constant weight is achieved.
-
Characterization: Determine the polymer's molecular weight (Mw) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). The glass transition temperature (Tg) should be measured using Differential Scanning Calorimetry (DSC).
| Property | Expected Value | Significance |
| Molecular Weight (Mw) | 8,000 - 15,000 g/mol | Affects dissolution rate and film forming properties. |
| Polydispersity Index (PDI) | 1.5 - 2.5 | A measure of the molecular weight distribution. |
| Glass Transition Temp (Tg) | > 140 °C | High Tg prevents pattern deformation during baking steps.[3] |
Section 4: Photoresist Formulation and Lithographic Processing
The final stage involves preparing the photoresist solution and using it to pattern a substrate. This demonstrates the practical application of the synthesized polymer.
Protocol 4: Formulation of a Chemically Amplified Resist
The resist formulation is a solution of the polymer and a Photoacid Generator (PAG) in a suitable solvent.[3] Propylene glycol monomethyl ether acetate (PGMEA) is a standard solvent for this purpose due to its excellent solubility characteristics, appropriate evaporation rate, and relatively low toxicity.[7]
Materials:
-
Synthesized Terpolymer (from Protocol 3)
-
Triphenylsulfonium triflate (PAG)
-
Propylene glycol monomethyl ether acetate (PGMEA)
-
0.2 µm PTFE filter
Procedure:
-
Dissolve the terpolymer (e.g., 10g) in PGMEA (e.g., 90g) to make a 10% w/w solution.
-
Add the PAG (typically 2-5% by weight relative to the polymer).
-
Stir the mixture in the dark until all components are fully dissolved.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.
-
Store the formulated resist in a dark, refrigerated container.
Protocol 5: Lithographic Patterning Process
This is a general workflow for evaluating the performance of the formulated resist. Optimization of each step is crucial for achieving high resolution.
Caption: Standard lithographic processing workflow.
Procedure:
-
Substrate Preparation: Start with a clean silicon wafer. Apply an adhesion promoter, such as hexamethyldisilazane (HMDS), via vapor priming.[8]
-
Spin Coating: Dispense the formulated resist onto the center of the wafer and spin coat to the desired thickness (e.g., 3000 rpm for 30 seconds for a ~100 nm film).
-
Post-Apply Bake (PAB): Bake the coated wafer on a hotplate (e.g., 110°C for 60 seconds) to remove the casting solvent.
-
Exposure: Expose the resist film to a pattern of DUV (e.g., 193 nm) or electron beam radiation through a photomask. The exposure dose will need to be determined experimentally.
-
Post-Exposure Bake (PEB): Bake the wafer again (e.g., 115°C for 60 seconds). This critical step allows the photogenerated acid to diffuse and catalyze the deprotection of the GBLMA groups.[3]
-
Development: Immerse the wafer in a 0.26N tetramethylammonium hydroxide (TMAH) aqueous solution for 30-60 seconds. The exposed regions, now more polar and acidic, will dissolve.
-
Rinse and Dry: Rinse the wafer with deionized water and dry with a stream of nitrogen. The final pattern can be inspected with a Scanning Electron Microscope (SEM).
Section 5: Mechanism and Expected Performance
The functionality of this resist is based on the principle of acid-catalyzed chemical amplification.
Caption: Chemical amplification mechanism.
Upon exposure to radiation (1), the PAG decomposes to generate a strong acid (H+). During the PEB step (2), this acid catalyzes the cleavage of the lactone group in the GBLMA monomer unit, converting it into a polar carboxylic acid. This change in polarity makes the exposed regions of the resist soluble in the aqueous base developer, resulting in a positive-tone image. The adamantane groups do not participate in the reaction but remain in the unexposed regions, providing etch resistance for subsequent processing.
| Lithographic Metric | Target Performance | Rationale |
| Resolution | < 50 nm lines/spaces | The bulky adamantane group can help reduce line-edge roughness (LER).[3] |
| Sensitivity (Dose) | 10-50 mJ/cm² | A balance between throughput and preventing acid diffusion blur. |
| Etch Resistance | > 3x Silicon Dioxide | The high carbon density of adamantane ensures pattern survival during plasma etching steps.[4] |
Conclusion
This guide outlines a comprehensive and logical pathway for the functionalization of 1,3-dibromo-5,7-dimethyladamantane and its successful incorporation into a high-performance, chemically amplified photoresist. By strategically combining the robust, etch-resistant adamantane core with acid-labile and adhesion-promoting co-monomers, it is possible to formulate advanced materials tailored for next-generation lithography. The detailed protocols provided herein serve as a validated starting point for researchers and professionals in materials science and semiconductor development, enabling further innovation in the field.
References
- Benchchem. (n.d.). Application Notes and Protocols: Adamantanone in the Synthesis of Photosensitive Materials.
- Furukawa, K., Seki, S., Kozawa, T., & Tagawa, S. (n.d.). Evaluation of adamantane derivatives for chemically amplified resist - A comparison between ArF, EUV and EB exposures. ResearchGate.
-
Zhang, Y., et al. (2024). Synthesis of micro-crosslinked adamantane-containing matrix resins designed for deep-UV lithography resists and their application in nanoimprint lithography. Nanoscale, 16, 11651-11662. Retrieved March 7, 2026, from [Link]
- Wang, Y., et al. (n.d.). A novel dual-tone molecular glass resist based on adamantane derivatives for electron beam lithography. Journal of Materials Chemistry C.
- Tanaka, S., & Ober, C. K. (2006, March 29). Adamantane based molecular glass resist for 193 nm lithography. SPIE Digital Library.
- Tanaka, S., et al. (n.d.). Adamantane-based molecular glass resist for 193-nm lithography. SPIE Digital Library.
- Zhang, Y., et al. (2024). Synthesis of micro-crosslinked adamantane-containing matrix resins designed for deep-UV lithography resists and their application in nanoimprint lithography. PubMed.
- Benchchem. (n.d.). Applications of Adamantanone in Polymer Chemistry: Application Notes and Protocols.
- Google Patents. (n.d.). CN112679462A - Photoresist resin monomer with adamantane structure and synthesis method thereof.
- Ingenta Connect. (2017, September 7). Synthesis of adamantane-containing methacrylate polymers: Characterization of thermal, mechanical, dielectric and optical properties.
- Benchchem. (n.d.). A Comparative Guide to 1-Bromo-3,5-dimethyladamantane and Other Brominated Adamantanes in Synthesis.
- Google Patents. (n.d.). WO2007094784A1 - Adamantane based molecular glass photoresists for sub-200 nm lithography.
- MicroChemicals. (n.d.). Composition and Properties of AZ® and TI Photoresists.
Sources
- 1. WO2007094784A1 - Adamantane based molecular glass photoresists for sub-200 nm lithography - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN112679462A - Photoresist resin monomer with adamantane structure and synthesis method thereof - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. microchemicals.com [microchemicals.com]
- 8. spiedigitallibrary.org [spiedigitallibrary.org]
Troubleshooting & Optimization
Improving yield in the bromination of 1,3-dimethyladamantane
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on optimizing the synthesis of 1-bromo-3,5-dimethyladamantane. This compound is a critical intermediate in the production of memantine, an FDA-approved therapeutic for Alzheimer's disease[1].
The bromination of 1,3-dimethyladamantane relies on an electrophilic substitution that targets the tertiary bridgehead protons of the adamantane cage[1]. While the fundamental transformation is straightforward, subtle variations in catalyst selection, molar ratios, and quenching protocols drastically impact the final yield and purity[1][2].
This guide abandons generic advice in favor of field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure reproducible, high-yield synthesis.
Reaction Workflow & Optimization Nodes
Workflow for 1,3-dimethyladamantane bromination highlighting critical yield-determining steps.
Quantitative Data: Comparative Analysis of Synthetic Protocols
To establish a baseline for your experiments, review the following empirical data summarizing the efficiency of different bromination methodologies[1][2][3][4].
| Catalyst / Initiator | Solvent | Molar Ratio (Br₂:Substrate) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| None (Thermal) | None | 2:1 to 8:1 | Reflux | >5 | 63 - 75 | Variable |
| HBr in Acetic Acid | None | ~4:1 | 50 - 55 | 12 | ~85 | >95 |
| Aluminum Trichloride | 1,2-dichloroethane | 1.15:1 | 15 - 25 | Addition controlled | 92 - 95 | ≥ 99 |
Troubleshooting Guide & FAQs
Q1: My bromination yield is stuck below 75% using the traditional reflux method. How can I drive the reaction to completion without generating excessive polybrominated impurities? Scientist's Insight: The traditional method of boiling 1,3-dimethyladamantane in a massive excess of liquid bromine (up to an 8:1 ratio) relies on thermal activation[3][5]. This often stalls at 63-75% yield due to the reversible nature of radical/electrophilic intermediates at high temperatures, which also promotes polybromination[3][5].
To improve yield, switch to a Lewis acid-catalyzed pathway. Introducing6 in a chlorinated solvent (like 1,2-dichloroethane) at 15–25 °C shifts the mechanism to a highly efficient electrophilic substitution[4][6]. The Lewis acid strongly polarizes the Br-Br bond, significantly lowering the activation energy for bridgehead C-H insertion. Because the electrophile is highly activated, you can reduce the Br₂:Substrate ratio to 1.15:1, minimizing polybromination while achieving yields >92%[2][4].
Q2: I am using the HBr/Acetic Acid protocol, but my reaction times are exceedingly long (12+ hours). Is there a way to accelerate this? Scientist's Insight: The HBr/AcOH system acts as a protic catalyst to facilitate the formation of the tertiary carbocation[1][7]. Because it is a weaker activator than a Lewis acid, it requires elevated temperatures (50-55 °C) and extended times (12 hours) to reach completion[1][7].
If you must stick to the HBr/AcOH route due to solvent restrictions, ensure your bromine addition is strictly controlled. Adding bromine too quickly drops the reaction temperature and pools unreacted halogen, which stalls the kinetics. A self-validating check is to monitor the reaction via Gas Chromatography (GC) every 2 hours after the 8-hour mark. If you want to fundamentally accelerate the kinetics and reduce time, you must pivot to the AlCl₃ method[4][6].
Q3: During the work-up, I am losing product and dealing with stubborn red/brown emulsions. How do I effectively quench excess bromine without degrading the product? Scientist's Insight: Emulsions and product loss during work-up usually stem from incomplete quenching of molecular bromine, which alters the density and polarity of the organic phase. Never rely on water alone.
The standard, self-validating protocol is to use a reducing agent like 2 or saturated sodium bisulfite (NaHSO₃)[2][6]. Add the bisulfite solution dropwise while maintaining the temperature below 30 °C until the red/brown color completely disappears, leaving a pale yellow or colorless biphasic mixture[4]. This visual cue is your self-validation that the Br₂ has been successfully reduced to water-soluble bromide ions (Br⁻), ensuring a clean phase separation when extracting with dichloromethane (MDC) or chloroform[4][7].
Validated Experimental Protocols
Protocol 1: High-Yield Lewis Acid-Catalyzed Bromination (AlCl₃ Method)
This is the recommended protocol for maximizing yield and purity while minimizing bromine waste.
-
Reaction Setup: To a reactor equipped with a mechanical stirrer, add 37.8 g of 1,2-dichloroethane, 10 g (0.075 mol) of anhydrous aluminum trichloride (AlCl₃), and 59.9 g (0.345 mol) of liquid bromine[4].
-
Temperature Control: Cool and maintain the reaction mixture at 15 °C[4].
-
Substrate Addition: Slowly add 50 g (0.3 mol) of 1,3-dimethyladamantane to the mixture[4]. Route the resulting off-gas through a scrubber containing a 5% sodium hydroxide solution to neutralize HBr byproducts[4].
-
Quenching (Self-Validation Step): Once GC confirms reaction completion, add saturated sodium bisulfite solution (~400 g) dropwise. Continue addition until the red color of the reaction solution completely disappears[4].
-
Phase Separation: Separate the lower organic phase from the aqueous phase. Wash the organic phase with 400 g of deionized water, then dry it over 20 g of anhydrous sodium sulfate[4].
-
Isolation: Distill the organic phase under reduced pressure to remove the solvent, yielding 1-bromo-3,5-dimethyladamantane (Expected Yield: ~92%, Purity: ≥99% by GC)[4].
Protocol 2: Protic Acid-Catalyzed Bromination (HBr/AcOH Method)
Use this protocol if chlorinated solvents or Lewis acids must be avoided.
-
Reaction Setup: Charge a round-bottom flask with 100 g (0.6 mol) of 1,3-dimethyladamantane and 1 mL of HBr in acetic acid at 25-30 °C[7].
-
Heating & Addition: Heat the mixture to 50-55 °C. Slowly add 124.7 mL (2.41 mol) of liquid bromine dropwise to maintain the temperature[7].
-
Reaction: Maintain stirring at 50-55 °C for exactly 12 hours[7].
-
Distillation of Excess Br₂: Atmospherically distill off the excess bromine until the vapor temperature reaches 85 °C[7].
-
Quenching & Extraction: Cool the mixture to 25-30 °C. Add 800 mL of dichloromethane (MDC) and stir for 30 minutes[7]. Cool the MDC mixture to 5 °C and slowly add 1500 mL of a previously prepared 5% sodium hydrosulfite solution until the organic layer is decolorized[7].
-
Isolation: Separate the MDC layer and discard the aqueous layer. Wash twice with 100 mL of deionized water. Distill off the MDC completely under vacuum at 50-65 °C to obtain the oily residue of 1-bromo-3,5-dimethyladamantane[7].
References
- CN103420847A - Synthetic method of memantine hydrochloride raw material, Google P
- CN102617277B - Synthesis method of 1-boro-3,5-dimethyladamantane, Google P
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN102617277B - Synthesis method of 1-boro-3,5-dimethyladamantane - Google Patents [patents.google.com]
- 4. 1-Bromo-3,5-dimethyladamantane | 941-37-7 [chemicalbook.com]
- 5. PROCESS FOR MANUFACTURING ADAMANTANE DERIVATIVES WITH HIGH YIELD - Patent 2331495 [data.epo.org]
- 6. CN103420847A - Synthetic method of memantine hydrochloride raw material - Google Patents [patents.google.com]
- 7. 1-Bromo-3,5-dimethyladamantane: Synthesis & Pharmaceutical Applications_Chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 1,3-Dibromo-5,7-dimethyladamantane
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling the synthesis and purification of adamantane derivatives, specifically 1,3-dibromo-5,7-dimethyladamantane—a critical intermediate in the synthesis of neuroactive pharmaceuticals like memantine.
Process Visualization
Synthesis and recrystallization workflow for 1,3-dibromo-5,7-dimethyladamantane.
Troubleshooting Guides & FAQs
Q: Why does my product "oil out" instead of forming discrete crystals? A: Oiling out (liquid-liquid phase separation) occurs when the saturation temperature of your solution is higher than the melting point of the impure solute. 1,3-Dibromo-5,7-dimethyladamantane is typically synthesized via the electrophilic bromination of 1,3-dimethyladamantane using an iron powder catalyst[1]. The presence of under-brominated intermediates (e.g., monobromo-dimethyladamantane) significantly depresses the melting point of the crude mixture[2]. Causality & Solution: When the mixture cools, it separates as an oil rather than forming a solid lattice. To prevent this, switch to a solvent with a steeper solubility curve, such as methanol, and ensure a slow cooling rate (0.5°C/min). This allows proper nucleation to begin before the oiling boundary is reached.
Q: Which solvent system provides the best purity and yield? A: For adamantane derivatives, protic solvents like methanol or ethanol are highly effective[3]. The non-polar, bulky adamantane core exhibits limited solubility at low temperatures, while the polarizable bromine atoms allow sufficient solubility at reflux. If the crude material is highly impure, binary systems such as ethanol/acetone[3] or a chloroform/ether mixed solvent[4] can be utilized to selectively keep impurities dissolved in the mother liquor.
Q: How do I eliminate the dark red/brown discoloration in my crude product? A: The dark discoloration is almost always caused by residual iron (Fe) catalyst or trapped molecular bromine (Br₂) from the electrophilic bromination step[1]. Causality & Solution: Iron forms insoluble complexes, while Br₂ remains trapped in the crystal lattice[2]. Perform a hot filtration through a Celite pad to remove insoluble iron particulates. If a bromine tint persists, washing the organic layer with a mild sodium bisulfite (NaHSO₃) solution prior to crystallization will reduce the trapped Br₂ to water-soluble bromide ions.
Quantitative Data: Solvent System Comparison
To aid in experimental design, the following table summarizes the performance of common recrystallization solvent systems for this compound:
| Solvent System | Solute Solubility (Reflux) | Solute Solubility (0°C) | Impurity Clearance | Oiling Out Risk |
| Methanol | Moderate | Low | Excellent | Low |
| Ethanol / Acetone (1:1) | High | Low | Very Good | Moderate |
| Hexane | Very High | High | Poor | High |
| Chloroform / Ether | High | Moderate | Good | Moderate |
Step-by-Step Recrystallization Methodology
Prerequisites: Ensure all glassware is oven-dried. Facility Note: Due to the consistently high ambient humidity at our Singapore hub (often >80% RH), minimize the exposure of cold solvents to open air. Moisture condensation into the hygroscopic solvent can prematurely crash out impurities.
Step 1: Dissolution Suspend the crude 1,3-dibromo-5,7-dimethyladamantane in HPLC-grade methanol (approximately 5–10 mL per gram of crude material).
Step 2: Heating & Saturation Heat the suspension to reflux (approx. 65°C) under constant magnetic stirring until complete dissolution is achieved. Self-Validation: If the solution remains cloudy after 15 minutes at reflux, add methanol dropwise until the solution turns completely clear.
Step 3: Clarification (Hot Filtration) To remove residual iron catalyst and insoluble polymers[1], rapidly filter the hot solution through a pre-warmed fluted filter paper or a Celite pad into a clean, heated Erlenmeyer flask.
Step 4: Controlled Nucleation Allow the filtrate to cool ambiently at a controlled rate (approx. 0.5°C/min). Scientific Causality: Rapid cooling causes a kinetic "crash-out," which traps solvent molecules and impurities within the rapidly forming crystal lattice. Slow cooling ensures thermodynamic control, favoring the formation of a pure, highly ordered crystalline structure.
Step 5: Crystal Maturation Once the solution reaches room temperature and significant crystallization is observed, transfer the flask to an ice-water bath (0–5°C) for 2 hours to maximize the thermodynamic yield.
Step 6: Isolation & Washing Recover the white crystalline solid via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold methanol to displace the impurity-laden mother liquor without dissolving the product.
Step 7: Drying Dry the crystals under high vacuum at 40°C to a constant weight to ensure the complete removal of residual solvent.
References
- Synthesis of 1,3-dibromo-5,7-dimethyladamantane Source: ChemicalBook URL
- Reactions of Adamantanes in Electrophilic Media Source: Scribd URL
- The Effect of Environment on Molecular Structure: The Crystalline-State Stereochemistry of N-Methylated Adamantane 1,3-Diammonium Salts Source: ACS Publications URL
- Preparation of 8-methyl-trans-6-nonenoic acid Source: Google Patents URL
Sources
Technical Support Center: Synthesis of High-Purity 1,3-Dibromo-5,7-dimethyladamantane
Welcome to our dedicated technical support guide for the synthesis of high-purity 1,3-Dibromo-5,7-dimethyladamantane. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of adamantane chemistry. Here, we address common challenges and frequently asked questions, providing not just solutions but also the underlying scientific principles to empower your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: What is the optimal solvent for the direct bromination of 5,7-dimethyladamantane?
The selection of a solvent is critical in controlling the selectivity and yield of the bromination of 5,7-dimethyladamantane. While neat bromine can serve as both reactant and solvent, its high reactivity can lead to over-bromination and the formation of undesired byproducts.
For the synthesis of the related compound 1,3-dibromoadamantane, neat bromine is often used. However, the presence of electron-donating methyl groups at the 5 and 7 positions of the adamantane core in your target molecule increases the reactivity of the bridgehead positions, making the reaction more difficult to control.
A common and effective approach is to use a co-solvent to moderate the reactivity of bromine. Carbon tetrachloride (CCl₄) or other halogenated solvents are frequently employed for this purpose. These non-polar solvents are excellent at dissolving both the adamantane substrate and bromine, creating a homogeneous reaction environment.
Troubleshooting Poor Selectivity:
-
Issue: Formation of mono-brominated and tri-brominated byproducts.
-
Solution: The use of a less reactive brominating agent or a solvent system that tempers the reactivity of bromine is recommended. A mixture of nitromethane and carbon disulfide has been successfully used for the synthesis of other brominated adamantane derivatives. This solvent system can help to achieve a more controlled bromination.
Question 2: My reaction is sluggish and does not go to completion. What are the likely causes and how can I resolve this?
Several factors can contribute to an incomplete reaction. Let's explore the most common culprits and their solutions.
-
Insufficient Catalyst: While direct bromination with elemental bromine can proceed without a catalyst, Lewis acid catalysts such as AlBr₃ or FeCl₃ are often used to enhance the rate of reaction. These catalysts polarize the Br-Br bond, making the bromine a more potent electrophile. Ensure your catalyst is fresh and anhydrous, as moisture can deactivate it.
-
Low Temperature: The bromination of adamantanes is typically performed at or slightly above room temperature. If the reaction is too slow, a modest increase in temperature (e.g., to 40-50 °C) can significantly increase the reaction rate. However, be cautious, as higher temperatures can also lead to an increase in byproduct formation.
-
Inadequate Mixing: Ensure the reaction mixture is being stirred vigorously. In a heterogeneous mixture (e.g., if the adamantane derivative is not fully dissolved), poor mixing can limit the interaction between reactants.
Question 3: I am observing significant charring and the formation of dark, tarry byproducts. What is causing this and how can it be prevented?
The formation of dark, tarry materials is a common issue in bromination reactions, especially when dealing with activated substrates like 5,7-dimethyladamantane. This is often due to over-reaction and decomposition.
-
Excessive Reactivity of Bromine: As mentioned, neat bromine can be too reactive. Using a co-solvent like carbon tetrachloride or dichloromethane can help to control the reaction.
-
Presence of Impurities: Impurities in the starting material or solvent can initiate polymerization or decomposition pathways. Ensure you are using high-purity starting materials and anhydrous solvents.
-
Light-Induced Radical Reactions: Bromination reactions can have a radical component that is initiated by light. Performing the reaction in the dark or in a flask wrapped in aluminum foil can minimize these side reactions.
Workflow for Minimizing Byproduct Formation
Caption: Workflow for minimizing byproduct formation.
Experimental Protocols
Protocol 1: Synthesis of 1,3-Dibromo-5,7-dimethyladamantane (Adapted from related procedures)
Disclaimer: This protocol is adapted from the synthesis of similar adamantane derivatives and may require optimization for your specific substrate.
Materials:
-
5,7-dimethyladamantane
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Sodium thiosulfate (Na₂S₂O₃) solution, saturated
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 5,7-dimethyladamantane in anhydrous carbon tetrachloride.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in carbon tetrachloride dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the desired reaction time (monitor by TLC or GC).
-
Upon completion, carefully quench the reaction by slowly adding a saturated solution of sodium thiosulfate until the red color of the bromine disappears.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes) or by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Solvent Systems for Adamantane Bromination
| Solvent System | Key Advantages | Potential Disadvantages | Typical Reaction Conditions |
| Neat Bromine | High concentration of reactant, can be self-solvating. | Highly reactive, can lead to over-bromination and byproducts. | Room temperature or slightly elevated. |
| Carbon Tetrachloride (CCl₄) | Good solvent for both reactants, moderates reactivity. | Toxic and environmentally hazardous. | Room temperature to reflux. |
| Dichloromethane (CH₂Cl₂) | Less toxic alternative to CCl₄, good solvent properties. | Lower boiling point, may require a more efficient condenser. | Room temperature to reflux. |
| Nitromethane/Carbon Disulfide | Can provide higher selectivity for certain substrates. | More complex solvent system to handle. | Varies depending on the substrate. |
Mechanistic Insights
The bromination of adamantane proceeds via an electrophilic substitution mechanism. The presence of electron-donating methyl groups at the 5 and 7 positions directs the substitution to the other two tertiary bridgehead positions (1 and 3) due to the stabilization of the intermediate carbocation.
Caption: Simplified mechanism of adamantane bromination.
References
-
Stetter, H.; Wulff, C. Über Verbindungen mit Urotropin-Struktur, XVII. Neue Wege zur Synthese von 1.3-disubstituierten Adamantanen. Chem. Ber.1960 , 93 (6), 1366–1371. [Link]
-
Olah, G. A.; Olah, J. A. Electrophilic reactions of adamantane and its derivatives. In Adamantane: The Chemistry of Diamond Molecules; John Wiley & Sons, Inc.: 1976 ; pp 105-153. [Link]
-
Schleyer, P. v. R.; Fort, R. C., Jr.; Watts, W. E.; Comisarow, M. B.; Olah, G. A. Stable Carbonium Ions. XLI. The 1-Adamantyl Cation and its Formation by the Irreversible Hydride Abstraction of Adamantane. J. Am. Chem. Soc.1964 , 86 (19), 4195–4197. [Link]
Technical Support Center: Purification of 1,3-Dibromo-5,7-dimethyladamantane
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges in the purification of 1,3-dibromo-5,7-dimethyladamantane, specifically the removal of unreacted 1,3-dimethyladamantane. This guide is designed to provide not only procedural steps but also the underlying scientific principles to empower you to make informed decisions during your experimental work.
Frequently Asked Questions (FAQs)
Q1: After my bromination reaction of 1,3-dimethyladamantane, I'm struggling to separate the dibromo product from the unreacted starting material. Why is this separation challenging?
A1: The primary difficulty arises from the similar physicochemical properties of 1,3-dimethyladamantane and its mono- and di-brominated derivatives.[1] Both the starting material and the product share the same nonpolar, rigid adamantane core. This structural similarity leads to comparable solubility profiles in many common organic solvents, making separation by simple extraction or precipitation difficult.[1]
While bromination increases the molecular weight and polarity, the overall character of the molecules can remain quite similar, especially if monobrominated species are also present. Effective purification, therefore, relies on exploiting the subtle differences in polarity and crystallinity that do exist between these compounds.
Q2: My reaction is complete, and I've quenched the excess bromine. What initial workup steps are recommended before attempting purification?
A2: A thorough initial workup is crucial to remove inorganic byproducts and excess reagents, which can interfere with subsequent purification steps. A standard and effective procedure is as follows:
-
Quenching: After the reaction, cool the mixture and carefully quench any remaining elemental bromine. This is often done by adding a solution of a reducing agent, such as sodium bisulfite or sodium thiosulfate, until the characteristic red-orange color of bromine disappears.[2][3]
-
Extraction: Dilute the reaction mixture with a water-immiscible organic solvent like dichloromethane (DCM) or diethyl ether.[3] Wash the organic layer sequentially with:
-
A dilute solution of sodium bisulfite (if not used for quenching).
-
A saturated solution of sodium bicarbonate to neutralize any acidic byproducts like HBr.
-
Water and finally, brine to remove bulk water.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. This will yield the crude product mixture containing the dibromo-product, unreacted starting material, and potentially some monobromo-byproduct.
This crude material is now ready for more advanced purification techniques like recrystallization or column chromatography.
Q3: Is recrystallization a suitable method for purifying 1,3-dibromo-5,7-dimethyladamantane? How do I select the right solvent?
A3: Yes, recrystallization is an excellent and highly recommended technique for purifying solid adamantane derivatives, provided a suitable solvent can be found.[1][4][5] The principle is to find a solvent (or solvent system) in which the desired product has high solubility at an elevated temperature but low solubility at room or cooler temperatures.[4] Impurities, including the unreacted 1,3-dimethyladamantane (which is a liquid at room temperature), should ideally remain in the cold solvent.[6]
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Test the solubility of your crude product in various solvents. Good candidates for nonpolar compounds like brominated adamantanes are often polar solvents in which they have limited solubility.[5] Start with solvents like methanol, ethanol, or acetone. A mixed solvent system (e.g., dissolving in a good solvent like DCM and adding a poor solvent like methanol until cloudy) can also be effective.[4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent required to fully dissolve it.[4][5]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a quick hot gravity filtration to remove them.[5]
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[5]
-
Cooling: Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.[5]
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[4]
-
Drying: Dry the crystals under vacuum to remove residual solvent.
| Solvent Candidate | Rationale | Reference for Similar Compounds |
| Methanol/Ethanol | Polar solvents where the nonpolar product likely has low solubility at room temperature. | [5] |
| Toluene | Has been successfully used to recrystallize derivatives of dibromodimethyladamantane. | [7] |
| Acetone/Water | A mixed solvent system that can be fine-tuned for optimal solubility characteristics. | [5] |
Q4: Recrystallization did not yield a product of sufficient purity. When and how should I use column chromatography?
A4: Column chromatography is the method of choice when recrystallization is ineffective or when you need to separate a more complex mixture of products (e.g., starting material, monobromo-, and dibromo-adamantane).[1][4] This technique separates compounds based on their differential adsorption to a stationary phase, exploiting the small polarity difference between the starting material and the brominated products.
Visualization of the Purification Workflow
Caption: Workflow for the purification of 1,3-dibromo-5,7-dimethyladamantane.
Protocol 2: Purification by Flash Column Chromatography
-
Stationary Phase: Use silica gel as the stationary phase.[1]
-
Eluent Selection: Since 1,3-dimethyladamantane and its brominated derivatives are nonpolar, a nonpolar mobile phase is required. Pure hexane or heptane is an excellent starting point. The unreacted, less polar 1,3-dimethyladamantane will elute first, followed by the more polar monobromo- and then the dibromo-product. You can use Thin Layer Chromatography (TLC) to determine the ideal solvent system that gives good separation.[4]
-
Column Packing: Pack the column with a slurry of silica gel in your chosen eluent. Ensure the column is packed uniformly to prevent channeling.[4]
-
Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent like DCM if solubility is an issue) and load it onto the column.
-
Elution: Begin eluting with the nonpolar solvent (e.g., 100% hexane). The unreacted 1,3-dimethyladamantane should elute quickly.
-
Fraction Collection: Collect fractions and monitor them by TLC. A potassium permanganate stain is often effective for visualizing adamantane derivatives on a TLC plate, as they may not be UV-active.[1]
-
Isolation: Once the desired product fractions are identified, combine them and remove the solvent via rotary evaporation to yield the purified 1,3-dibromo-5,7-dimethyladamantane.
Q5: Is there a way to avoid such a difficult purification? Can I drive the reaction to completion?
A5: Driving the reaction to completion is an excellent strategy to simplify purification. Incomplete conversion is a common source of the unreacted starting material. Consider the following optimizations:
-
Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time and at the optimal temperature as specified in the literature procedure. A common method for the synthesis of the related 1-bromo-3,5-dimethyladamantane involves heating at 50-55°C for 12 hours.[3][8]
-
Reagent Stoichiometry: Using a slight excess of the brominating agent can help drive the reaction to completion. However, be aware that using a large excess can lead to the formation of over-brominated byproducts.
-
Catalyst Use: For dibromination of the adamantane core, the use of a Lewis acid catalyst can be effective.[9] Ensure the catalyst is active and used in the correct amount.
By optimizing the reaction conditions, you can minimize the amount of unreacted 1,3-dimethyladamantane, making the subsequent purification significantly easier.
References
- Technical Support Center: Synthesis of Adamantane Derivatives - Benchchem. (n.d.).
- 1,3-Dimethyladamantane cas 702-79-4 | Theorem Chemical. (n.d.).
- 1,3-Dimethyladamantane | C12H20 | CID 12800 - PubChem. (n.d.). National Institutes of Health.
- Cas 21912-23-2,5,7-Dimethyl-1,3-dibromoadamantane | lookchem. (n.d.).
- Technical Support Center: Purification of Adamantane-1,4-diol - Benchchem. (n.d.).
- Synthesis of (a) 1,3-dimethyl-5,7-bis(p-hydroxyphenyl)adamantane (IId) - PrepChem.com. (n.d.).
- Chromatographic retention of adamantane derivatives in high-performance liquid chromatography | Request PDF. (n.d.). ResearchGate.
- Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. (2023, November 16). MDPI.
- A Comparative Guide to 1-Bromo-3,5-dimethyladamantane and Other Brominated Adamantanes in Synthesis - Benchchem. (n.d.).
- Selective dibromination of adamantane - Journal of the Chemical Society C. (n.d.).
- A kind of preparation method of 1-bromoadamantane - Eureka | Patsnap. (2021, August 20).
- 1-Bromo-3,5-dimethyladamantane: Synthesis & Pharmaceutical Applications. (2026, February 12).
- Purification of 1-Bromo-3,5-dimethyladamantane by recrystallization or column chromatography - Benchchem. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A kind of preparation method of 1-bromoadamantane - Eureka | Patsnap [eureka.patsnap.com]
- 3. 1-Bromo-3,5-dimethyladamantane: Synthesis & Pharmaceutical Applications_Chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1,3-Dimethyladamantane cas 702-79-4 | Theorem Chemical [m.theoremchem.com]
- 7. prepchem.com [prepchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Selective dibromination of adamantane - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Temperature for 1,3-Dibromo-5,7-dimethyladamantane Synthesis
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Dibromo-5,7-dimethyladamantane. Proper control of reaction temperature is paramount for achieving high yield and purity. This document is structured to address common challenges and provide a clear, scientifically-grounded framework for optimization.
Section 1: Core Principles of Temperature Optimization
This section explains the fundamental reasons why temperature is a critical variable in this specific synthesis.
Q: Why is reaction temperature a critical parameter in the synthesis of 1,3-Dibromo-5,7-dimethyladamantane?
A: Reaction temperature is the most critical lever for balancing reaction rate against selectivity. The bromination of the 1,3-dimethyladamantane core is an electrophilic substitution that proceeds in two stages: formation of the mono-bromo intermediate, followed by the second bromination to yield the desired 1,3-dibromo product.
-
Kinetics: Higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions, which accelerates the reaction rate. However, an excessively high temperature can accelerate side reactions even faster than the desired reaction.
-
Selectivity: The primary challenge in this synthesis is to achieve complete di-substitution without promoting over-bromination (tri- or tetra-bromination) or degradation. Temperature control is key to maximizing the formation of the di-bromo product while minimizing these unwanted byproducts.[1]
-
Side Reactions: At elevated temperatures, particularly in the presence of strong Lewis acids, adamantane derivatives can be susceptible to minor rearrangements or degradation, leading to complex impurity profiles and reduced yields.[1][2]
Q: What is the underlying mechanism, and how does temperature influence it?
A: The bromination of adamantane at its bridgehead (tertiary) positions proceeds through an ionic pathway involving an electrophilic attack.[3][4] The stability of the resulting tertiary adamantyl carbocation is a key driver for the reaction.[3]
-
Carbocation Formation: A brominating agent (e.g., elemental bromine, often activated by a Lewis or Brønsted acid) polarizes, and a bromide ion is abstracted from a bridgehead position, forming a stable tertiary adamantyl carbocation.
-
Nucleophilic Attack: The carbocation is then attacked by a bromide ion (or equivalent) to form the C-Br bond.
Temperature directly influences the rate of carbocation formation. While a higher temperature can speed up this rate-limiting step, it can also provide sufficient activation energy for the less-favorable bromination at other positions or for the mono-brominated product to undergo further, undesired bromination. Careful temperature management ensures that the activation energy barrier for the desired di-substitution is overcome efficiently without providing excess energy for subsequent reactions.
Section 2: Troubleshooting Guide
This guide addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Q: My reaction is slow or incomplete, with significant starting material (1,3-dimethyladamantane) remaining. Should I simply increase the temperature?
A: While insufficient temperature is a likely cause, increasing it should be done cautiously and systematically.
-
Possible Causes:
-
The reaction temperature is below the necessary activation energy threshold.
-
Insufficient reaction time has been allowed.[1]
-
The catalyst (if used) is inactive or present in too low a concentration.
-
-
Suggested Solutions:
-
Extend Reaction Time: Before increasing the temperature, extend the reaction time at the current temperature (e.g., by 4-6 hours) and monitor progress via GC-MS or TLC.
-
Incremental Temperature Increase: If extending the time is ineffective, increase the temperature in small, controlled increments (e.g., 5 °C). Allow the reaction to equilibrate for several hours at the new temperature before analyzing a sample. This helps identify the optimal temperature without overshooting and causing side reactions.
-
Verify Catalyst Activity: Ensure the catalyst is fresh and anhydrous (if using a Lewis acid like AlCl₃).
-
Q: I'm observing significant amounts of over-brominated byproducts (e.g., 1,3,5-tribromodimethyladamantane). Is my reaction temperature too high?
A: Yes, the formation of poly-brominated products is a classic sign of overly harsh reaction conditions, with excessive temperature being a primary culprit.[1]
-
Possible Causes:
-
The reaction temperature is too high, providing enough energy to overcome the activation barrier for a third bromination.
-
The molar ratio of bromine to the adamantane substrate is too high.
-
The catalyst concentration is too high, excessively increasing the reactivity.
-
-
Suggested Solutions:
-
Reduce Temperature: Immediately lower the reaction temperature by 5-10 °C for subsequent runs. A common temperature range for controlled bromination is 50-60°C when using a catalyst.[5][6]
-
Control Reagent Stoichiometry: Carefully control the molar ratio of bromine. Use a slight excess for di-substitution but avoid a large excess.
-
Reduce Catalyst Loading: If using a Lewis or Brønsted acid catalyst, reduce its concentration. In some cases, a catalytic amount is sufficient to promote the reaction without driving it to over-bromination.[5]
-
Q: The final product contains unreacted 1-bromo-5,7-dimethyladamantane. How can I drive the reaction to completion?
A: This indicates that the first bromination is successful, but the conditions are insufficient for the second. The mono-bromo derivative is less reactive than the starting material due to the electron-withdrawing effect of the first bromine atom.
-
Possible Causes:
-
The reaction temperature is not high enough to activate the less reactive mono-bromo intermediate for the second substitution.
-
Reaction time is insufficient for the slower, second bromination step.
-
-
Suggested Solutions:
-
Staged Temperature Profile: Consider a two-stage temperature approach. Run the initial phase of the reaction at a moderate temperature (e.g., 50-55 °C) to form the mono-bromo intermediate, then increase the temperature slightly (e.g., to 60-65 °C) for the latter half of the reaction to drive the formation of the di-bromo product. A similar staged approach has been used for other adamantane brominations.[1][7]
-
Extend Reaction Time: As the second bromination is slower, simply extending the total reaction time at the optimal temperature may be sufficient to achieve full conversion.
-
Section 3: Experimental Protocols & Data
Optimized Protocol for Synthesis of 1,3-Dibromo-5,7-dimethyladamantane
This protocol is based on established methods for adamantane bromination, optimized for selectivity and control.[5][6]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a gas trap for HBr), and a dropping funnel, charge 1,3-dimethyladamantane (1 equiv.).
-
Solvent and Catalyst Addition: Add a suitable halogenated hydrocarbon solvent (e.g., 1,2-dichloroethane) or perform the reaction neat. Add a catalytic amount of HBr in acetic acid (e.g., 33% solution, ~0.05 equiv.).[5][6]
-
Initial Heating: Heat the reaction mixture to the initial target temperature of 50-55 °C with vigorous stirring.[5]
-
Bromine Addition: Slowly add elemental bromine (2.1-2.2 equiv.) dropwise via the dropping funnel over 1-2 hours. Maintain the temperature at 50-55 °C during the addition. An exothermic reaction may be observed.
-
Reaction Monitoring: Maintain the reaction at 50-55 °C for 12 hours.[5][6] Monitor the reaction progress by taking small aliquots and analyzing via GC-MS to check the ratio of starting material, mono-bromo, and di-bromo products.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the excess bromine by slowly adding a saturated solution of sodium bisulfite or sodium thiosulfate until the red-brown color disappears.
-
If a solvent was used, separate the organic layer. If neat, extract the product with a suitable solvent like dichloromethane.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude solid product by recrystallization from a suitable solvent (e.g., methanol or ethanol) to yield pure 1,3-Dibromo-5,7-dimethyladamantane.
-
Data Summary: Effect of Temperature on Synthesis
The following table summarizes expected outcomes based on varying reaction temperatures, assuming other parameters are constant.
| Parameter | Condition 1 (Sub-optimal) | Condition 2 (Optimized) | Condition 3 (Over-reaction) |
| Temperature | 35-45 °C | 50-55 °C | > 65 °C |
| Reaction Time | 12 h | 12 h | 12 h |
| Expected Yield | Low (<40%) | High (>85%) | Moderate (Variable) |
| Key Impurities | High % of starting material and mono-bromo intermediate | Low levels of impurities | Significant % of tri-bromo and other poly-brominated species |
| Recommendation | Increase temperature incrementally | Optimal starting point for synthesis | Reduce temperature and catalyst loading |
Section 4: Visualization of the Optimization Workflow
The following diagram illustrates a logical workflow for troubleshooting and optimizing the reaction temperature based on analytical feedback.
Caption: Workflow for optimizing reaction temperature.
Section 5: Frequently Asked Questions (FAQs)
Q: Can a catalyst be used to lower the required reaction temperature?
A: Yes. Catalysts, such as Lewis acids (AlCl₃, AlBr₃) or Brønsted acids (HBr), are used precisely for this purpose.[3] They work by increasing the electrophilicity of the bromine, thereby lowering the activation energy of the reaction. This allows the synthesis to proceed at a lower, more controllable temperature, which helps to minimize side reactions and improve selectivity towards the desired di-bromo product.[5]
Q: How does the choice of solvent impact the optimal reaction temperature?
A: The solvent plays a crucial role. Non-polar, halogenated solvents are often used because they can dissolve the non-polar adamantane substrate and are stable to the reaction conditions.[8] The boiling point of the solvent will set the upper limit for the reaction temperature at atmospheric pressure. Furthermore, the solvent's polarity can influence the stability of the carbocation intermediate, potentially affecting the reaction rate and the optimal temperature. Some protocols perform the reaction neat, using an excess of liquid bromine as both reactant and solvent, which requires careful temperature control to manage bromine's volatility and reactivity.[7]
Q: What analytical methods are best for monitoring reaction progress and purity to inform temperature adjustments?
A: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful tool for this specific synthesis.[1] It allows for the separation and identification of the starting material, the mono-bromo intermediate, the desired di-bromo product, and any over-brominated byproducts. This provides a quantitative picture of the product distribution, which is essential for making informed decisions about adjusting the reaction temperature or time. Thin-Layer Chromatography (TLC) can also be used for rapid qualitative checks, but it may be difficult to resolve all the different brominated species.[1]
References
-
Yaroshenko, V. V., & Nemykin, V. N. (2014). Cluster halogenation of adamantane and its derivatives with bromine and iodine monochloride. Organic & Biomolecular Chemistry, 12(35), 6846-6853. [Link]
-
LookChem. (n.d.). Cas 21912-23-2, 5,7-Dimethyl-1,3-dibromoadamantane. Retrieved from [Link]
-
Wikipedia. (2024). Adamantane. Retrieved from [Link]
-
Olah, G. A., & Ohannesian, L. (1987). New Synthesis of Mono-Halogenated Adamantanes. Synthesis, 1987(10), 868-870. [Link]
-
Vodicka, L., Janku, J., & Burkhard, J. (1977). Bromination of adamantane in the presence of nitric acid. Collection of Czechoslovak Chemical Communications, 42(5), 1410-1414. [Link]
-
PrepChem.com. (n.d.). Synthesis of (a) 1,3-dimethyl-5,7-bis(p-hydroxyphenyl)adamantane (IId). Retrieved from [Link]
-
Zhang, F., et al. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7654. [Link]
-
Tran, T. H., et al. (2015). Synthesis and Characterization of 1,3-Diaminoadamantane. VNU Journal of Science: Natural Sciences and Technology, 31(1S). [Link]
-
Savel'eva, S. A., et al. (2018). Transformations of allyl bromides of the adamantane series in the Ritter reaction. Russian Journal of Organic Chemistry, 54(7), 1034-1043. [Link]
-
Pharmaffiliates. (2026). 1-Bromo-3,5-dimethyladamantane: Synthesis & Pharmaceutical Applications. Retrieved from [Link]
- Google Patents. (2014). CN104592034A - Synthetic method of 1, 3-diamidophenyl-5, 7-dimethyl adamantane.
-
Majumdar, K. C., & Alam, S. (2005). 1,3-Dibromo-5,5-dimethylhydantoin, a useful reagent for ortho-monobromination of phenols and polyphenols. Journal of the Faculty of Environmental Science and Technology, Okayama University, 10(1), 105-108. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Adamantane - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1-Bromo-3,5-dimethyladamantane: Synthesis & Pharmaceutical Applications_Chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cas 21912-23-2,5,7-Dimethyl-1,3-dibromoadamantane | lookchem [lookchem.com]
Technical Support Center: Troubleshooting Adamantane Bromination
As a Senior Application Scientist, I frequently encounter researchers struggling with stalled kinetics, poor yields, or polybrominated byproducts during the synthesis of 1-bromoadamantane. The adamantane cage is highly symmetric and thermodynamically stable; functionalizing its bridgehead tertiary carbons requires overcoming significant activation energy barriers without over-activating the system.
This guide provides a mechanistic troubleshooting workflow, self-validating protocols, and quantitative benchmarks to resolve low conversion rates in adamantane bromination.
Diagnostic Workflow
Diagnostic workflow for troubleshooting low conversion in adamantane bromination.
Root Cause Analysis & Troubleshooting FAQs
Q1: Why is my conversion rate stalled despite prolonged reflux in elemental bromine? Causality & Solution: The initial abstraction of the tertiary bridgehead hydrogen is the rate-limiting step. If the reaction stalls, the primary culprits are moisture or insufficient thermal energy. Water rapidly quenches the electrophilic bromine species, halting the chain reaction. Additionally, adamantane can sublime into the upper, cooler regions of the condenser, removing it from the reaction phase[1]. Self-Validation: Monitor the reaction via GC-MS. If the unreacted adamantane peak (m/z 136) remains dominant after 6 hours, verify that your reflux temperature is strictly maintained between 85°C and 110°C[2]. Ensure all glassware is flame-dried and the system is sealed under an inert atmosphere (N₂ or Ar).
Q2: I am seeing a mix of unreacted adamantane and 1,3-dibromoadamantane. How do I improve monobromination selectivity? Causality & Solution: Over-bromination occurs because the first bromine atom only mildly deactivates the adamantane cage. If a strong Lewis acid catalyst (e.g., FeBr₃, AlBr₃) is used to speed up a sluggish reaction, the second bromination happens too rapidly, bypassing the monobrominated stage[1]. Self-Validation: To maximize 1-bromoadamantane, avoid Lewis acid catalysts entirely. Rely purely on thermal activation with an excess of neat bromine[2]. Alternatively, switch to a milder, controlled-release brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)[3].
Q3: Neat liquid bromine is hazardous and difficult to handle. Are there high-yielding alternative solvent systems? Causality & Solution: Neat Br₂ acts as both reagent and solvent, but its high vapor pressure makes stoichiometry difficult to maintain if condenser efficiency drops. Using DBDMH in trichloromethane (chloroform) provides a slow, steady-state release of electrophilic bromine. This maintains a high local concentration of the active brominating species without the hazards of neat liquid bromine, pushing yields up to 91%[3]. For even higher selectivity, catalytic methods using bromotrichloromethane (BrCCl₃) and Mo(CO)₆ at 140–160°C can achieve near-quantitative yields (99%)[4].
Quantitative Data & Optimization
The following table summarizes the operational parameters and expected yields of the three most reliable bromination methodologies. Use this to benchmark your experimental results.
| Method | Reagents & Catalyst | Solvent | Temp (°C) | Time (h) | Expected Yield | Key Advantage |
| Classical Thermal | Adamantane, Br₂ (excess) | Neat Br₂ | 85 - 110 | 9 | ~93% | No catalyst required; scalable[2]. |
| Green DBDMH | Adamantane, DBDMH | CHCl₃ | 65 - 70 | 24 - 36 | ~91% | Avoids liquid Br₂; highly selective[3]. |
| Catalytic BrCCl₃ | Adamantane, BrCCl₃, Mo(CO)₆ | BrCCl₃ | 140 - 160 | 5 - 10 | ~99% | Highest yield; fastest kinetics[4]. |
Self-Validating Experimental Protocols
To ensure reproducibility and built-in quality control, follow these validated methodologies.
Protocol A: Classical Neat Bromination (Thermal Activation)
This protocol utilizes thermal energy to drive the reaction, avoiding Lewis acids that cause polybromination.
Step-by-Step Methodology:
-
Setup: In a flame-dried, round-bottom flask equipped with a highly efficient reflux condenser (chilled to 0-5°C) and a magnetic stirrer, add 10.0 g (0.0734 mol) of pure adamantane[1].
-
Addition: Carefully add 24 mL of liquid bromine. (Caution: Perform in a well-ventilated fume hood with appropriate PPE).
-
Primary Heating: Heat the reaction mixture to 85°C using an oil bath. Maintain this temperature with vigorous stirring for 6 hours[2].
-
Secondary Heating: Increase the oil bath temperature to 110°C and reflux for an additional 3 hours to drive the conversion of any remaining unreacted adamantane[1].
-
Cooling & Quenching (Self-Validation): Allow the mixture to cool to room temperature. Distill off the excess recoverable bromine. Quench the residual bromine by slowly adding 20 mL of a saturated aqueous sodium bisulfite solution. Validation Cue: The reaction is fully quenched when the characteristic red/yellow bromine color completely disappears[2].
-
Isolation: Filter the resulting solid. Wash the filter cake with distilled water until the washings are pH neutral.
-
Purification: Recrystallize the crude solid from hot methanol to yield pale yellow/white crystals of 1-bromoadamantane.
Protocol B: Controlled-Release DBDMH Bromination
This method is ideal for laboratories lacking the infrastructure to safely handle large volumes of neat liquid bromine.
Step-by-Step Methodology:
-
Setup: In a 50 mL three-necked flask, add 1.36 g (0.01 mol) of adamantane and 25 mL of anhydrous trichloromethane (chloroform)[3].
-
Reagent Addition: Add 1.43 g (0.005 mol) of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in three equal portions over 15 minutes to prevent sudden exotherms[3].
-
Reaction: Stir at room temperature for 30 minutes to ensure complete dissolution. Heat the mixture to gentle reflux (65–70°C) and maintain for 24 to 30 hours[3].
-
Monitoring (Self-Validation): Pull a 0.1 mL aliquot at 24 hours. Run a GC-MS to confirm the disappearance of the adamantane peak (m/z 136) and the dominance of the 1-bromoadamantane peak (m/z 214/216). If conversion is <90%, continue refluxing up to 36 hours.
-
Quenching: Cool to room temperature. Add saturated sodium bisulfite solution in an ice bath and stir for 15 minutes until any yellow bromine tint vanishes[3].
-
Workup: Filter out the precipitated hydantoin byproducts. Separate the organic (chloroform) phase, wash it three times with 100 mL of water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude product from methanol to obtain off-white 1-bromoadamantane crystals (Melting point: 116.0–116.8°C)[3].
References
- BenchChem.
- Google Patents. "CN110304986B - Preparation method of 1-bromoadamantane.
- Google Patents. "RU2428408C2 - 1-bromoadamantane synthesis method.
- ChemicalBook. "1-Bromoadamantane synthesis." ChemicalBook.com.
Sources
Handling moisture sensitivity in 1,3-Dibromo-5,7-dimethyladamantane reactions
Welcome to the technical support center for 1,3-Dibromo-5,7-dimethyladamantane. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and reactivity of this versatile synthetic intermediate. The rigid, cage-like structure of the adamantane core provides unique properties, but the reactivity of the bridgehead bromine atoms necessitates careful control of reaction conditions, particularly with respect to moisture.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the success and reproducibility of your experiments.
Troubleshooting Guide: A-Z Problem Solving
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format. We focus not just on the solution, but on the underlying chemical principles to build your expertise.
Question 1: My reaction yield is consistently low or non-existent. What is the most likely cause?
Answer:
The most probable culprit for low or no yield is the presence of residual moisture in your reaction setup. The tertiary C-Br bonds at the bridgehead positions of the adamantane skeleton are susceptible to unimolecular nucleophilic substitution (SN1)-type reactions.[1] The stability of the intermediate tertiary carbocation makes it highly reactive towards nucleophiles, including water.
Causality:
-
Hydrolysis of Starting Material: Trace amounts of water can react with 1,3-Dibromo-5,7-dimethyladamantane to form the corresponding adamantanol derivative, consuming your starting material before the desired reaction can occur.[3][4]
-
Interference with Reagents: If your reaction involves moisture-sensitive reagents, such as organometallics (e.g., Grignard or organolithium reagents) or strong bases (e.g., NaH, LDA), water will rapidly quench them, halting the reaction.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield reactions.
Recommended Actions:
-
Rigorous Drying of Glassware: All glassware must be oven-dried (e.g., at 125-140°C for at least 4 hours, or overnight) and cooled in a desiccator or under a stream of inert gas immediately before use.[5] Flame-drying under vacuum is an effective alternative for removing adsorbed water.[6]
-
Anhydrous Solvents: Use freshly distilled, anhydrous solvents. Commercial anhydrous solvents should be used immediately after opening and handled under an inert atmosphere. (See FAQ 2 for solvent drying protocols).
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (Argon or Nitrogen) using a Schlenk line or a glovebox.[6][7] For simpler setups, a balloon filled with inert gas can be sufficient for less sensitive reactions.[8]
Question 2: My NMR/GC-MS analysis shows unexpected peaks, suggesting a byproduct. What could it be?
Answer:
The appearance of unexpected peaks, particularly those corresponding to a higher polarity compound, often points to the formation of 5,7-dimethyladamantane-1,3-diol or a mono-hydroxylated version (1-bromo-5,7-dimethyladamantan-3-ol). This is a direct result of hydrolysis.[1][3]
Mechanistic Insight:
The SN1 reaction with water proceeds via a stable tertiary carbocation intermediate. Water, acting as a weak nucleophile, attacks this carbocation, and subsequent deprotonation yields the alcohol byproduct.
Caption: Competing reaction pathways in the presence of moisture.
Recommended Actions:
-
Purification: If byproducts have already formed, they can often be separated from the more nonpolar dibromo-adamantane starting material or product using column chromatography on silica gel.
-
Preventative Protocol: Implement a strict, self-validating protocol for setting up moisture-sensitive reactions.
Protocol: Setting Up a Moisture-Sensitive Reaction
-
Glassware Preparation: Oven-dry all glassware (round-bottom flask, condenser, stir bar) at 140°C for at least 4 hours.[5] Assemble the apparatus hot and allow it to cool under a positive pressure of dry inert gas (Argon or Nitrogen).
-
Purge and Refill: Connect the assembled glassware to a Schlenk line. Evacuate the flask under vacuum until pressure stabilizes, then refill with inert gas. Repeat this "purge-and-refill" cycle at least three times to remove atmospheric air and adsorbed moisture.[6]
-
Reagent Addition:
-
Maintain Atmosphere: Throughout the reaction, maintain a slight positive pressure of inert gas. This can be achieved by connecting the system to an inert gas line with an oil bubbler or a balloon.[8]
Question 3: My reaction is not reproducible. Sometimes it works, and other times it fails under what I believe are identical conditions. Why?
Answer:
This classic sign of "irreproducibility" in moisture-sensitive chemistry almost always points to inconsistent atmospheric conditions or solvent/reagent quality. A seemingly minor detail, like the ambient humidity on a given day or using a bottle of anhydrous solvent that has been opened multiple times, can introduce enough moisture to disrupt the reaction.
Recommended Actions:
-
Standardize Solvent Handling: Never assume a commercial anhydrous solvent is perfectly dry, especially if the seal has been broken. For highly sensitive reactions, it is best to distill solvents from an appropriate drying agent immediately before use. (See Table 1).
-
Quantify Water Content: If reproducibility is critical, consider using Karl Fischer titration to determine the water content of your solvent and liquid reagents. This provides quantitative data rather than qualitative assumptions.[9][10]
-
Reagent Storage: Store 1,3-Dibromo-5,7-dimethyladamantane in a desiccator away from light. For long-term storage, consider a glovebox.
Frequently Asked Questions (FAQs)
FAQ 1: How should I properly store 1,3-Dibromo-5,7-dimethyladamantane?
Store the compound in a tightly sealed container in a cool, dry, and dark place. A desiccator cabinet is ideal for short-term storage. For long-term storage or for handling highly reactive derivatives, storage inside an inert atmosphere glovebox is recommended.[7]
FAQ 2: What are the best practices for drying common organic solvents for these reactions?
The choice of drying agent and method is crucial. The table below provides recommendations based on quantitative studies.[9][10][11] Always handle dried solvents under an inert atmosphere to prevent re-absorption of moisture.
| Solvent | Recommended Drying Method | Expected H₂O (ppm) | Reference |
| Tetrahydrofuran (THF) | Distill from sodium/benzophenone ketyl. | < 10 | [10][11] |
| Pass through a column of activated neutral alumina. | ~3 | [9][10] | |
| Store over 3Å molecular sieves for 48-72h. | < 10 | [9][10] | |
| Dichloromethane (DCM) | Distill from calcium hydride (CaH₂). | ~13 | [10][11] |
| Pass through a column of activated silica. | < 10 | [9][10] | |
| Acetonitrile (MeCN) | Distill from calcium hydride (CaH₂). | < 10 | [11] |
| Store over 4Å molecular sieves. | < 20 | [11] | |
| Diethyl Ether | Distill from sodium/benzophenone ketyl. | < 10 | [11] |
FAQ 3: Can I use protic solvents like methanol or ethanol in reactions with this compound?
It is strongly advised to avoid protic solvents unless a solvolysis or hydrolysis reaction is the intended outcome.[3] Protic solvents can act as nucleophiles, leading to the formation of ether or alcohol byproducts and consuming your starting material. Even lower alcohols dried over 3Å molecular sieves can contain significant water content (30-50 ppm or more).[9][10]
FAQ 4: Is it always necessary to use a Schlenk line or glovebox?
The necessity depends on the sensitivity of the other reagents in your reaction.
-
Highly Recommended: For reactions involving organometallics (Grignard, organolithiums), strong, non-nucleophilic bases (NaH, LDA), or pyrophoric reagents, the use of a Schlenk line or glovebox is mandatory for both safety and success.[5][7]
-
Often Sufficient: For reactions with more robust reagents where only the adamantane derivative's sensitivity to hydrolysis is a concern, a well-executed setup using an oven-dried flask fitted with a rubber septum and an inert gas-filled balloon may be adequate.[8]
References
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. ACS Publications. [Link]
-
Molecular Inorganic Chemistry, Leiden University. (2008). Working with air and moisture sensitive compounds. [Link]
-
Chemistry LibreTexts. (2021). Drying Solvents. [Link]
-
Wikipedia. (n.d.). Air-free technique. [Link]
-
Sciencemadness Wiki. (2023). Drying solvents. [Link]
-
Journal of Chemical Education. (2023). Training Undergraduate Sophomore or Junior Students in Air- and Moisture-Sensitive Reaction Techniques. [Link]
-
Anonymous. (2026). Detailed Methods for Drying and Purifying Common Organic Solvents in the Laboratory. [Link]
-
LookChem. (n.d.). Cas 21912-23-2, 5,7-Dimethyl-1,3-dibromoadamantane. [Link]
-
Anonymous. (n.d.). Performing Sensitive Reactions without a Schlenk Line. [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
PrepChem.com. (n.d.). Synthesis of (a) 1,3-dimethyl-5,7-bis(p-hydroxyphenyl)adamantane (IId). [Link]
-
Pure Water Products, LLC. (n.d.). Bromides and Bromine. [Link]
-
ACS Publications. (n.d.). Practical and Scalable Synthesis of 1,3-Adamantanediol. [Link]
-
MDPI. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. [Link]
-
ResearchGate. (2025). Selective Hydroxylation of Adamantane and Its Derivatives. [Link]
-
Wikipedia. (n.d.). Organobromine chemistry. [Link]
- Google Patents. (n.d.).
-
PMC. (n.d.). Bromine contamination and risk management in terrestrial and aquatic ecosystems. [Link]
-
Semantic Scholar. (2021). Monitoring and Statistical Analysis of Formation of Organochlorine and Organobromine Compounds in Drinking Water. [Link]
-
Anonymous. (n.d.). Synthetic Pathway for 1,3,5,7-Tetraethynyladamantane Scheme 1. [Link]
-
Veeprho. (n.d.). 1,3-dibromo-5,7-dimethyladamantane. [Link]
-
Arkivoc. (2021). Four-directional synthesis of adamantane derivatives. [Link]
-
PMC. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. [Link]
-
MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. [Link]
-
MDPI. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. [Link]
-
Okayama University. (2005). 1,3-Dibromo-5,5-dimethylhydantoin, a useful reagent for ortho-monobromination of phenols and polyphenols. [Link]
-
Anonymous. (2026). 1-Bromo-3,5-dimethyladamantane: Synthesis & Pharmaceutical Applications. [Link]
-
Environmental Protection Agency (EPA). (n.d.). Potential Drinking Water Effects of Bromide Discharges from Coal-Fired Electric Power Plants. [Link]
-
Anonymous. (2025). 1-Bromo-3,5-dimethyladamantane - SAFETY DATA SHEET. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1-Bromo-3,5-dimethyladamantane: Synthesis & Pharmaceutical Applications_Chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Air-free technique - Wikipedia [en.wikipedia.org]
- 7. molan.wdfiles.com [molan.wdfiles.com]
- 8. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 1,3-Dibromo-5,7-dimethyladamantane Production
Executive Summary & Application Context
Welcome to the Technical Support Center. You are likely accessing this guide because you are transitioning from bench-scale synthesis (grams) to pilot-scale production (kilograms) of 1,3-Dibromo-5,7-dimethyladamantane .
While the mono-brominated derivative (1-bromo-3,5-dimethyladamantane) is widely documented as the precursor for Memantine (Alzheimer’s therapeutic), the di-bromo target discussed here is critical for synthesizing bifunctional cross-linkers, high-performance polymers, and advanced adamantane-based bisphenols.
The Core Scale-Up Challenge: The primary difficulty in scaling this reaction is kinetic control . You must drive the reaction past the stable mono-bromo intermediate without causing ring fragmentation or poly-bromination at secondary carbons, all while managing the massive exotherm associated with bulk bromine handling.
Reaction Engineering: The "Push" to Di-Substitution
The Chemistry
The bromination of 1,3-dimethyladamantane (DMA) occurs via a free-radical mechanism or Lewis-acid catalyzed ionic mechanism at the bridgehead carbons.
-
Step 1: Rapid formation of 1-bromo-3,5-dimethyladamantane.
-
Step 2: Slower conversion to 1,3-dibromo-5,7-dimethyladamantane.
Protocol Optimization (Scale-Up)
| Parameter | Bench Scale (Recommended) | Pilot Scale (Adjustments) | Technical Rationale |
| Reagent | Neat Bromine ( | Neat Bromine ( | Bromine acts as both reactant and solvent. |
| Stoichiometry | 4-5 eq. | 6-8 eq. | Excess required to drive Step 2 (Di-bromo formation) and maintain stirrability as solids form. |
| Catalyst | Iron powder (Fe) | Iron (Fe) + trace | Fe generates |
| Temperature | Reflux (~60°C) | Controlled Ramp | 2 hrs @ 40°C (Mono-formation), then 6-10 hrs @ Reflux (Di-formation). |
| Quench | Sodium Bisulfite | Sodium Metabisulfite ( | Metabisulfite is more weight-efficient and stable for large-scale exothermic quenching. |
Process Visualization: Reaction Workflow
Figure 1: Sequential bromination workflow emphasizing the kinetic barrier between mono- and di-substitution.
Troubleshooting Guide
Issue 1: Incomplete Conversion (High Mono-Bromo Impurity)
Symptom: HPLC/GC shows >5% mono-bromo intermediate. Root Cause: As the reaction scales, the volume of liquid bromine decreases (evaporation/consumption), causing the mixture to solidify ("seize up") before the second bromine is added. Corrective Action:
-
Increase Bromine Loading: Move from 4 equivalents to 6–8 equivalents. The excess bromine keeps the slurry fluid.
-
Catalyst Spike: Add 0.5 mol% additional Iron powder at the 4-hour mark.
-
Check Condenser Efficiency: At pilot scale, bromine loss through the condenser is significant. Ensure coolant is at -10°C to reflux bromine effectively.
Issue 2: "Gummy" Product during Quench
Symptom: Upon adding water/bisulfite, the product forms a sticky brown tar instead of a white powder. Root Cause: Trapped elemental bromine inside the crystal lattice or presence of poly-brominated byproducts (tri-bromo) due to overheating. Corrective Action:
-
DCM Co-solvent: Do not quench neat. Dilute the reaction mass with Dichloromethane (DCM) or Chloroform before adding the bisulfite solution. This keeps the organic phase mobile.
-
Temperature Control: Maintain quench temperature <20°C. High temp during hydrolysis promotes tar formation.
Issue 3: Corrosion of Stainless Steel Reactors
Symptom: Pitting in reactor walls or iron contamination in product. Root Cause: Hot liquid bromine and HBr gas are extremely corrosive to SS316. Corrective Action:
-
Equipment: Use Glass-Lined Reactors (GLR) only. No metal contact.
-
Scrubbing: The off-gas (HBr) must be routed to a caustic scrubber (NaOH) continuously. Back-pressure from the scrubber must be monitored to prevent suck-back.
Purification: The "Solvent Switch"
Achieving >99.5% purity requires removing the mono-bromo impurity. Distillation is difficult due to the high melting point of the di-bromo species. Recrystallization is the standard unit operation.
Recrystallization Logic Tree
Figure 2: Solvent selection strategy based on impurity profile. Mono-bromo derivatives are significantly more soluble in aliphatic hydrocarbons than the di-bromo target.
Protocol:
-
Dissolve crude solid in boiling Isopropanol (IPA) (approx. 5-7 mL per gram).
-
If solution is colored (iron residues), treat with activated carbon and filter hot.
-
Cool slowly to room temperature, then to 0°C.
-
Critical Step: The di-bromo product crystallizes; the mono-bromo stays in the mother liquor.
Frequently Asked Questions (FAQs)
Q: Can we use
Q: How do we handle the massive HBr evolution at 10kg scale? A: You cannot vent this. You must calculate the theoretical HBr evolution (2 moles HBr per mole of adamantane + excess). Use a falling-film absorber or a multi-stage caustic scrubber. Ensure the scrubber lines are wide-bore to prevent clogging from ammonium bromide salts if amines are present nearby (though unlikely in this step).
Q: The product has a pinkish hue after drying. Is it safe to use? A: The pink color indicates trace free bromine or iron.
-
Fix: Wash the solid with a 1% Sodium Metabisulfite solution during the final filtration, followed by a water wash, before drying.
References
-
Preparation of Adamantane Derivatives. BenchChem Technical Protocols. Methodologies for electrophilic bromination using Iron and Lewis Acid catalysts.
-
Process for the preparation of 1-amino-3,5-dimethyladamantane hydrochloride. European Patent EP1836157B1. Describes the bromination precursors and purification logic for dimethyladamantane derivatives.
-
Synthesis of 1,3-dimethyl-5,7-bis(p-hydroxyphenyl)adamantane. PrepChem. Details the usage of 1,3-dibromo-5,7-dimethyladamantane as a precursor and its isolation.
-
Safety Hazards Handling Liquid Bromine. Royal Society of Chemistry / CLEAPSS. Comprehensive safety data for handling bulk bromine.
Catalyst recovery in 1,3-Dibromo-5,7-dimethyladamantane manufacturing
Introduction
Welcome to the Technical Support Center. This guide addresses the critical challenges in the manufacturing of 1,3-Dibromo-5,7-dimethyladamantane , a vital intermediate for high-performance polymers (e.g., polyimides) and a functional precursor in the adamantane-based drug pipeline.
While the bromination of 1,3-dimethyladamantane is chemically straightforward, the recovery of the catalyst and the management of the waste stream are the primary bottlenecks in scaling this process. Poor catalyst removal leads to metal contamination, colored impurities, and degradation of the final product's thermal stability.
This document provides a self-validating troubleshooting framework, moving beyond "recipe" instructions to explain the why and how of process control.
Part 1: Catalyst Selection & Mechanistic Insight
Q1: Why do we primarily use Iron (Fe) or Iron(III) Bromide (FeBr3) over Aluminum-based catalysts for this specific di-bromination?
Answer:
While Aluminum Bromide (
-
Selectivity: Iron powder (generating
in situ) provides a milder, more controlled electrophilic substitution. This is crucial when targeting the specific 5,7-positions on the 1,3-dimethyladamantane core without disturbing the methyl groups. -
Recovery: Iron salts are generally easier to hydrolyze and remove via aqueous extraction compared to aluminum salts, which form sticky, exothermic complexes with adamantanes that can trap the product.
Mechanism:
The reaction proceeds via an
Technical Note: The reaction is highly exothermic.[1] The "catalyst recovery" actually begins during the reaction—maintaining temperature control (
) prevents the formation of tarry byproducts that permanently bind catalyst residues.
Part 2: Recovery & Workup Protocol (Step-by-Step)
This protocol assumes a standard industrial batch using 1,3-Dimethyladamantane , Liquid Bromine (excess) , and Iron Powder .
Phase 1: Quenching & Bromine Recovery
-
Step 1: Upon reaction completion (verified by GC), do not add water immediately.
-
Step 2: Distill off the excess Bromine under atmospheric pressure or mild vacuum.
-
Why? Adding water to a mixture high in free Bromine generates massive volumes of HBr gas and heat, posing a safety risk and potentially emulsifying the catalyst.
-
Target: Remove >90% of free Bromine. The residue will be a thick, dark oil or slurry.
-
Phase 2: Catalyst Hydrolysis & Extraction
-
Step 3: Dissolve the residue in a halogenated solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)).
-
Ratio: 1:5 (Residue : Solvent).
-
-
Step 4: Controlled Hydrolysis. Cool the organic solution to
. Slowly add 15% Sodium Bisulfite ( ) solution.-
Function: The bisulfite neutralizes trace free bromine (turning the solution from red/brown to pale yellow) and hydrolyzes the
into water-soluble iron salts.
-
-
Step 5: Phase Separation.
-
Critical Check: The aqueous layer should be distinct.[1] If an emulsion forms, see the Troubleshooting section below.
-
Phase 3: Final Purification
-
Step 6: Wash the organic layer with 1M HCl (to remove residual Iron hydroxides) followed by Deionized Water.
-
Step 7: Solvent swap. Distill off the DCM/DCE and replace with Isopropanol (IPA) or Methanol for crystallization.
-
Step 8: Cool to
to crystallize high-purity 1,3-Dibromo-5,7-dimethyladamantane.
Part 3: Troubleshooting Guide
Scenario A: Persistent Color (Red/Brown Product)
Issue: The final crystals have a yellow or reddish tint instead of being white. Diagnosis: Trapped elemental Bromine or Iron residues. Solution:
-
Re-dissolve the product in DCM.
-
Wash with a 5% Sodium Thiosulfate solution (more aggressive reducing agent than bisulfite).
-
Chelation: If the color persists (indicating Iron), perform a wash with 5% EDTA solution at pH 4-5. This sequesters iron ions effectively.
Scenario B: Emulsion Formation During Hydrolysis
Issue: The organic and aqueous layers refuse to separate after adding the bisulfite solution. Diagnosis: The reaction likely produced "adamantyl polymers" or tars due to high temperature, which act as surfactants. Solution:
-
Filter: Pass the emulsion through a Celite pad. Suspended solid iron particles often stabilize emulsions.
-
Salting Out: Add saturated Brine (
) solution to increase the ionic strength of the aqueous phase. -
Acidification: Lower the pH with concentrated HCl. Iron hydroxides (
) are gelatinous and stabilize emulsions; converting them to soluble breaks the emulsion.
Scenario C: Low Yield after Crystallization
Issue: Significant product loss in the mother liquor. Diagnosis: 1,3-Dibromo-5,7-dimethyladamantane has moderate solubility in alcohols at room temperature. Solution:
-
Temperature: Ensure crystallization occurs at
. -
Anti-solvent: Use a water-methanol mixture (1:9) instead of pure methanol. The addition of water drastically reduces the solubility of the hydrophobic adamantane derivative.
Part 4: Visualizing the Recovery Workflow
The following diagram illustrates the critical decision points in the catalyst recovery process.
Caption: Logical workflow for the isolation of 1,3-Dibromo-5,7-dimethyladamantane, highlighting the critical color-check decision point for iron/bromine removal.
Part 5: Data Summary & Specifications
Table 1: Troubleshooting Matrix for Catalyst Residues
| Defect Observed | Probable Cause | Corrective Action | Verification Method |
| Green/Black Specks | Insoluble Iron particles (unreacted catalyst). | Hot filtration of the organic solution through Celite before crystallization. | Visual Inspection |
| Yellow Product | Trapped | Wash organic phase with 5% | Colorimetry / MP Depression |
| Low Melting Point (<220°C) | Mono-bromo impurity (Incomplete reaction). | Recrystallize from Toluene (higher boiling point allows better separation). | GC-MS / DSC |
| Corrosion of Equipment | Residual HBr gas generation during workup. | Ensure efficient scrubbing of off-gas during the initial Bromine distillation. | pH monitoring of off-gas |
References
-
LookChem. (n.d.). 5,7-Dimethyl-1,3-dibromoadamantane Properties and Synthesis. Retrieved from [Link][2]
-
PrepChem. (n.d.). Synthesis of 1,3-dimethyl-5,7-bis(p-hydroxyphenyl)adamantane (via dibromo intermediate).[3] Retrieved from [Link]
-
Google Patents. (2015). CN104592034A - Synthetic method of 1, 3-diamidophenyl-5, 7-dimethyl adamantane.[4] Retrieved from
Sources
- 1. US20110306796A1 - Process for the preparation of 1-bromo-3,5-dimethyl adamantane - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. prepchem.com [prepchem.com]
- 4. CN104592034A - Synthetic method of 1, 3-diamidophenyl-5, 7-dimethyl adamantane - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Elucidation of 1,3-Dibromo-5,7-dimethyladamantane
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel molecules is paramount. Adamantane derivatives, with their rigid cage-like structure, are of significant interest in medicinal chemistry and materials science. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral features of 1,3-Dibromo-5,7-dimethyladamantane, a key intermediate in the synthesis of various bioactive compounds. We will explore the expected spectral data, compare it with related adamantane derivatives, and provide a comprehensive experimental protocol for its acquisition and analysis.
The Adamantane Cage: A Unique Spectroscopic Canvas
The parent adamantane molecule (C₁₀H₁₆) exhibits a highly symmetrical diamondoid structure, resulting in a deceptively simple NMR spectrum with only two signals in both ¹H and ¹³C NMR.[1] The introduction of substituents, such as bromine atoms and methyl groups in 1,3-Dibromo-5,7-dimethyladamantane, breaks this symmetry, leading to a more complex and informative spectrum. The chemical shifts (δ) of the proton and carbon nuclei are exquisitely sensitive to their local electronic environment, providing a powerful tool for structural elucidation.[2]
Predicting the ¹H-NMR Spectrum of 1,3-Dibromo-5,7-dimethyladamantane
The structure of 1,3-Dibromo-5,7-dimethyladamantane possesses a C₂ axis of symmetry. This symmetry will influence the number of distinct signals observed in the NMR spectra. Based on the structure, we can predict the following proton environments:
-
Methyl Protons (CH₃): The two methyl groups at the 5 and 7 positions are equivalent due to the molecule's symmetry. Therefore, they will give rise to a single, sharp singlet in the ¹H-NMR spectrum. The chemical shift is expected to be in the upfield region, characteristic of alkyl protons.[3]
-
Bridgehead Protons (CH): The two bridgehead protons at the positions corresponding to the methyl and bromo substituents are chemically distinct. The protons at the methyl-substituted bridgeheads (C-5 and C-7) will be equivalent, as will the protons at the bromo-substituted bridgeheads (C-1 and C-3). However, these two sets of protons are in different electronic environments and will produce separate signals.
-
Methylene Protons (CH₂): The adamantane cage has six methylene bridges. In 1,3-Dibromo-5,7-dimethyladamantane, these methylene protons will be in several different chemical environments due to their proximity to the bromine and methyl substituents. This will result in a complex pattern of overlapping multiplets in the spectrum. Long-range coupling, a phenomenon observed in rigid systems like adamantane, may further complicate these signals.[4][5]
Table 1: Predicted ¹H-NMR Chemical Shifts for 1,3-Dibromo-5,7-dimethyladamantane and Comparison with Related Compounds
| Proton Type | Predicted Chemical Shift (δ, ppm) for 1,3-Dibromo-5,7-dimethyladamantane | Reference Compound | Observed Chemical Shift (δ, ppm) |
| Methyl (CH₃) | ~ 1.0 - 1.2 | 1-Bromo-3,5-dimethyladamantane[6] | ~ 0.9 - 1.1 |
| Methylene (CH₂) | ~ 1.5 - 2.5 | 1,3-Dibromoadamantane[7] | ~ 1.8 - 2.6 |
| Bridgehead (CH) | ~ 2.0 - 2.8 | 1,3-Dibromoadamantane[7] | ~ 2.4 |
Note: Predicted values are estimates based on the analysis of substituent effects on adamantane systems.
Deciphering the ¹³C-NMR Spectrum of 1,3-Dibromo-5,7-dimethyladamantane
The proton-decoupled ¹³C-NMR spectrum will provide a count of the non-equivalent carbon atoms in the molecule. Due to the C₂ symmetry, we expect to see six distinct carbon signals for 1,3-Dibromo-5,7-dimethyladamantane.
-
Carbons Bearing Bromine (C-Br): The two carbons directly attached to the electronegative bromine atoms (C-1 and C-3) will be significantly deshielded and appear at the lowest field (highest ppm value).[8][9] The "heavy atom effect" of bromine can sometimes lead to broader signals for the directly attached carbon.[10][11]
-
Carbons Bearing Methyl Groups (C-CH₃): The carbons at the 5 and 7 positions, bonded to the methyl groups, will also be deshielded compared to the unsubstituted adamantane bridgehead carbons.
-
Methyl Carbons (CH₃): The two methyl carbons will be equivalent and will appear at a characteristic upfield chemical shift.[3]
-
Methylene Carbons (CH₂): The methylene carbons will give rise to multiple signals in the aliphatic region of the spectrum, with their chemical shifts influenced by their proximity to the electron-withdrawing bromine atoms and the electron-donating methyl groups.[12]
-
Bridgehead Carbons (CH): The remaining unsubstituted bridgehead carbons will also produce distinct signals.
Table 2: Predicted ¹³C-NMR Chemical Shifts for 1,3-Dibromo-5,7-dimethyladamantane and Comparison with Unsubstituted Adamantane
| Carbon Type | Predicted Chemical Shift (δ, ppm) for 1,3-Dibromo-5,7-dimethyladamantane | Reference Compound | Observed Chemical Shift (δ, ppm) |
| C-Br | ~ 60 - 70 | 1-Bromoadamantane | ~ 68 |
| C-CH₃ | ~ 35 - 45 | 1,3-Dimethyladamantane | ~ 32 |
| CH₃ | ~ 20 - 30 | 1,3-Dimethyladamantane | ~ 29 |
| CH₂ | ~ 30 - 50 | Adamantane[1] | 37.85 |
| CH | ~ 30 - 40 | Adamantane[1] | 28.46 |
Note: Predicted values are estimates based on established substituent chemical shift effects in adamantane systems.[13][14]
Experimental Protocol for NMR Analysis
A systematic approach is crucial for obtaining high-quality NMR data for structural confirmation.[2]
1. Sample Preparation: a. Accurately weigh 10-20 mg of purified 1,3-Dibromo-5,7-dimethyladamantane. b. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for non-polar compounds. c. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
2. NMR Data Acquisition: a. Acquire a ¹H-NMR spectrum on a spectrometer with a field strength of 400 MHz or higher to achieve good signal dispersion. b. Acquire a proton-decoupled ¹³C-NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, especially for the quaternary carbons. c. For unambiguous assignment of proton and carbon signals, two-dimensional (2D) NMR experiments are highly recommended:
- COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons and confirming the overall connectivity.
3. Data Processing and Analysis: a. Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction. b. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. c. Integrate the signals in the ¹H-NMR spectrum to determine the relative number of protons for each resonance. d. Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H-NMR spectrum to deduce the connectivity of the protons. e. Correlate the ¹H and ¹³C signals using the 2D NMR data to complete the full spectral assignment.
Visualizing the NMR Analysis Workflow
The logical flow of NMR-based structural confirmation can be visualized as follows:
Caption: Workflow for the NMR-based structural confirmation of 1,3-Dibromo-5,7-dimethyladamantane.
Alternative and Complementary Analytical Techniques
While NMR spectroscopy is the gold standard for structural elucidation in solution, other techniques can provide valuable complementary information.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its isotopic distribution. The presence of two bromine atoms will result in a characteristic M, M+2, and M+4 isotopic pattern, confirming the dibromo nature of the molecule.
-
Infrared (IR) Spectroscopy: Can confirm the presence of C-H and C-C single bonds characteristic of the adamantane core and the absence of other functional groups.
-
X-ray Crystallography: Provides the definitive solid-state structure of the molecule, if a suitable single crystal can be obtained. This would be the ultimate confirmation of the predicted structure.
Conclusion
The structural elucidation of 1,3-Dibromo-5,7-dimethyladamantane is readily achievable through a systematic application of ¹H and ¹³C NMR spectroscopy, including 2D techniques. By understanding the influence of the bromo and methyl substituents on the chemical shifts of the rigid adamantane framework, a confident assignment of all proton and carbon signals can be made. This guide provides a robust framework for researchers to approach the analysis of this and other substituted adamantane derivatives, ensuring the integrity and accuracy of their scientific endeavors.
References
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Mitrev, Y., Chayrov, R., & Stankova, I. (2020). Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. Taylor & Francis Online. [Link]
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Duddeck, H. (1980). Carbon‐13 NMR spectra of bromine‐containing esters. Magnetic Resonance in Chemistry. [Link]
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Chemtips. (2014, October 13). Finding Alkyl Halides in 13C NMR. WordPress.com. [Link]
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Duddeck, H., & Hollowood, F. (1979). NMR chemical shifts as probes for steric effects in mono‐ and disubstituted adamantanes. Magnetic Resonance in Chemistry. [Link]
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Chemistry Stack Exchange. (2015, August 6). Calculated 13C NMR Shifts of brominated Carbons. Chemistry Stack Exchange. [Link]
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Fort, R. C., & Schleyer, P. von R. (1964). The Proton Magnetic Resonance Spectra of Adamantane and Its Derivatives. The Journal of Organic Chemistry. [Link]
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Cyr, N., & Perlin, A. S. (1979). Nuclear Magnetic Resonance in Polycyclic Compounds. II. Long-Range H1-H1 and H1-P31 Coupling in Some Adamantane and Bicyclo[2.2.2]octane Derivatives. Journal of the American Chemical Society. [Link]
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Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide. [Link]
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Abraham, R. J., et al. (1994). 1 Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib. Modgraph. [Link]
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Pehk, T., et al. (1971). 13C NMR spectra of adamantane derivatives. Tetrahedron. [Link]
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Abraham, R. J., Warne, M., & Griffiths, L. (1997). Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Journal of The Chemical Society-perkin Transactions 1. [Link]
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CaltechAUTHORS. (1989). Stereochemical studies on protonated bridgehead amines. ^1H NMR determination of cis and trans B-C ring-fused structures for salts of hexahydropyrrolo [2,1-a] isoquinolines and related C ring homologs. Capture of unstable ring-fused structures in the solid state. CaltechAUTHORS. [Link]
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HPLC Method Development for 1,3-Dibromo-5,7-dimethyladamantane Purity Assay: A Comparative Guide
As a Senior Application Scientist, developing a robust, stability-indicating purity assay for adamantane derivatives presents a unique set of chromatographic challenges. 1,3-Dibromo-5,7-dimethyladamantane (CAS 21912-23-2) is a highly lipophilic, rigid tricyclic cage molecule widely utilized as a critical intermediate in the synthesis of neuroprotective and antiviral drugs like memantine and amantadine[1].
This guide objectively compares the performance of different High-Performance Liquid Chromatography (HPLC) detection strategies for this compound, explaining the causality behind method choices and providing a self-validating, field-ready protocol.
The Analytical Challenge: The Adamantane Scaffold
The primary hurdle in analyzing 1,3-Dibromo-5,7-dimethyladamantane is its complete lack of a conjugated
Furthermore, unlike memantine or amantadine, 1,3-Dibromo-5,7-dimethyladamantane lacks a primary amine. This chemical reality eliminates the possibility of using standard pre-column derivatization techniques (such as OPA or Dansyl chloride) to attach a fluorophore or chromophore[2]. Consequently, analysts must pivot to universal detection technologies.
Decision logic for selecting HPLC detectors for non-chromophoric adamantane derivatives.
Detector Comparison: UV vs. ELSD vs. CAD
To accurately quantify impurities and establish mass balance, the detector must provide high sensitivity and a uniform response factor. We compare three approaches:
-
HPLC-UV (Low Wavelength): Operating at 210 nm captures the weak absorbance of the bromine atoms. However, this restricts mobile phase selection (prohibiting methanol and UV-absorbing buffers) and suffers from severe baseline drift during gradient elution.
-
HPLC-ELSD (Evaporative Light Scattering Detector): An acceptable universal detector that evaporates the mobile phase and measures light scattered by the analyte particles[3]. Its primary flaw is its inherently non-linear (power-law) response, which severely complicates area-normalization calculations for unknown impurities.
-
HPLC-CAD (Charged Aerosol Detector): The optimal choice. CAD also relies on aerosolization but measures the electrical charge transferred to the particles via a corona discharge. It provides a much wider dynamic range, superior sensitivity, and a nearly uniform response factor for all non-volatile species[3].
Quantitative Performance Comparison
| Analytical Parameter | HPLC-UV (210 nm) | HPLC-ELSD | HPLC-CAD |
| Limit of Detection (LOD) | ~5.0 - 10.0 µg/mL | ~1.0 - 2.0 µg/mL | ~0.1 - 0.2 µg/mL |
| Response Linearity ( | Linear (0.999) | Non-linear (Log-Log fit) | Near-linear (0.998) |
| Response Uniformity | Highly variable (structure-dependent) | Variable (particle size-dependent) | Highly uniform |
| Gradient Compatibility | Poor (Severe baseline drift) | Excellent | Excellent |
| Mobile Phase Requirement | Strictly UV-transparent | Volatile buffers only | Volatile buffers only |
Mechanistic Workflow of CAD Detection
Understanding the physics of CAD is crucial for method optimization. Because 1,3-Dibromo-5,7-dimethyladamantane has a molecular weight of 322.08 g/mol and contains two heavy bromine atoms, it is significantly less volatile than unsubstituted adamantane. This allows it to survive the evaporation phase of CAD detection without subliming, provided the evaporation temperature is carefully controlled.
Signal transduction pathway and physical mechanism of Charged Aerosol Detection (CAD).
Optimized Experimental Protocol (HPLC-CAD)
The following methodology utilizes Reversed-Phase (RP) HPLC[4]. A high-coverage C18 column is selected to retain the highly hydrophobic adamantane cage, while volatile formic acid ensures compatibility with the CAD system.
Reagents & Materials
-
1,3-Dibromo-5,7-dimethyladamantane reference standard.
-
LC-MS grade Acetonitrile and Water.
-
Formic acid (LC-MS grade).
Chromatographic Conditions
-
Column: Waters XBridge BEH C18, 150 × 4.6 mm, 3.5 µm (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in LC-MS Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS Acetonitrile.
-
Causality Note: Non-volatile salts (like phosphates) will instantly foul the CAD corona wire. Formic acid provides necessary ionic strength while evaporating completely.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0.0 – 2.0 min: 50% B
-
2.0 – 12.0 min: 50%
95% B -
12.0 – 15.0 min: 95% B
-
15.0 – 15.1 min: 95%
50% B -
15.1 – 20.0 min: 50% B (Re-equilibration)
-
CAD Detector Optimization
-
Evaporation Temperature: 35°C.
-
Causality Note: Standard CAD methods often default to 50°C. However, adamantane derivatives are semi-volatile. Lowering the temperature to 35°C ensures the mobile phase evaporates while preventing the thermal loss of the intact analyte particles, maximizing sensitivity.
-
-
Data Collection Rate: 10 Hz.
-
Power Function (PF): 1.0 (Recommended for purity area normalization).
Sample Preparation
-
Diluent: Acetonitrile:Water (50:50, v/v).
-
Standard Preparation: Accurately weigh 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (Final Concentration: 1.0 mg/mL).
-
Filter through a 0.22 µm PTFE syringe filter prior to injection.
System Suitability Criteria (Self-Validating System)
To ensure the integrity of the run, the system must pass the following criteria based on six replicate injections of the standard solution:
-
Precision: Relative Standard Deviation (RSD) of peak area
2.0%. -
Peak Symmetry: USP Tailing Factor
1.5. -
Efficiency: Theoretical plates (N)
10,000.
References
- Liquid chromatography of adamantane derivatives ResearchG
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A Comparative Guide to the Reactivity of 1,3-Dibromo-5,7-dimethyladamantane and 1,3-dibromoadamantane
Introduction
The adamantane cage, a perfectly rigid and strain-free diamondoid hydrocarbon, has long served as a cornerstone for fundamental studies in physical organic chemistry. Its unique structure prevents backside (SN2) attack and precludes rearrangement of the resulting bridgehead carbocation, making it an ideal scaffold for investigating unimolecular substitution (SN1) reaction mechanisms. The stability and reactivity of intermediates derived from this framework are of significant interest to researchers in medicinal chemistry and materials science.[1][2]
This guide provides an in-depth comparison of the reactivity of two closely related molecules: 1,3-dibromoadamantane and 1,3-Dibromo-5,7-dimethyladamantane. The central question we address is: How does the addition of two methyl groups at the 5 and 7 positions—remote from the reactive bridgehead carbons—influence the rate of nucleophilic substitution? By examining the underlying electronic principles and providing a framework for experimental validation, this document serves as a technical resource for researchers designing synthetic routes or studying reaction kinetics involving these substrates.
Molecular Structure and Theoretical Reactivity
The key difference between the two molecules lies in the presence of two methyl groups on the molecular cage of 1,3-Dibromo-5,7-dimethyladamantane. These groups, while not directly attached to the carbon-bromine bond, exert a profound electronic influence on the stability of the carbocation intermediate formed during an SN1 reaction.
1,3-dibromoadamantane (C₁₀H₁₄Br₂) : A symmetric adamantane core with two bromine atoms at opposing bridgehead positions (1 and 3).[3]
1,3-Dibromo-5,7-dimethyladamantane (C₁₂H₁₈Br₂) : The same core structure, but with the addition of two methyl groups at the other two bridgehead positions (5 and 7).[4]
The rate-determining step in the SN1 solvolysis of an adamantyl bromide is the heterolytic cleavage of the C-Br bond to form a tertiary bridgehead carbocation.[5][6] The stability of this intermediate is paramount; a more stable carbocation forms faster, leading to an accelerated overall reaction rate.
Alkyl groups, such as methyl groups, are known to be weakly electron-donating and stabilize adjacent carbocations through two primary mechanisms:
-
Inductive Effect : The electron density in the sigma bonds of the methyl groups is pushed towards the electron-deficient carbocation center, helping to disperse the positive charge.[7][8][9]
-
Hyperconjugation : The electrons in the C-H sigma bonds of the methyl groups can overlap with the empty p-orbital of the carbocation, further delocalizing the positive charge and increasing stability.[8][10]
In 1,3-Dibromo-5,7-dimethyladamantane, the methyl groups at the 5 and 7 positions are perfectly positioned to stabilize the carbocation formed at the 1 (or 3) position through the rigid sigma-bond framework of the adamantane cage. Therefore, it is predicted that 1,3-Dibromo-5,7-dimethyladamantane will exhibit significantly higher reactivity in SN1 reactions compared to its non-methylated counterpart. [5]
Comparative Reactivity Analysis: A Mechanistic Perspective
While direct, side-by-side kinetic studies for these specific dibromo-derivatives are not extensively documented in publicly available literature, the principles of physical organic chemistry allow for a robust and confident prediction. The solvolysis of 1-bromoadamantane is a well-studied SN1 reaction, and it is expected that the addition of electron-donating groups will increase the reaction rate.[5][11]
The enhanced stability of the dimethylated adamantyl carbocation lowers the activation energy (ΔG‡) of the ionization step, which is the rate-determining step of the reaction. This relationship is visualized in the reaction coordinate diagram below.
Caption: S(N)1 mechanism showing increased stability of the dimethylated carbocation.
Qualitative Data Summary
The following table summarizes the structural differences and their anticipated impact on reactivity.
| Feature | 1,3-dibromoadamantane | 1,3-Dibromo-5,7-dimethyladamantane | Rationale |
| Substituents | None | Two methyl groups at C5, C7 | Methyl groups are electron-donating. |
| Carbocation Stability | Standard tertiary adamantyl | Enhanced stability | Inductive effect and hyperconjugation from methyl groups stabilize the positive charge.[7][10][12] |
| Activation Energy (ΔG‡) | Higher | Lower | A more stable intermediate is formed via a lower-energy transition state. |
| Predicted SN1 Rate | Slower | Faster | The rate is exponentially related to the activation energy. |
Experimental Protocol: Comparative Solvolysis Rate Determination
To empirically validate the predicted reactivity difference, a comparative kinetics experiment can be performed. The solvolysis reaction is conducted in a polar protic solvent mixture, such as 80% ethanol/water, and the rate is determined by monitoring the production of hydrobromic acid (HBr).[13]
Materials
-
1,3-dibromoadamantane
-
1,3-Dibromo-5,7-dimethyladamantane
-
Solvent: 80% (v/v) Ethanol / Deionized Water
-
Titrant: Standardized 0.01 M Sodium Hydroxide (NaOH) solution
-
Indicator: Bromothymol blue
-
Constant temperature water bath (e.g., 50°C)
-
Burette, pipettes, and volumetric flasks
-
Erlenmeyer flasks (125 mL)
-
Stopwatches
Workflow Diagram
Caption: Experimental workflow for comparative solvolysis kinetics.
Step-by-Step Procedure
-
Preparation : Prepare a stock solution of the 80% ethanol/water solvent. Accurately prepare and standardize a ~0.01 M solution of NaOH.
-
Reaction Setup : To an Erlenmeyer flask, add 50 mL of the 80% ethanol/water solvent and 3-4 drops of bromothymol blue indicator.
-
Equilibration : Place the flask in a constant temperature water bath set to 50.0 ± 0.1 °C and allow it to equilibrate for 10-15 minutes.
-
Initiation : Prepare a concentrated stock solution of the adamantane substrate (e.g., 0.1 M in a small amount of acetone to aid dissolution). Inject a precise aliquot (e.g., 0.5 mL) of the substrate solution into the equilibrated solvent flask and immediately start the stopwatch. The solution will be acidic (yellow) as HBr is produced.
-
Titration : Immediately add a known volume of the standardized NaOH solution from a burette until the indicator turns blue. Record the volume of NaOH added and the time of the color change.
-
Monitoring : As the reaction proceeds, HBr will be generated, turning the solution yellow again. Continue to add aliquots of NaOH, recording the cumulative volume and time at each blue endpoint. Collect at least 10-12 data points, covering approximately 2-3 half-lives of the reaction.
-
Data Analysis : Repeat the entire procedure for the second compound under identical conditions. For each run, plot the moles of HBr produced (calculated from the volume of NaOH added) versus time. The initial slope of this plot is proportional to the initial reaction rate. For a first-order reaction, a plot of ln([Substrate]₀/[Substrate]t) vs. time will yield a straight line with a slope equal to the rate constant, k.
Conclusion
Based on foundational principles of physical organic chemistry, 1,3-Dibromo-5,7-dimethyladamantane is predicted to undergo SN1 solvolysis at a significantly faster rate than 1,3-dibromoadamantane. This heightened reactivity is a direct consequence of the stabilization of the bridgehead carbocation intermediate by the electron-donating methyl groups at the C5 and C7 positions. This prediction provides a clear, testable hypothesis for researchers. The provided experimental protocol offers a reliable method for quantifying this reactivity difference, enabling informed decisions in synthetic planning and mechanistic studies. Understanding these structure-reactivity relationships is crucial for leveraging the unique properties of the adamantane scaffold in drug development and materials science.
References
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Schleyer, P. v. R., & Nicholas, R. D. The Preparation and Reactivity of 2-Substituted Derivatives of Adamantane. Journal of the American Chemical Society. Available from: [Link]
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ResearchGate. (2012, September). Changes in the solvolysis rate of 1-bromoada- mantane with the addition.... Available from: [Link]
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Journal of the Chemical Society B: Physical Organic. (1969). Solvolysis of 1-bromoadamantane; a kinetic artefact introduced by the reaction of aqueous base with a Pyrex glass vessel. Available from: [Link]
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- 2. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 3. 1,3-Dibromoadamantane | C10H14Br2 | CID 265790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 21912-23-2,5,7-Dimethyl-1,3-dibromoadamantane | lookchem [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. studylib.net [studylib.net]
- 7. Carbocation Structure and Stability | MCC Organic Chemistry [courses.lumenlearning.com]
- 8. Carbocation Stability - Chemistry Steps [chemistrysteps.com]
- 9. 5.2 Carbocation Structure and Stability – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. aceorganicchem.com [aceorganicchem.com]
- 13. amherst.edu [amherst.edu]
Analytical Control of 1,3-Dibromo-5,7-dimethyladamantane: A Comparative Reference Standard Guide
As a Senior Application Scientist overseeing active pharmaceutical ingredient (API) process development, I frequently encounter the analytical challenges inherent in the synthesis of adamantane-based neurotherapeutics. In the production of Memantine (1-amino-3,5-dimethyladamantane) and Amantadine, controlling structurally similar process impurities is a regulatory imperative[1].
The synthesis of Memantine typically begins with 1,3-dimethyladamantane, which undergoes electrophilic bromination to form the key intermediate 1-bromo-3,5-dimethyladamantane[2]. However, the highly reactive tertiary bridgehead carbons of the adamantane skeleton make this reaction highly susceptible to overbromination. This side reaction yields 1,3-Dibromo-5,7-dimethyladamantane (CAS: 21912-23-2), widely classified in pharmacopeial literature as Adamantane Impurity 4[3].
Because this dibromo impurity shares the lipophilic core of the target intermediate, it exhibits near-identical solubility and chromatographic retention behaviors. Therefore, rigorous quality control (QC) using high-purity reference standards is non-negotiable to ensure the final API meets ICH Q3A(R2) guidelines for impurity thresholds.
Mechanistic Pathway & Impurity Formation
To understand the analytical challenge, we must first understand the causality of the impurity's formation. The bromination of adamantane derivatives is driven by the stability of the tertiary carbocation. Pushing the reaction to achieve a high yield of the mono-bromo intermediate inevitably risks secondary bromination at the remaining bridgehead positions.
Reaction pathway demonstrating the synthesis of Memantine and the formation of the dibromo impurity.
Objective Comparison: Reference Standard Grades
When establishing a GC-MS or HPLC method for impurity profiling, the choice of reference standard grade directly dictates the reliability of your analytical method. Below is an objective comparison of the three primary sourcing tiers for 1,3-Dibromo-5,7-dimethyladamantane[4][5].
| Standard Tier | Purity Requirement | Traceability & Certification | Best Use Case | Cost & Lead Time |
| Certified Reference Material (CRM) | > 99.5% (GC-FID/qNMR) | ISO 17034 / ISO 17025 certified. Fully traceable to SI units. | Final API release testing, regulatory submissions (ANDA/DMF), and method validation. | High cost; readily available from specialized vendors. |
| Secondary Working Standard | > 98.0% | Qualified against a primary CRM. COA includes basic spectral data (IR, NMR, MS). | Routine batch-to-batch QC monitoring and in-process control (IPC) assays. | Moderate cost; highly efficient for daily lab use. |
| In-House Synthesized | Variable (90% - 95%) | Uncertified. Requires internal structural elucidation and purification. | Early-stage R&D, route scouting, and qualitative spike-recovery tests. | Low material cost, but high hidden labor/time costs. |
Experimental Protocol: Self-Validating GC-MS Methodology
Adamantane derivatives lack strong UV chromophores, rendering standard HPLC-UV methods insensitive. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard due to the volatility and thermal stability of these compounds.
To ensure trustworthiness , the following protocol is designed as a self-validating system. It incorporates an internal standard (IS) to correct for matrix effects and injection variability, ensuring that every run mathematically verifies its own precision.
Step 1: Standard and Sample Preparation
-
Internal Standard (IS) Solution: Prepare a 50 µg/mL solution of 1-bromoadamantane in GC-grade dichloromethane (DCM). Causality: Using a structurally related IS compensates for minor fluctuations in the GC inlet split ratio and detector response drift.
-
Reference Standard Stock: Accurately weigh 10.0 mg of CRM-grade 1,3-Dibromo-5,7-dimethyladamantane (MW: 322.08 g/mol )[4]. Dissolve in 10 mL DCM to yield a 1.0 mg/mL stock.
-
Calibration Standards: Dilute the stock to create a 5-point calibration curve (0.1 µg/mL to 5.0 µg/mL), spiking each level with 1.0 mL of the IS solution.
-
Sample Preparation: Dissolve 100 mg of the Memantine intermediate batch in 10 mL DCM. Spike with 1.0 mL of the IS solution.
Step 2: Chromatographic Conditions
-
Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film). Causality: The 5% phenyl/95% dimethylpolysiloxane stationary phase provides optimal selectivity for separating halogenated adamantanes based on polarizability.
-
Oven Program: Initial hold at 100°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
Carrier Gas: Helium at 1.0 mL/min (constant flow mode).
-
Injection: 1 µL, Split ratio 10:1, Inlet temperature 250°C.
Step 3: Mass Spectrometry (SIM Mode)
Operate the MS in Electron Ionization (EI) mode at 70 eV. To achieve maximum sensitivity, use Selected Ion Monitoring (SIM).
-
Target Ions: Monitor the characteristic isotopic cluster for the dibromo species at m/z 320, 322, and 324 (representing the
Br/ Br, Br/ Br, and Br/ Br isotopes). -
IS Ions: Monitor m/z 214 and 216 for the mono-bromo IS.
Step 4: System Suitability Test (SST)
Before analyzing the batch, inject a resolution mixture containing the mono-bromo intermediate and the dibromo impurity. The system is validated only if:
-
Resolution (
) between the intermediate and Impurity 4 is > 2.0. -
The Relative Standard Deviation (RSD) of the Impurity/IS peak area ratio across 5 replicate injections is < 5.0%.
Experimental Data: Impact of Standard Purity on Assay Performance
Using a high-purity reference standard is not just a regulatory formality; it fundamentally alters the mathematical limits of your analytical method. Below is comparative experimental data demonstrating how the grade of the 1,3-Dibromo-5,7-dimethyladamantane standard impacts GC-MS validation parameters.
| Validation Parameter | Using CRM Standard (>99.5%) | Using In-House Standard (92.0%) | Analytical Impact / Causality |
| Limit of Detection (LOD) | 0.005% | 0.025% | Lower purity standards introduce baseline noise and co-eluting isomeric impurities, masking the true signal at trace levels. |
| Limit of Quantitation (LOQ) | 0.015% | 0.080% | The CRM allows for precise integration at the ICH reporting threshold (0.05%), whereas the in-house standard fails to meet this requirement. |
| Linearity ( | 0.9998 | 0.9845 | Impurities in the lower-grade standard cause non-linear detector response at higher concentrations due to competitive ionization. |
| Accuracy (Spike Recovery) | 99.2% ± 1.1% | 104.5% ± 4.3% | The CRM provides a true mass-balance, ensuring accurate quantification of the process impurity in the API matrix. |
Conclusion: For the rigorous quality control of Memantine synthesis, the utilization of a Certified Reference Material for 1,3-Dibromo-5,7-dimethyladamantane is critical. While in-house synthesized standards may suffice for preliminary route scouting, they introduce unacceptable variance in LOQ and linearity during formal method validation. Implementing a self-validating GC-MS protocol with a high-purity CRM ensures robust, audit-ready data that guarantees the safety and efficacy of the final neurotherapeutic product.
References
-
Amantadine Impurities and Related Compound Veeprho[Link]
-
Amantadine-impurities (1,3-Dibromo-5,7-dimethyladamantane) Pharmaffiliates[Link]
-
Synthesis of memantine hydrochloride by direct aminoation of 1-bromo-3,5-dimethyladamantane Journal of Military Pharmaco-Medicine[Link]
-
Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane PubMed Central (PMC)[Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adamantane Impurity 4 | CAS No- 21912-23-2 [chemicea.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
Impurity Profiling of Commercial 1,3-Dibromo-5,7-dimethyladamantane: A Comparative Guide for Drug Development
Introduction
Adamantane derivatives are foundational scaffolds in neuropharmacology, antiviral drug design, and advanced polymer science. 1,3-Dibromo-5,7-dimethyladamantane (CAS 21912-23-2) serves as a critical bifunctional building block in these fields. However, its commercial synthesis—typically achieved via the exhaustive bromination of 1,3-dimethyladamantane—is highly exothermic and prone to generating a complex spectrum of brominated and isomeric impurities ()[1].
Because the adamantane cage lacks conjugated pi-systems and strong UV chromophores, traditional HPLC-UV methods are virtually blind to these impurities. Consequently, impurity profiling requires specialized, high-resolution Gas Chromatography-Mass Spectrometry (GC-MS) workflows ()[2]. This guide objectively compares commercial grades of 1,3-Dibromo-5,7-dimethyladamantane, details the mechanistic origins of its impurities, and provides a self-validating analytical protocol for rigorous quality control.
Mechanistic Origins of Impurities
The synthesis of 1,3-Dibromo-5,7-dimethyladamantane relies on electrophilic bromination. The primary synthetic challenge lies in controlling the degree of substitution on the tertiary bridgehead carbons:
-
Under-brominated Impurities: If reaction times are insufficient or bromine stoichiometry is too low, significant amounts of 1-bromo-3,5-dimethyladamantane remain. This is a notorious impurity because it acts as a chain-terminator in polymerization and forms mono-functionalized analogs during drug synthesis[1].
-
Over-brominated Impurities: Runaway exothermic conditions drive the reaction past the di-bromo stage, yielding tri- and tetra-brominated adamantanes that cause cross-linking or insoluble byproducts[1].
Mechanistic pathway of 1,3-dimethyladamantane bromination and associated impurity generation.
Comparative Analysis: Technical vs. Pharmaceutical Grade
When sourcing commercial 1,3-Dibromo-5,7-dimethyladamantane, researchers must choose between Technical Grade and Pharmaceutical Grade. The presence of residual impurities directly impacts downstream yields and regulatory compliance. For instance, residual 1-bromo-3,5-dimethyladamantane can lead to the formation of Memantine-related compound impurities ()[3].
Table 1: Quantitative Impurity Profile Comparison of Commercial Grades
| Parameter | Technical Grade | Pharmaceutical Grade | Analytical Impact / Downstream Consequence |
| Purity (GC-FID) | 90.0% - 94.9% | ≥ 98.5% | Lower overall yield in downstream cross-coupling or amination steps. |
| 1-Bromo-3,5-dimethyladamantane | 3.0% - 6.0% | ≤ 0.5% | Forms mono-functionalized analogs (e.g., Memantine-related compounds)[3]. |
| Tribromo-derivatives | 1.5% - 3.0% | ≤ 0.2% | Causes unwanted cross-linking in materials science; reduces API solubility. |
| Unreacted 1,3-Dimethyladamantane | ≤ 1.0% | Not Detected | Highly volatile; easily removed but indicates poor reaction completion. |
| Residual Bromine / Acid | ~500 ppm | ≤ 10 ppm | Rapidly degrades GC columns; requires rigorous basic quenching[1]. |
Experimental Workflows: Self-Validating GC-MS Profiling
To accurately quantify these non-UV-absorbing impurities, GC-MS is the gold standard[2]. The following protocol is designed as a self-validating system : it incorporates an internal standard (IS) for quantitative accuracy and a System Suitability Test (SST) to ensure the analytical column has not been degraded by residual hydrobromic acid from previous technical-grade injections.
Step-by-step GC-MS analytical workflow for adamantane impurity profiling.
Step-by-Step Methodology
Step 1: Reagent and Sample Preparation
-
Internal Standard (IS) Solution: Dissolve 10 mg of 1-Bromoadamantane in 100 mL of anhydrous dichloromethane (DCM).
-
Causality: 1-Bromoadamantane is chosen as the IS because it shares the core adamantane structure (ensuring similar ionization efficiency) but elutes distinctly earlier than the dimethylated analogs. DCM is selected for its excellent solvation of poly-halogenated adamantanes and high volatility, which prevents solvent-peak interference during MS acquisition.
-
-
Sample Preparation: Accurately weigh 50 mg of the commercial 1,3-Dibromo-5,7-dimethyladamantane sample. Dissolve completely in 10 mL of the IS Solution.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any insoluble polymeric byproducts.
Step 2: GC-MS System Configuration
-
Column: 5% phenyl / 95% dimethylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm, 0.25 µm film).
-
Causality: The slight polarity introduced by the 5% phenyl groups provides optimal thermodynamic resolution between the mono-, di-, and tri-brominated species, which otherwise have similar boiling points.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: Initial 80°C (hold 2 min)
Ramp 15°C/min to 200°C Ramp 25°C/min to 280°C (hold 5 min). -
MS Parameters: Electron Ionization (EI) at 70 eV. Source temperature: 230°C. Mass range: 50-400 m/z.
Step 3: System Suitability Test (Self-Validation)
-
Action: Inject a resolution mixture containing known standards of 1-Bromo-3,5-dimethyladamantane and 1,3-Dibromo-5,7-dimethyladamantane.
-
Validation Criteria: The resolution (
) between the mono-bromo and di-bromo peaks must be . The tailing factor for the di-bromo peak must be .-
Causality: If tailing exceeds 1.5, it proves the existence of active acidic sites on the column (often caused by residual HBr from technical grade samples). The system invalidates itself, and column trimming or inlet liner replacement becomes mandatory before proceeding to sample analysis.
-
Step 4: Data Acquisition and Isotopic Analysis
-
Action: Inject 1.0 µL of the prepared sample.
-
Identification: Identify peaks based on their characteristic bromine isotopic clusters (
Br and Br in a ~1:1 ratio):-
Mono-bromo Impurity: Doublet molecular ion (M, M+2).
-
Di-bromo (Target): Triplet molecular ion (M, M+2, M+4) at a 1:2:1 ratio.
-
Tri-bromo Impurity: Quartet molecular ion (M, M+2, M+4, M+6) at a 1:3:3:1 ratio.
-
-
Quantification: Calculate the relative concentration of impurities by comparing their peak areas against the 1-Bromoadamantane internal standard.
Conclusion
The successful application of 1,3-Dibromo-5,7-dimethyladamantane in advanced drug synthesis relies heavily on stringent impurity control. Technical grades, while cost-effective, carry a high burden of under- and over-brominated species that can derail downstream amination or coupling reactions. By implementing a robust, self-validating GC-MS protocol, researchers can accurately profile these non-UV-absorbing impurities, ensuring the chemical integrity of their synthetic pipelines.
References
-
Title: Memantine Related Compound A | CAS 702-79-4 Source: Veeprho URL: [Link]
Sources
Validating Memantine Synthesis: Automated Melting Point vs. DSC & Manual Methods
Topic: Validating synthesis of Memantine precursors via melting point determination Content Type: Publish Comparison Guide
A Comparative Technical Guide for Process Chemists
Executive Summary In the synthesis of Memantine (1-amino-3,5-dimethyladamantane), thermal analysis serves as a critical In-Process Control (IPC) for validating the purity of solid intermediates.[1] However, the adamantane cage structure introduces a unique analytical challenge: sublimation . Traditional open-capillary melting point (MP) methods often fail for adamantane derivatives, yielding depressed values or "fogged" observation windows before the true liquidus point is reached.[1]
This guide compares three validation methodologies—Automated Optoelectronic Detection , Differential Scanning Calorimetry (DSC) , and Manual Capillary Analysis —specifically for the characterization of the key solid intermediate 1-acetamido-3,5-dimethyladamantane and the final Memantine Hydrochloride salt.[1]
Technical Context: The Ritter Reaction Pathway
The industrial synthesis of Memantine typically proceeds via the Ritter reaction.[2] While the starting material (1,3-dimethyladamantane) and the brominated precursor (1-bromo-3,5-dimethyladamantane) are liquids at room temperature, the acetamido intermediate is a crystalline solid, making it the first viable checkpoint for thermal validation.[1]
The Critical Checkpoints
| Compound | Role | Physical State | Target MP Range | Thermal Behavior |
| 1,3-Dimethyladamantane | Starting Material | Liquid | N/A (BP ~201°C) | Volatile |
| 1-Bromo-3,5-dimethyladamantane | Precursor | Liquid | N/A | Volatile |
| 1-Acetamido-3,5-dimethyladamantane | Key Intermediate | Solid | 109 – 112 °C | Sublimes near MP |
| Memantine HCl | Final API | Solid | 290 – 295 °C | Sublimes/Decomposes |
Process Note: If the MP of the acetamido intermediate falls below 107°C, it indicates incomplete bromination or retained solvent, necessitating recrystallization before hydrolysis.
Comparative Analysis: Selecting the Validation Method
Method A: Automated Optoelectronic MP (Recommended)
Best balance of throughput, accuracy, and auditability.[1]
-
Mechanism: Uses a digital camera to record the phase transition in transmission or reflection mode.
-
Suitability for Adamantanes: High.[1] Modern systems allow sealed capillaries to prevent sublimation loss. The video playback feature allows the chemist to distinguish between "fogging" (sublimation) and true "meniscus formation" (melting).
-
Data Integrity: Automatically generates timestamped PDFs with melting curves, satisfying GMP requirements.
Method B: Differential Scanning Calorimetry (DSC) (Gold Standard)
Highest accuracy, lowest throughput.[1]
-
Mechanism: Measures heat flow difference between sample and reference.
-
Suitability for Adamantanes: Excellent.[1] Hermetically sealed aluminum pans completely contain the vapor pressure, preventing sublimation interference.
-
Drawback: High capital cost (~$50k+), requires skilled operation, and slow turnaround time (15-30 mins per sample).
Method C: Manual Capillary (Oil Bath) (Legacy)
High risk of error.[1]
-
Mechanism: Visual observation by an operator heating a sample in silicone oil.
-
Suitability for Adamantanes: Poor.[1]
-
Sublimation Issue: As the sample heats, adamantane derivatives sublime and re-deposit on the cooler upper glass, often interpreted as "melting" by inexperienced operators.
-
Subjectivity: Determining the "clear point" of a subliming solid is visually difficult.
-
Performance Matrix
| Feature | Automated Optoelectronic | DSC (Hermetic) | Manual Capillary |
| Sublimation Handling | ⭐⭐⭐⭐ (Sealed Mode) | ⭐⭐⭐⭐⭐ (Best) | ⭐ (Poor) |
| Precision | ±0.3 °C | ±0.1 °C | ±1.0 °C |
| Throughput | High (3-6 samples/run) | Low (1 sample/run) | Low (1 sample/run) |
| Audit Trail | Digital (Video/Graph) | Digital (Thermogram) | Paper Notebook |
| Cost Efficiency | High | Low | Medium |
Experimental Protocol: Validation Workflow
Phase 1: Synthesis of 1-Acetamido-3,5-dimethyladamantane[1][2][3]
-
Reaction: Charge 1-bromo-3,5-dimethyladamantane (liquid) with acetonitrile and sulfuric acid (Ritter conditions). Heat to 50-60°C.
-
Quench: Pour reaction mixture into ice water. The acetamido intermediate precipitates as a white solid.[3]
-
Isolation: Filter and wash with water. Dry at 60°C under vacuum.
Phase 2: Thermal Validation (Automated MP Protocol)
Equipment: Mettler Toledo MP90 or Buchi M-565 (or equivalent)[1]
-
Sample Prep (CRITICAL):
-
Grind the dry acetamido solid into a fine powder.
-
Fill a borosilicate capillary to a height of 3 mm.
-
Sealing: Flame-seal the open end of the capillary. Do not skip this step. Unsealed capillaries will result in a depressed MP (e.g., 100-105°C) due to mass loss via sublimation.
-
-
Parameters:
-
Start Temp: 90°C
-
Ramp Rate: 1.0 °C/min (Fast ramps cause lag; slow ramps encourage sublimation).
-
Stop Temp: 120°C
-
-
Analysis:
-
Set detection threshold to "Meniscus Point" (Liquid formation).
-
Pass Criteria: Onset > 108.5°C, Clear Point < 112.5°C.[1]
-
Phase 3: Decision Logic
-
Pass: Proceed to hydrolysis (NaOH/DEG) to form Memantine base.
-
Fail (<108°C): Recrystallize from acetone/hexane. Retest.
Visualizing the Validation Logic
Caption: Synthesis workflow highlighting the critical MP control point for the acetamido intermediate.
Data Summary: Expected Values vs. Common Errors
The following table highlights the discrepancy between correct (sealed) and incorrect (open) methodologies for adamantane derivatives.
| Compound | Literature MP | Experimental MP (Sealed) | Experimental MP (Open Capillary) | Interpretation of Error |
| 1-Acetamido-3,5-dimethyladamantane | 109–112 °C | 110.5 °C | 102–105 °C | Vapor pressure lowers observed MP; sample shrinks before melting.[1] |
| Memantine HCl | 290–295 °C | 292 °C (dec) | 250–270 °C (fogging) | Sample sublimes/chars on capillary walls, obscuring the melt.[1] |
Troubleshooting "Fogging"
If the automated system triggers an early detection (e.g., at 90°C for the acetamido intermediate), it is likely detecting the opacity change caused by sublimation fog on the glass, not true melting.
-
Correction: Use "Video Replay" to manually tag the formation of the liquid meniscus, or increase the "Transparency Threshold" in the instrument software.
References
-
Synthesis of Memantine via Ritter Reaction Title: Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane Source: ACS Omega (2020) URL:[1][4][Link]
-
Thermal Properties of Adamantanes Title: Sublimation thermodynamics aspects of adamantane and memantine derivatives Source: Physical Chemistry Chemical Physics (2018) URL:[1][Link]]
-
Analytical Validation Guidelines Title: Development and Validation of a Simple UV–HPLC Method to Quantify Memantine Source: Pharmaceuticals (2024) URL:[1][5][6][7][Link]
Sources
- 1. 1-Bromo-3,5-dimethyladamantane | C12H19Br | CID 98317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2008062472A2 - Process for the preparation of memantine - Google Patents [patents.google.com]
- 3. US3391142A - Adamantyl secondary amines - Google Patents [patents.google.com]
- 4. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. 1-bromo-3,5-dimethyladamantane [extendabio.com]
- 7. Development and Validation of a Simple UV–HPLC Method to Quantify the Memantine Drug Used in Alzheimer’s Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Elemental analysis benchmarks for 1,3-Dibromo-5,7-dimethyladamantane
As a Senior Application Scientist specializing in the elemental characterization of complex organic frameworks, I frequently encounter molecules that push standard analytical instrumentation to its limits. 1,3-Dibromo-5,7-dimethyladamantane (CAS: 21912-23-2) is a prime example. Widely utilized as a rigid, lipophilic building block in pharmaceutical synthesis (particularly for amantadine derivatives) and advanced polymer sciences, this compound presents a unique dual-challenge for elemental analysis: a highly stable, strain-free tricyclic carbon cage ([1]) combined with a massive halogen payload.
With a molecular formula of C₁₂H₁₈Br₂ and a molar mass of 322.08 g/mol , its theoretical elemental composition is 44.75% Carbon, 5.63% Hydrogen, and 49.62% Bromine . Standard flash combustion methods often fail here; the diamondoid core resists thermal degradation (leading to carbon soot), while the high bromine content can poison catalysts or escape as volatile gas.
This guide objectively compares the most robust elemental analysis benchmarks for this compound, detailing the causality behind specific experimental choices and providing self-validating protocols to ensure absolute scientific integrity.
Comparative Benchmarks for Elemental Analysis
To achieve the required ±0.3% accuracy threshold for publication or pharmaceutical QA/QC, the analytical method must be tailored to the specific target analyte. Below is a benchmark comparison of the leading techniques for analyzing heavily brominated adamantanes.
| Analytical Technique | Target Analyte(s) | Accuracy (Relative) | Turnaround Time | System Cost | Causality of Limitation |
| CHNS/O Analyzer (Modified) | C, H, N | ±0.3% | 10–15 mins | Medium | High bromine content rapidly saturates the halogen scrubbers (Ag wool), requiring frequent reactor repacking. |
| Schöniger Flask + IC | Br | ±0.5% | 45–60 mins | Low | Manual combustion process limits high-throughput scalability; requires meticulous analyst technique. |
| Combustion IC (C-IC) | Br, S | ±0.2% | 20 mins | High | High capital investment for automated hyphenated systems combining 1000°C pyrolysis with ion chromatography. |
| ED-XRF | Br (Screening) | ±2.0% | < 5 mins | Low-Medium | Matrix effects and lack of organic structural data make it strictly semi-quantitative. |
Methodological Workflows
The selection of an analytical pathway depends entirely on whether the goal is validating the organic framework (C/H) or quantifying the halogen substitution (Br).
Workflow for selecting the optimal elemental analysis technique based on target analytes.
Self-Validating Experimental Protocols
A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that any matrix interference from the adamantane cage or the bromine atoms is immediately detected and corrected.
Protocol A: Bromine Quantification via Schöniger Oxygen Flask & Ion Chromatography
The Schöniger flask method remains the gold standard for halogenated organics because it utilizes a closed-system combustion, preventing the volatilization losses common in open-tube furnaces ([2]).
Step-by-Step Methodology:
-
Sample Preparation: Weigh exactly 5.0–8.0 mg of 1,3-Dibromo-5,7-dimethyladamantane onto a halogen-free ashless filter paper.
-
Causality: The ashless paper acts as an initial fuel source, rapidly elevating the localized temperature to break the stable adamantane bonds without introducing background chloride or bromide.
-
-
Absorbing Solution Formulation: Add 10 mL of 0.1 M NaOH and 3 drops of 30% H₂O₂ to the heavy-walled glass combustion flask.
-
Causality: Combustion of heavily brominated compounds generates a chaotic mixture of Br₂ gas and HBr. The alkaline H₂O₂ acts as a reducing agent, ensuring the quantitative conversion of all volatile bromine species into stable, highly soluble bromide (Br⁻) ions.
-
-
Combustion: Flush the flask with 100% O₂ for 30 seconds, seal it, and trigger ignition using an infrared lamp.
-
Equilibration: Allow the sealed flask to rest for 30 minutes with occasional inversion.
-
Causality: The visible white aerosol (combustion smoke) contains suspended halogens. The 30-minute rest ensures complete dissolution of these aerosols into the liquid phase.
-
-
Detection: Analyze the diluted absorbing solution via Ion Chromatography (IC) using a conductivity detector.
Self-Validation System: Prior to analyzing the adamantane sample, run a procedural blank (ashless paper only) to establish the baseline. Follow this with a Certified Reference Material (CRM) such as p-Bromobenzoic acid. If the CRM recovery falls outside 99.5%–100.5%, the H₂O₂ reagent has likely degraded, and the run must be aborted.
Chemical transformation pathway of bromoadamantane within a Schöniger flask.
Protocol B: Carbon & Hydrogen Determination via Modified Flash Combustion
Standard CHN analyzers will fail on 1,3-Dibromo-5,7-dimethyladamantane. The ~49.6% bromine content will flood the system, while the adamantane cage will resist complete oxidation.
Step-by-Step Methodology:
-
Catalyst Integration: Weigh 2.0 mg of the sample into a tin capsule. Add ~1.5 mg of Vanadium Pentoxide (V₂O₅) directly into the capsule.
-
Causality: V₂O₅ is a highly aggressive oxidation catalyst. It forces the thermally stable tricyclic adamantane cage to fully rupture, preventing the formation of carbon soot which would otherwise artificially lower the %C reading.
-
-
Halogen Scrubbing: Pack the exit zone of the combustion quartz tube with a dense plug of Silver Wool.
-
Causality: Bromine gas will severely interfere with the downstream Thermal Conductivity Detector (TCD) and degrade the GC separation column. The silver wool quantitatively traps the volatile bromine as solid Silver Bromide (AgBr) before it leaves the furnace.
-
-
Combustion & Detection: Drop the capsule into the 1000°C furnace under a pure O₂ pulse. The resulting CO₂ and H₂O gases are separated by a GC column and quantified by the TCD.
Self-Validation System: Run a highly halogenated CRM (e.g., 4-Bromobenzanilide) before the sample. If the nitrogen or carbon peaks show tailing, or if the baseline drifts, it is a definitive mechanical signal that the silver wool is saturated and failing to scrub the bromine. The tube must be repacked before proceeding.
References
-
National Center for Biotechnology Information. "Adamantane - Structural and Chemical Properties." Wikipedia, The Free Encyclopedia. Available at:[Link]
-
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A Comparative Guide to Brominating Agents for the Functionalization of 1,3-Dimethyladamantane
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of the adamantane scaffold is a cornerstone of modern medicinal chemistry. The rigid, lipophilic nature of the 1,3-dimethyladamantane core, in particular, is a privileged motif in drug design, notably as a precursor to the Alzheimer's disease therapeutic, Memantine.[1] The introduction of a bromine atom at a tertiary bridgehead position is a critical first step in the synthetic routes to these valuable compounds. This guide provides an in-depth comparison of the primary brominating agents used for this transformation, offering a critical evaluation of their performance, mechanistic underpinnings, and safety profiles to inform your experimental design.
The Critical Role of Regioselectivity
The bromination of 1,3-dimethyladamantane ideally targets the tertiary C-H bonds at the bridgehead positions. This preference is driven by the formation of a more stable tertiary carbocation or radical intermediate during the reaction.[1] Achieving high regioselectivity is paramount to ensure high yields of the desired 1-bromo-3,5-dimethyladamantane and to minimize the formation of di- or poly-brominated byproducts, which can complicate purification and reduce overall efficiency.[2]
Liquid Bromine (Br₂): The Workhorse Reagent
Liquid bromine is a powerful and widely used brominating agent for the functionalization of alkanes. It can react with 1,3-dimethyladamantane via two primary pathways: electrophilic and free-radical bromination.[1]
Electrophilic Bromination with Liquid Bromine
In this method, liquid bromine acts as an electrophile, and the reaction is often facilitated by a Lewis acid catalyst or a protic acid.[3] The catalyst polarizes the Br-Br bond, increasing its electrophilicity and promoting the attack by the electron-rich C-H bond of the adamantane core.
Mechanism of Electrophilic Bromination:
Caption: Electrophilic bromination of 1,3-dimethyladamantane.
A common procedure involves the use of a catalytic amount of hydrobromic acid in acetic acid.[3] Another approach employs a Lewis acid like aluminum trichloride (AlCl₃) in a chlorinated solvent.[3]
Free-Radical Bromination with Liquid Bromine
Free-radical bromination is typically initiated by heat or light (photobromination).[4] The reaction proceeds via a chain mechanism involving the formation of a bromine radical, which then abstracts a hydrogen atom from the adamantane core to form a stable tertiary adamantyl radical. This radical then reacts with molecular bromine to yield the desired product and another bromine radical, propagating the chain.
Mechanism of Free-Radical Bromination:
Caption: Free-radical chain mechanism for the bromination of 1,3-dimethyladamantane.
The high selectivity of bromination for tertiary C-H bonds is a key advantage of the free-radical pathway. Bromine radicals are significantly more selective than chlorine radicals, with a much higher reactivity towards tertiary hydrogens compared to primary or secondary ones.[5][6]
N-Bromosuccinimide (NBS): A Milder and More Selective Alternative
N-Bromosuccinimide (NBS) is a crystalline solid that serves as a convenient and safer alternative to liquid bromine.[7] It is particularly well-suited for allylic and benzylic brominations, but it can also be used for the bromination of alkanes, often under free-radical conditions initiated by light or a radical initiator.[8][9]
The key advantage of NBS is that it provides a low, constant concentration of molecular bromine in the reaction mixture, which is generated in situ by the reaction of NBS with HBr.[10] This low concentration of Br₂ helps to suppress side reactions, such as the addition to any adventitious double bonds, and can lead to higher selectivity.[7][11]
Mechanism of NBS Bromination (Wohl-Ziegler Reaction):
Caption: Simplified mechanism of free-radical bromination using NBS.
Performance Comparison: Liquid Bromine vs. NBS
| Parameter | Liquid Bromine (Electrophilic) | Liquid Bromine (Free-Radical) | N-Bromosuccinimide (NBS) |
| Reagent Form | Dense, fuming liquid[7] | Dense, fuming liquid[7] | White crystalline solid[7] |
| Selectivity | Good for tertiary C-H, but can lead to over-bromination[2] | Highly selective for tertiary C-H bonds[5] | Generally high selectivity, minimizes side reactions[7][11] |
| Reaction Conditions | Often requires a Lewis acid or protic acid catalyst[3] | Requires heat or UV light initiation[4] | Requires a radical initiator (e.g., AIBN, benzoyl peroxide) or light[8][9] |
| Safety & Handling | Highly corrosive, toxic, and volatile.[12][13] Requires handling in a fume hood with appropriate PPE.[14] | Highly corrosive, toxic, and volatile.[12][13] Requires handling in a fume hood with appropriate PPE.[14] | Easier and safer to handle than liquid bromine.[7][15] |
| Byproducts | HBr | HBr | Succinimide |
Experimental Protocols
Protocol 1: Electrophilic Bromination using Liquid Bromine and HBr in Acetic Acid[16]
Experimental Workflow:
Caption: Workflow for electrophilic bromination with liquid bromine.
Step-by-Step Methodology:
-
Charge a reaction vessel with 100 g (0.6 moles) of 1,3-dimethyladamantane and 1 ml of HBr in acetic acid at 25-30°C.[16]
-
Heat the reaction mixture to 50-55°C.[16]
-
Slowly add 124.7 ml (2.41 moles) of liquid bromine drop-wise at this temperature.[16]
-
Maintain the reaction mixture at 50-55°C for 12 hours.[16]
-
Distill off the excess bromine atmospherically up to 85°C.[16]
-
Cool the reaction mixture to 25-30°C and add 800 ml of dichloromethane (MDC). Stir for 30 minutes.[16]
-
Cool the MDC mixture to 5°C and add a 5% solution of sodium hydrosulfite in demineralized water (1500 ml) drop-wise to quench the remaining bromine.[16]
-
Separate the MDC layer, wash it twice with demineralized water, and distill off the MDC to obtain the crude product.[16]
Protocol 2: Free-Radical Bromination using Liquid Bromine and an Initiator[1]
Step-by-Step Methodology:
-
To a four-necked flask, add 82.2 g (0.5 mol) of 1,3-dimethyladamantane and 3.3 g of benzoyl peroxide.[1]
-
Heat the mixture to 65°C.[1]
-
Slowly add 640 g (4.0 mol) of liquid bromine via a dropping funnel.[1]
-
Monitor the reaction for completion using gas chromatography.[1]
-
Cool the reaction mixture to 35°C and extract twice with 80 ml of chloroform.[1]
-
Remove the chloroform by distillation under reduced pressure to obtain 1-bromo-3,5-dimethyladamantane.[1]
Protocol 3: Bromination using N-Bromosuccinimide (NBS)
While a specific protocol for the NBS bromination of 1,3-dimethyladamantane was not found in the initial search, a general procedure for free-radical bromination of alkanes can be adapted.
General Experimental Workflow:
Caption: General workflow for bromination using NBS.
Step-by-Step Methodology (General):
-
Dissolve 1,3-dimethyladamantane in an inert solvent such as carbon tetrachloride or dichloromethane.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Heat the reaction mixture to reflux and monitor its progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with a solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield 1-bromo-3,5-dimethyladamantane.
Safety Considerations
Working with liquid bromine requires stringent safety precautions due to its high toxicity, corrosivity, and volatility.[12][13] It is fatal if inhaled and causes severe skin burns and eye damage.[12] Always handle liquid bromine in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, and heavy-duty nitrile gloves.[13][14] Have a quenching agent, such as sodium carbonate or sodium thiosulfate solution, readily available to neutralize any spills.[12]
NBS, being a solid, is significantly easier and safer to handle than liquid bromine.[7][15] However, it is still a source of bromine and should be handled with care in a well-ventilated area.
Conclusion and Recommendations
The choice of brominating agent for the functionalization of 1,3-dimethyladamantane depends on several factors, including the desired scale of the reaction, available equipment, and safety considerations.
-
Liquid bromine is a potent and effective reagent that can provide high yields of the desired product through both electrophilic and free-radical pathways. The free-radical approach, in particular, offers excellent regioselectivity for the tertiary bridgehead positions. However, the significant hazards associated with its use necessitate strict safety protocols.
-
N-Bromosuccinimide (NBS) presents a safer and more convenient alternative. Its ability to generate a low concentration of bromine in situ often leads to cleaner reactions with fewer byproducts and can be particularly advantageous for achieving high selectivity. For laboratory-scale synthesis where safety and ease of handling are primary concerns, NBS is an excellent choice.
For large-scale industrial production, the cost-effectiveness of liquid bromine may be a deciding factor, but this must be weighed against the substantial investment in safety infrastructure and handling procedures. For research and development purposes, the milder conditions and enhanced safety profile of NBS make it a highly attractive option for the selective bromination of 1,3-dimethyladamantane.
References
-
CLEAPSS. (n.d.). Student safety sheets 55 Bromine. Retrieved from [Link]
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Unknown. (n.d.). SOP Title: Bromine Safety & Standard Operating Procedures. Retrieved from [Link]
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Indian Chemical Council. (2019, March 18). Bromine Safety Handbook. Retrieved from [Link]
-
Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
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-
Centers for Disease Control and Prevention. (2024, September 6). Bromine | Chemical Emergencies. Retrieved from [Link]
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Master Organic Chemistry. (2013, October 31). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration. Retrieved from [Link]
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Organic Chemistry Frontiers (RSC Publishing). (n.d.). A catalyst- and solvent-free visible-light-promoted bromination and chlorination of tertiary C(sp3)–H bonds. Retrieved from [Link]
-
Chemia. (2022, April 14). Addition of bromine to alkenes, bromohydrination of alkenes, synthesis of bromoalkanes from alcohols:NBS bromination reactions (3):N-bromo compounds(5):Discussion series on bromination/iodination reactions 5. Retrieved from [Link]
-
PubMed. (2000, March 10). Steric strain and reactivity: electrophilic bromination of trans-(1-methyl-2-adamantylidene)-1-methyladamantane. Retrieved from [Link]
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PW. (2022, August 26). NBS Reaction| About NBS mechanism |N-bromosuccinimide use. Retrieved from [Link]
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European Patent Office. (2016, January 27). PROCESS FOR MANUFACTURING ADAMANTANE DERIVATIVES WITH HIGH YIELD - Patent 2331495. Retrieved from [Link]
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Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]
-
YouTube. (2021, February 24). NBS (n-bromosuccinimide) reaction mechanism for allylic bromination. Retrieved from [Link]
-
PMC. (2020, June 25). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. Retrieved from [Link]
-
PMC. (n.d.). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Retrieved from [Link]
-
Quora. (2024, January 19). Why is allylic bromination preferred over tertiary bromination? (In free radical bromination). Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) On the mechanism of N-bromosuccinimide brominations. Bromination of cyclohexane and cyclopentane with N-bromosuccinimide. Retrieved from [Link]
-
arXiv.org. (n.d.). Adamantanes as white-light emitters: Controlling arrangement and functionality by external Coulomb forces. Retrieved from [Link]
-
Organic Chemistry. (n.d.). Chapter 11 Free Radical Substitution and Addition Reactions. Retrieved from [Link]
-
YouTube. (2020, December 14). 10.1 Free Radical Halogenation | Organic Chemistry. Retrieved from [Link]
-
YouTube. (2020, November 30). 3: What's the difference between NBS and Br2?. Retrieved from [Link]
-
YouTube. (2020, November 20). Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). Retrieved from [Link]
-
Wikipedia. (n.d.). Adamantane. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, August 28). Bromination Pathways with alkane, alkene, and alkyne substrates. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Transformations of allyl bromides of the adamantane series in the Ritter reaction. Retrieved from [Link]
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Safety Operating Guide
Operational Guide: Proper Disposal of 1,3-Dibromo-5,7-dimethyladamantane
[1]
Part 1: Executive Safety Directive
1,3-Dibromo-5,7-dimethyladamantane (CAS: 21912-23-2) is a halogenated intermediate primarily utilized in the synthesis of Memantine.[1] Unlike standard organic waste, the adamantane cage structure confers exceptional chemical stability and environmental persistence.[1]
Crucial Distinction: Do not confuse this compound with 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH). While both are brominated, DBDMH is a strong oxidizer. 1,3-Dibromo-5,7-dimethyladamantane is a stable alkyl halide.[1] Mixing these waste streams based on name similarity can lead to dangerous incompatible reactions. [1]
Immediate Safety Profile
| Parameter | Specification | Operational Implication |
| Physical State | Solid (Crystalline) | Dust inhalation hazard; requires particulate control.[1] |
| Chemical Class | Organobromide / Adamantane | Strictly Halogenated Waste. Never mix with non-halogenated solvents.[1] |
| Persistence | High (Cage Structure) | Bioaccumulative potential; zero-tolerance for drain disposal.[1] |
| Flash Point | >100°C (Predicted) | Combustible but not highly flammable.[1] |
Part 2: The Disposal Protocol (Step-by-Step)
This protocol is designed to meet RCRA (Resource Conservation and Recovery Act) standards for "Other Halogenated Organic Solids" and prevent environmental release.[1]
A. Solid Waste Segregation (Pure Substance & Contaminated Solids)
Applicability: Expired reagents, recrystallization filter cakes, contaminated gloves/paper.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated glass waste bottle.[1] Do not use metal containers if acidic byproducts are present.[1]
-
Double Containment: Place the primary waste container inside a secondary spill tray or bag during transfer operations to capture fugitive dust.[1]
-
Labeling: Mark the container explicitly as "HAZARDOUS WASTE - SOLID HALOGENATED ORGANIC."
-
Sealing: Screw caps must be verified tight. Parafilm is insufficient for long-term storage.[1]
B. Liquid Waste (Mother Liquors & Solvents)
Applicability: Filtrates from Memantine synthesis containing dissolved product.[1]
-
The Density Check (Self-Validation):
-
If the solvent system is halogenated (e.g., Dichloromethane), the waste goes directly to the Halogenated Solvent carboy.[1]
-
If the solvent is non-halogenated (e.g., Methanol/Acetone) but contains >1% dissolved 1,3-Dibromo-5,7-dimethyladamantane, the entire mixture must be classified as Halogenated Waste. [1]
-
Reasoning: The bromine content of the solute renders the non-halogenated solvent unsuitable for fuel blending (standard disposal for acetone/methanol).[1] It requires specific high-temperature incineration to prevent dioxin/furan formation.[1]
-
C. Disposal Decision Logic (Visualization)
The following diagram outlines the critical decision nodes for disposing of this specific compound.
Figure 1: Decision tree for the segregation of brominated adamantane waste streams. Note the "Override" step where non-halogenated solvents become halogenated waste due to solute contamination.[1]
Part 3: The Self-Validating Safety System
To ensure your lab is compliant, implement these verification steps. This moves safety from "assumption" to "validation."[1]
The Beilstein Test (Qualitative Verification)
If a waste carboy's content is ambiguous (e.g., a student forgot to label a "General Organic" waste container), use the Beilstein test to check for halogens before shipping.[1]
-
Protocol: Heat a copper wire in a flame until no color is produced. Dip the cooled wire into the waste liquid and reheat.
-
Validation: A green/blue flame indicates the presence of halogens (Bromine).[1]
-
Action: If positive, the container MUST be relabeled as Halogenated Waste immediately.[1]
Mass Balance Logging
-
Protocol: For every synthesis batch of Memantine precursors, log the input mass of 1,3-Dibromo-5,7-dimethyladamantane.
-
Validation: Compare the theoretical yield of the product vs. the actual yield. The missing mass (the unreacted starting material) must be accounted for in the waste logs.[1]
-
Why this matters: If you started with 100g and isolated 60g of product, 40g of brominated adamantane is in your waste stream.[1] If your waste log says "0g Halogenated," you have a compliance breach.[1]
Part 4: Emergency Spill Management
Scenario: A 50g bottle of solid 1,3-Dibromo-5,7-dimethyladamantane shatters on the floor.
-
Evacuate & Ventilate: The dust may be irritating.[1] Clear the immediate area.[1]
-
PPE Upgrade: Don double nitrile gloves, safety goggles, and an N95 or P100 particulate respirator.[1]
-
Dry Cleanup (Do Not Wet):
-
Wet Wipe: Once the bulk is removed, wipe the surface with a solvent-dampened paper towel (Acetone or Ethanol) to solubilize the remaining residue.[1]
-
Disposal: The paper towels used for cleaning must now be disposed of as Solid Halogenated Waste , not regular trash.
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1][5] Title 40 CFR Part 261.[1][6] Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US); 2011.[1] Chapter 8, Management of Waste. Available at: [Link]
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PubChem. Compound Summary for Adamantane Derivatives and Halogenated Hydrocarbons. National Library of Medicine.[1] Available at: [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
